2-(4-Methoxyphenoxy)-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDAVSBLSUVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379348 | |
| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76893-48-6 | |
| Record name | 2-(4-methoxyphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, spectroscopic characterization, and potential applications, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is a diaryl ether with the chemical formula C₁₂H₁₀N₂O₄ and a molecular weight of 246.22 g/mol . Its structure comprises a pyridine ring substituted with a nitro group at the 3-position and a 4-methoxyphenoxy group at the 2-position.
Key Structural Features:
-
Orthogonal Conformation: X-ray crystallographic studies have revealed that the pyridine and benzene rings in this compound are nearly orthogonal to each other, with a dihedral angle of approximately 86.69°. This twisted conformation is a significant feature that influences the molecule's electronic properties and intermolecular interactions.
-
Non-coplanar Substituents: The nitro and methoxy groups are not coplanar with their respective aromatic rings. This deviation from planarity can impact the molecule's reactivity and biological activity.
-
Intermolecular Interactions: In the solid state, the crystal structure is stabilized by C-H···π and N-O···π interactions. These non-covalent interactions play a crucial role in the molecular packing and overall stability of the crystalline form.
Physicochemical Properties Summary:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₄ | [1] |
| Molecular Weight | 246.22 g/mol | [1] |
| Crystal System | Orthorhombic | [1] |
| Dihedral Angle (Pyridine-Benzene) | 86.69 (11)° | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established method involves the reaction of a phenoxide with an activated halo-pyridine.
Reaction Mechanism
The synthesis proceeds via a classic SₙAr mechanism. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position towards nucleophilic attack. The lone pair of electrons on the oxygen atom of the 4-methoxyphenoxide ion attacks the electron-deficient carbon at the 2-position of 2-chloro-3-nitropyridine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the departure of the chloride leaving group, yielding the final product.
Caption: Potential reactivity pathways for this compound.
Potential Applications in Drug Development and Materials Science
While specific biological studies on this compound are limited, the broader class of nitropyridine and phenoxypyridine derivatives has shown significant promise in medicinal chemistry.
-
Antimicrobial and Antiprotozoal Activity: Several studies have reported the synthesis of phenoxypyridine derivatives with pronounced antiprotozoal activity. The presence of a nitro group at the 3-position of the pyridine ring has been shown to be a key feature for this activity.
-
Anticancer Potential: The pyridine scaffold is a common motif in many anticancer drugs. Derivatives of 2-phenoxypyridine have been investigated as potential anticancer agents, with some compounds showing promising activity against various cancer cell lines. The ability to functionalize the molecule, for example by reducing the nitro group to an amine, opens up possibilities for creating a diverse library of compounds for screening.
-
Materials Science: The unique electronic and structural properties of diaryl ethers, particularly their thermal and chemical stability, make them interesting candidates for applications in materials science, such as in the development of high-performance polymers and organic light-emitting diodes (OLEDs).
Conclusion
This compound is a readily accessible and structurally interesting molecule. Its synthesis via nucleophilic aromatic substitution is straightforward, and its orthogonal conformation provides a unique three-dimensional structure. While detailed spectroscopic and biological data for this specific compound are yet to be extensively reported, the known reactivity of the nitropyridine and phenoxyether moieties, coupled with the biological activities observed in related compounds, suggests that this compound is a valuable scaffold for further investigation in both medicinal chemistry and materials science. Future research should focus on a more detailed characterization of its physicochemical properties and a thorough evaluation of its biological activity profile.
References
-
Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]
Sources
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, properties, synthesis, and potential applications, offering insights grounded in established scientific principles and available data.
Molecular Identity and Physicochemical Properties
This compound is a diaryl ether derivative characterized by a nitropyridine ring linked to a methoxy-substituted benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that are of interest for further chemical exploration and potential biological activity.
Molecular Formula: C₁₂H₁₀N₂O₄[1]
Structural Characteristics
The molecular structure of this compound has been elucidated by X-ray crystallography. Key structural features include:
-
Orthogonal Ring Orientation: The pyridine and benzene rings are nearly orthogonal to each other, with a dihedral angle of approximately 86.69°.[1] This spatial arrangement is a critical determinant of the molecule's overall shape and how it may interact with biological macromolecules.
-
Non-coplanar Substituents: Both the nitro group and the methoxy group are not perfectly coplanar with their respective aromatic rings.[1] This deviation from planarity can influence the molecule's electronic properties and intermolecular interactions.
-
Intermolecular Interactions: In the crystalline state, the structure is stabilized by C—H⋯π and N—O⋯π interactions, which contribute to the formation of supramolecular layers.[1]
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, we can summarize its known properties and provide predicted values based on its structure.
| Property | Value/Prediction | Source/Method |
| Molecular Weight | 246.22 g/mol | [1] |
| Appearance | Colorless blocks (from chloroform) | [1] |
| Melting Point | Predicted: ~160-170 °C | Based on related structures like 2-Amino-3-nitropyridine (163-165 °C). |
| Solubility | Soluble in chloroform. Predicted to be soluble in other organic solvents like DMSO, DMF, and acetone. Sparingly soluble in water. | [1] Based on general solubility of related aromatic ethers. |
| pKa (predicted) | ~2.5 (for the pyridine nitrogen) | Based on the electron-withdrawing nature of the nitro group and the phenoxy substituent. |
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds. These predictions are intended to aid in the identification and characterization of the molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:
-
Methoxyphenyl Protons: Two doublets in the aromatic region (approximately δ 6.9-7.2 ppm), corresponding to the four protons on the methoxy-substituted benzene ring.
-
Nitropyridine Protons: Three signals in the downfield aromatic region (approximately δ 7.0-8.5 ppm), corresponding to the three protons on the nitropyridine ring. The proton adjacent to the nitro group would be the most deshielded.
-
Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methoxy group.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would exhibit 12 distinct signals corresponding to the carbon atoms in the molecule. Key predicted chemical shifts include:
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons attached to the nitro group and the ether oxygen would be significantly shifted.
-
Methoxy Carbon: A signal at approximately δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O-C Stretching (Ether Linkage): A strong band in the region of 1250-1000 cm⁻¹.
-
C=N and C=C Stretching (Aromatic Rings): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-H Stretching (Aromatic and Methyl): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 246. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.
Synthesis and Purification
A published method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is an expanded version based on the published procedure.[1]
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide
-
2-Chloro-3-nitropyridine
-
Deionized water
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq) and sodium hydroxide (1.0 eq) with a minimal amount of water.
-
Solvent Removal: Heat the mixture gently under reduced pressure to evaporate the water, yielding the sodium 4-methoxyphenoxide as a paste.
-
Nucleophilic Substitution: To the flask containing the phenoxide, add 2-chloro-3-nitropyridine (1.0 eq).
-
Reaction: Heat the reaction mixture to 150-160 °C (423–433 K) and maintain this temperature for 5 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dissolve the reaction product in deionized water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with chloroform.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield well-shaped colorless blocks of this compound.[1]
Self-Validation: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic analysis (NMR, IR, MS). The obtained data should be consistent with the expected structure.
Potential Applications in Drug Discovery and Research
While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers.
Anticancer Research
Nitropyridine derivatives have been investigated as potential anticancer agents.[2] Some analogues have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis.[2][3] The mechanism of action for some nitropyridines involves the inhibition of tubulin polymerization by binding to the colchicine site.[3] Furthermore, other pyridine derivatives have been identified as inhibitors of key signaling pathways in cancer, such as those involving VEGFR-2.[4]
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors. The structural arrangement of this compound could serve as a starting point for the design of inhibitors targeting specific kinases involved in disease pathways.
Fluorescence Properties
The synthesis and characterization of this compound were initially investigated in the context of studying the fluorescence properties of related N-heterocycle derivatives.[1] This suggests potential applications in the development of fluorescent probes for biological imaging or as scaffolds for fluorescent dyes.
Experimental Assays for Biological Evaluation
For researchers interested in exploring the biological potential of this compound, a number of in vitro assays would be relevant.
Workflow for In Vitro Evaluation:
Caption: A general workflow for the in vitro biological evaluation of the title compound.
Detailed Protocol: Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Conclusion
This compound is a well-characterized molecule with a defined three-dimensional structure. While its full physicochemical and biological profile is yet to be extensively explored, its structural features make it an interesting candidate for further investigation in medicinal chemistry, particularly in the areas of anticancer drug discovery and the development of fluorescent probes. The synthetic route to this compound is straightforward, allowing for its accessibility for research purposes. This guide provides a solid foundation of the current knowledge on this compound and outlines potential avenues for future research.
References
-
Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]
-
Herman, J., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153. [Link]
-
Al-Ostoot, F. H., et al. (2022). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 24(3), 304. [Link]
-
Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]
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- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine (CAS No. 76893-48-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a key heterocyclic building block. The document details its chemical identity, physicochemical properties, a field-proven synthesis protocol, and an analysis of its chemical reactivity. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry. Furthermore, this guide explores the compound's potential for subsequent chemical transformations, particularly the reduction of its nitro group, which unlocks pathways to diverse molecular scaffolds relevant to medicinal chemistry and materials science. All information is grounded in authoritative scientific literature to ensure technical accuracy and reliability.
Chemical Identity and Physicochemical Properties
This compound is a substituted nitropyridine derivative. The presence of the electron-withdrawing nitro group and the phenoxy ether linkage defines its chemical behavior, making it a valuable intermediate in synthetic chemistry. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 76893-48-6 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₄ | [2] |
| Molecular Weight | 246.22 g/mol | [2] |
| Appearance | Colorless blocks | [2] |
Structural & Crystallographic Data: X-ray crystallography reveals that the pyridine and benzene rings are nearly orthogonal, with a dihedral angle of approximately 86.69°. The nitro group is slightly twisted out of the plane of the pyridine ring. This orthogonal arrangement minimizes steric hindrance between the two aromatic systems.[2]
Synthesis Protocol and Mechanism
The synthesis of this compound is reliably achieved through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-methoxyphenol.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The phenoxide, generated in situ from 4-methoxyphenol and a base, acts as the nucleophile. It attacks the electron-deficient carbon atom (C2) of the pyridine ring, which is activated by the potent electron-withdrawing effect of the adjacent nitro group. This attack temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: Aromaticity is restored as the chloride ion, a good leaving group, is eliminated from the Meisenheimer complex, yielding the final ether product.
The diagram below illustrates the SNAr mechanism.
Sources
An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delves into the compound's discovery and historical context, detailing its synthesis through nucleophilic aromatic substitution. A thorough examination of the reaction mechanism, a detailed experimental protocol, and key characterization data are presented. This guide serves as a valuable resource for researchers working with phenoxypyridine derivatives and those interested in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of the Phenoxypyridine Scaffold
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When combined with a phenoxy moiety, the resulting phenoxypyridine core offers a versatile platform for developing novel therapeutic agents. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group to the pyridine ring, as seen in this compound, further modulates the electronic and steric properties of the molecule, opening avenues for the exploration of new chemical space and potential therapeutic applications. A related compound, 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine, has shown promising cytotoxic activity against a panel of human tumor cell lines, highlighting the potential of this structural class in oncology research.[2]
Discovery and Historical Context
The synthesis and detailed characterization of this compound were described in a 2010 publication by Nasir, Abdullah, and colleagues.[3] Their work focused on the structural chemistry of N-heterocycle derivatives with potential fluorescence properties.[3] While this publication provides a definitive modern synthesis and in-depth crystallographic analysis, the fundamental chemistry underlying its formation, namely nucleophilic aromatic substitution on an electron-deficient pyridine ring, has been a cornerstone of heterocyclic chemistry for many decades.
The history of pyridine synthesis dates back to the 19th century, with significant advancements in the functionalization of the pyridine ring occurring throughout the 20th century.[4] The synthesis of nitropyridines, in particular, has been extensively studied, with various methods developed for their preparation.[5][6] The synthesis of this compound can be seen as a logical extension of this rich history, applying established synthetic principles to create a novel compound with potential for further investigation.
Synthesis of this compound
The primary and most direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile.
Reaction Mechanism
The synthesis proceeds via the addition of the 4-methoxyphenoxide ion to the electron-deficient C2 position of the 2-chloro-3-nitropyridine ring. The electron-withdrawing nitro group at the 3-position, along with the inherent electron-deficient nature of the pyridine ring, activates the ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to yield the final product.
Caption: Mechanism of the SNAr reaction for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the work of Nasir et al. (2010).[3][7]
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide
-
2-Chloro-3-nitropyridine
-
Chloroform
-
Sodium sulfate
-
Deionized water
Procedure:
-
In a suitable reaction vessel, mix 4-methoxyphenol (1.19 g, 9.6 mmol) with sodium hydroxide (0.384 g, 9.6 mmol) in a few drops of water.
-
Gently heat the mixture to evaporate the water, resulting in a paste of sodium 4-methoxyphenoxide.
-
To this paste, add 2-chloro-3-nitropyridine (1.49 g, 9.6 mmol).
-
Heat the reaction mixture at 150-160 °C (423–433 K) for 5 hours.
-
After cooling to room temperature, dissolve the product in water.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization to obtain well-shaped colorless blocks.
Physicochemical Properties and Characterization
This compound is a crystalline solid. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₄ | [3] |
| Molecular Weight | 246.22 g/mol | [3] |
| Appearance | Colorless blocks | [3][7] |
| Crystal System | Orthorhombic | [7] |
| Space Group | P b c a | [7] |
| Dihedral Angle (Pyridine-Benzene) | 86.69 (11)° | [3] |
The crystal structure analysis reveals that the pyridine and benzene rings are nearly orthogonal to each other.[3] This spatial arrangement is a key structural feature of the molecule.
Applications and Future Directions
The 2-phenoxypyridine scaffold is of significant interest in medicinal chemistry.[1][8] The structural motif of this compound, with its specific substitution pattern, presents several opportunities for further research and development:
-
Drug Discovery: The compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities. The nitro group can be reduced to an amino group, which can then be further functionalized to create libraries of novel compounds for biological screening.
-
Materials Science: The fluorescence properties of related compounds suggest that this compound could be explored for applications in materials science, such as in the development of novel dyes or sensors.[3]
-
Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry. The biological activity of this compound and its derivatives could be investigated for potential herbicidal or fungicidal properties.
Conclusion
This compound is a fascinating heterocyclic compound with a straightforward and efficient synthesis. While its specific discovery is most clearly documented in the 21st century, its synthesis is rooted in the well-established principles of nucleophilic aromatic substitution on pyridines. The detailed characterization of this molecule provides a solid foundation for its use as a building block in the synthesis of more complex and potentially bioactive molecules. This technical guide provides researchers with the necessary information to synthesize, understand, and further explore the potential of this and related phenoxypyridine derivatives in various scientific disciplines.
References
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Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2258. [Link]
- Disha Pharmaceutical Group Shandong Disha Pharmaceutical Co Ltd, Disha Pharmaceutical Group Co Ltd, Weihai Disu Pharmaceutical Co Ltd. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
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Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2258. [Link]
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Nasir, S. B., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2627. [Link]
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Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(9), x250779. [Link]
- Jubilant Organosys Ltd. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
- Jiangsu Boshier Technology Co Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
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Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
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Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. [Link]
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Sandeep, S., & Sandhu, G. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. [Link]
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Nguyen, T. H., Nguyen, T. K. T., Le, T. H., Nguyen, H. T., Nguyen, T. T. H., Nguyen, T. D., & Tran, T. D. (2021). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 26(11), 3296. [Link]
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Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]
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Wikipedia contributors. (2024). Phenazopyridine. In Wikipedia, The Free Encyclopedia. [Link]
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Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current topics in medicinal chemistry, 16(28), 3274–3302. [Link]
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PubChem. (n.d.). Phenazopyridine. National Center for Biotechnology Information. [Link]
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Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. [Link]
- Boehringer Ingelheim Pharmaceuticals Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
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Kishbaugh, T. L. S. (2016). Pyridines and Imidazaopyridines With Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]
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Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
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- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(4-Methoxyphenoxy)-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-methoxyphenoxy)-3-nitropyridine, a key intermediate in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in the public domain, this document serves as a practical guide for its analysis. It outlines detailed protocols for acquiring ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. Furthermore, it offers an in-depth interpretation of the expected spectroscopic data, drawing on established principles and comparative analysis with structurally related compounds. This guide is designed to equip researchers with the necessary tools to confidently identify and characterize this compound in a laboratory setting.
Introduction: The Significance of Spectroscopic Analysis
This compound (C₁₂H₁₀N₂O₄, Molar Mass: 246.22 g/mol ) is a heterocyclic compound with potential applications in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its chemical structure, featuring a substituted pyridine ring linked to a methoxyphenoxy moiety, gives rise to a unique electronic and steric profile that warrants detailed investigation.
Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of newly synthesized molecules like this compound. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.
-
Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns.
-
Infrared (IR) spectroscopy identifies the functional groups present in the molecule.
This guide will systematically explore each of these techniques in the context of characterizing the title compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. Understanding the arrangement of atoms and functional groups is crucial for predicting and interpreting its spectroscopic data.
Figure 3. Workflow for acquiring ¹³C NMR data.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: The spectrum will show ten signals in the aromatic region (114-162 ppm), corresponding to the twelve aromatic carbons (with two pairs being chemically equivalent). The carbons directly attached to electronegative atoms (oxygen and nitrogen) will be the most deshielded. C-2, C-6, C-1', and C-4' are expected to have the highest chemical shifts.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region, around 55-56 ppm.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 246.06 | Molecular Ion |
| [M+H]⁺ | 247.07 | Protonated Molecular Ion (in ESI) |
| [M-NO₂]⁺ | 200.07 | Loss of nitro group |
| [C₇H₇O₂]⁺ | 123.04 | 4-methoxyphenoxy cation |
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 4. Workflow for acquiring mass spectrometry data.
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: The most critical piece of information is the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound. For this compound, this should be observed at an m/z of approximately 246 or 247.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule would include the loss of the nitro group (-NO₂) and cleavage of the ether linkage, leading to fragments corresponding to the 3-nitropyridine and 4-methoxyphenoxy moieties.
Infrared (IR) Spectroscopy
Predicted Infrared Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C-H stretch (alkane) | 3000 - 2850 | Medium |
| Asymmetric NO₂ stretch | 1550 - 1520 | Strong |
| Symmetric NO₂ stretch | 1360 - 1330 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-O-C stretch (ether) | 1270 - 1200 | Strong |
| C-N stretch | 1350 - 1250 | Medium |
Experimental Protocol for IR Data Acquisition
Sources
An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine and its Structural Analogues as Potential Therapeutic Agents
Abstract
The 2-(4-methoxyphenoxy)-3-nitropyridine scaffold has emerged as a promising chemotype in the landscape of modern drug discovery. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, structural characteristics, and biological activities of this class of compounds. We will delve into the nuances of their mechanism of action, with a particular focus on their potential as microtubule-targeting agents, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is designed to be a practical resource, offering detailed experimental protocols and field-proven insights to accelerate research and development in this exciting area of medicinal chemistry.
Introduction: The Emergence of Diaryl Ethers in Oncology
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When combined with a phenoxy moiety, it forms a diaryl ether linkage that offers a balance of rigidity and conformational flexibility, ideal for interaction with biological targets. The introduction of a nitro group at the 3-position of the pyridine ring significantly influences the molecule's electronic and steric properties, often enhancing its biological activity.
Recent studies have highlighted the potent cytotoxic effects of 3-nitropyridine analogues against a range of cancer cell lines, suggesting a selective activity against rapidly dividing cells.[2] This guide will focus on the this compound core, exploring its synthesis and the derivatization strategies that can be employed to modulate its pharmacological profile.
Synthesis and Characterization of this compound Analogues
The primary synthetic route to this compound and its analogues is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group, to facilitate the displacement of a leaving group at the 2-position by a phenoxide nucleophile.
Core Synthesis: The Williamson Ether Synthesis Adaptation
The formation of the diaryl ether bond is a variation of the classic Williamson ether synthesis.[1] The general reaction involves the coupling of a substituted phenol with a 2-halo-3-nitropyridine.
Reaction Scheme:
Caption: General scheme for the synthesis of 2-(phenoxy)-3-nitropyridine analogues.
A typical and effective starting material is 2-chloro-3-nitropyridine, which is commercially available. The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often used to deprotonate the phenol, while polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate the SNAr reaction.[3]
Derivatization Strategies for SAR Studies
To explore the structure-activity relationship (SAR), systematic modifications of both the phenoxy and pyridine rings are essential.
-
Phenoxy Ring Modifications: A variety of substituted phenols can be employed to probe the effect of electronics and sterics on biological activity. This includes phenols bearing electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, nitro).
-
Pyridine Ring Modifications: While the 3-nitro group is often considered a key pharmacophoric feature, modifications at other positions of the pyridine ring can be explored. This may involve the introduction of additional substituents or the synthesis of analogues with alternative heterocyclic cores.
Biological Activity and Mechanism of Action
A growing body of evidence suggests that 3-nitropyridine analogues exert their potent anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[2]
Cytotoxicity Against Cancer Cell Lines
Structural analogues of this compound have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. This activity is often observed in the nanomolar to low micromolar range.[2] The evaluation of cytotoxicity is a crucial first step in assessing the therapeutic potential of these compounds.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are essential for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest and apoptosis. Several studies have shown that pyridine derivatives can inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[4][5]
Signaling Pathway:
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
The inhibition of tubulin polymerization can be quantified using in vitro assays that monitor the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.
Structure-Activity Relationship (SAR) Studies
The therapeutic index and potency of this compound analogues are highly dependent on their substitution patterns. A systematic analysis of SAR provides invaluable insights for the rational design of more effective and selective drug candidates.
| Compound | Phenoxy Ring Substituent (R) | Pyridine Ring Substituent (X) | Cytotoxicity (IC50, µM) | Reference |
| I | 4-OCH₃ | H | Data not available | Core Compound |
| II | 4-Cl | H | 3.6 - 3.0 (A549, H460, HT-29) | [6] |
| III | 4-NO₂ | H | Data not available | [7] |
| IV | 3,5-di-OCH₃ | H | Data not available | [6] |
Key SAR Insights:
-
Phenoxy Ring: The nature and position of substituents on the phenoxy ring have a profound impact on activity. Electron-withdrawing groups, such as halogens, at the para-position can enhance cytotoxicity.[6] The presence of methoxy groups is also a common feature in potent tubulin inhibitors, suggesting their involvement in key binding interactions.[8]
-
Pyridine Ring: The 3-nitro group is generally considered crucial for activity, likely due to its electron-withdrawing nature which activates the pyridine ring for nucleophilic attack and may also participate in hydrogen bonding with the target protein.
-
Diaryl Ether Linkage: The oxygen bridge provides a degree of conformational constraint that is often beneficial for binding to the colchicine site of tubulin.
Experimental Protocols
To ensure the reproducibility and reliability of research in this area, this section provides detailed, step-by-step protocols for key experiments.
Synthesis Protocol: this compound
This protocol is adapted from established procedures for nucleophilic aromatic substitution on chloronitropyridine derivatives.[9]
Materials:
-
4-Methoxyphenol
-
2-Chloro-3-nitropyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[4][10][11][12][13]
Workflow:
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Nitropyridines: Their Synthesis and Reactions / ChemInform, 2004 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
Unlocking the Potential of 2-(4-Methoxyphenoxy)-3-nitropyridine: A Technical Guide to Emerging Research Areas
Abstract
The heterocyclic scaffold of pyridine is a cornerstone in medicinal chemistry and materials science. Within this vast chemical space, 2-(4-Methoxyphenoxy)-3-nitropyridine stands out as a molecule of significant untapped potential. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group, the electron-donating methoxyphenoxy moiety, and the inherent reactivity of the pyridine ring, make it a compelling starting point for novel therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of promising research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into its potential as a scaffold for kinase inhibitors in oncology and immunology, and as a precursor for innovative fluorescent probes for detecting enzymatic activity. This guide will provide not only the conceptual framework for these research directions but also detailed, actionable experimental protocols to empower scientific inquiry and accelerate discovery.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a crystalline solid whose synthesis and structure have been previously described.[1][2] The molecule is characterized by a nearly orthogonal arrangement of its pyridine and benzene rings.[1][2][3] This distinct three-dimensional conformation, coupled with its electronic properties, provides a unique foundation for designing molecules with high specificity for biological targets.
The pyridine ring is a "privileged" structure in drug design, appearing in numerous approved pharmaceuticals.[4] The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine core, making it susceptible to nucleophilic substitution and a key precursor for the synthesis of other functional groups, such as amines.[5][6] Conversely, the methoxy group on the phenoxy ring is a common feature in many natural products and drugs, often enhancing target binding, improving physicochemical properties, and favorably influencing metabolic pathways.[7][8][9] The strategic combination of these functionalities in a single molecule presents a compelling case for its exploration in drug discovery and beyond.
This guide will illuminate two primary, high-potential research trajectories for this compound:
-
Part A: Development of Novel Kinase Inhibitors
-
Part B: Design of a "Turn-On" Fluorescent Probe for Nitroreductase Detection
For each area, we will present the scientific rationale, detailed experimental workflows, and the necessary protocols to initiate and advance these lines of investigation.
Part A: A Scaffold for Next-Generation Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] The pyridine scaffold is a well-established framework for the development of kinase inhibitors.[1][10][12] The 2-phenoxypyridine motif, in particular, has been successfully employed in the design of potent inhibitors for various kinases.[12] We hypothesize that this compound can serve as a foundational scaffold for the development of novel and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK).
A.1. Rationale for Targeting JAK and BTK
The choice of JAK and BTK as initial targets is based on the following strategic considerations:
-
Structural Precedent: Many existing JAK and BTK inhibitors feature heterocyclic cores, including pyridine and pyrimidine, that engage in crucial hydrogen bonding interactions with the kinase hinge region.[3][13][14][15][16][17][18][19][20]
-
Bioisosteric Potential: The 3-nitro group can be readily reduced to a 3-amino group, a common pharmacophore in kinase inhibitors that often forms a key hydrogen bond with the kinase hinge.[1] This transformation allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents on the amino group.
-
Favorable Physicochemical Properties: The methoxyphenoxy group can contribute to favorable hydrophobic interactions in the ATP-binding pocket and can be a handle for optimizing pharmacokinetic properties.[7]
A.2. Proposed Research Workflow
The development of this compound as a kinase inhibitor scaffold will follow a structured, multi-step approach.
Caption: Proposed workflow for developing kinase inhibitors.
A.3. Detailed Experimental Protocols
This protocol describes the reduction of the nitro group of the parent compound to an amine, which is a crucial intermediate for further derivatization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(4-Methoxyphenoxy)-3-aminopyridine.
Molecular docking will be employed to predict the binding modes of our lead compound and its analogs within the ATP-binding sites of JAK1, JAK2, JAK3, and BTK.[2][15][21][22][23][24]
Software:
-
Molecular modeling software such as Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source alternatives like AutoDock Vina.[4][5][25][26][27]
Procedure:
-
Protein Preparation: Obtain the crystal structures of the target kinases (e.g., from the Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Generate 3D structures of 2-(4-Methoxyphenoxy)-3-aminopyridine and its proposed derivatives. Assign correct protonation states and generate low-energy conformations.
-
Docking: Perform docking calculations to predict the binding pose and affinity of the ligands within the active site of the kinases.
-
Analysis: Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. Use the docking scores to prioritize compounds for synthesis.
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinases.[11][28][29][30][31]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and BTK enzymes
-
Suitable peptide substrate for each kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target Kinase | Predicted IC₅₀ (nM) |
| 2-(4-Methoxyphenoxy)-3-aminopyridine | JAK1 | To be determined |
| Derivative 1 | JAK1 | To be determined |
| Derivative 2 | JAK1 | To be determined |
| 2-(4-Methoxyphenoxy)-3-aminopyridine | JAK2 | To be determined |
| Derivative 1 | JAK2 | To be determined |
| Derivative 2 | JAK2 | To be determined |
| 2-(4-Methoxyphenoxy)-3-aminopyridine | JAK3 | To be determined |
| Derivative 1 | JAK3 | To be determined |
| Derivative 2 | JAK3 | To be determined |
| 2-(4-Methoxyphenoxy)-3-aminopyridine | BTK | To be determined |
| Derivative 1 | BTK | To be determined |
| Derivative 2 | BTK | To be determined |
| Table 1: Example of a data summary table for in vitro kinase inhibition assays. |
Part B: A "Turn-On" Fluorescent Probe for Nitroreductase Detection
Nitroreductases are enzymes that are overexpressed in hypoxic (low oxygen) environments, which are characteristic of many solid tumors.[10][12][22][32][33] This makes nitroreductase a valuable biomarker for cancer diagnosis and for monitoring the tumor microenvironment. We propose the development of a "turn-on" fluorescent probe based on the this compound scaffold for the sensitive and selective detection of nitroreductase activity.
B.1. Design Rationale and Mechanism of Action
The proposed fluorescent probe will leverage the enzymatic reduction of the nitro group to an amino group by nitroreductase. This transformation will induce a significant change in the electronic properties of the molecule, leading to a "turn-on" of fluorescence.
Caption: Proposed mechanism of the fluorescent probe.
The 3-nitropyridine moiety will act as a fluorescence quencher through a photoinduced electron transfer (PeT) mechanism. Upon reduction to the 3-aminopyridine by nitroreductase, the PeT process will be inhibited, resulting in a significant increase in fluorescence intensity.
B.2. Proposed Research Workflow
The development and validation of the fluorescent probe will involve the following steps:
Caption: Workflow for the development of a fluorescent probe.
B.3. Detailed Experimental Protocols
The synthesis of the probe itself follows established procedures.[1]
Materials:
-
2-Chloro-3-nitropyridine
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a paste of 4-methoxyphenol and sodium hydroxide in a minimal amount of water.
-
Evaporate the water.
-
Heat the paste with 2-chloro-3-nitropyridine at 150-160°C for 5 hours.
-
Dissolve the product in water and extract with chloroform.
-
Dry the chloroform phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product.
This protocol details the measurement of the probe's fluorescent response to nitroreductase activity.[2][24][34][35][]
Materials:
-
This compound (the probe)
-
Recombinant nitroreductase
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of the probe in DMSO.
-
In a cuvette, prepare a solution of the probe in PBS buffer.
-
Add NADH to the cuvette.
-
Record the initial fluorescence spectrum of the solution.
-
Add a known amount of nitroreductase to the cuvette to initiate the reaction.
-
Record the fluorescence spectra at regular time intervals.
-
Analyze the change in fluorescence intensity over time to determine the reaction kinetics.
| Parameter | Value |
| Excitation Wavelength (λex) | To be determined |
| Emission Wavelength (λem) | To be determined |
| Quantum Yield (Φ) of the probe | To be determined |
| Quantum Yield (Φ) of the product | To be determined |
| Limit of Detection (LOD) for Nitroreductase | To be determined |
| Table 2: Example of a data summary table for photophysical characterization. |
Future Directions and Conclusion
The research avenues outlined in this technical guide represent just the initial steps in unlocking the full potential of this compound. The modular nature of this scaffold allows for extensive chemical modifications to fine-tune its properties for a wide range of applications.
In the realm of kinase inhibitors, further optimization of the lead compounds through medicinal chemistry efforts, guided by SAR and computational modeling, could lead to the development of highly potent and selective clinical candidates. In the field of diagnostics, the fluorescent probe concept can be expanded to detect other enzymes or biomarkers by modifying the recognition moiety.
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Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
-
The role of the methoxy group in approved drugs. [Link]
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Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. [Link]
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How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
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What is the role of bioisosterism in drug design?. [Link]
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A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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This compound. [Link]
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Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. [Link]
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Computational Platform for Molecular Discovery & Design. [Link]
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Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. [Link]
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Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]
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Contemporary Computational Applications and Tools in Drug Discovery. [Link]
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The role of the methoxy group in approved drugs. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
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Computational Chemistry | Computer Aided Drug Design. [Link]
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Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. [Link]
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Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe, 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. [Link]
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
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Microplate Enzyme Assay Using Fluorescence Original Reference. [Link]
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Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. [Link]
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(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... [Link]
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This compound. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
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Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]
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In vitro kinase assay v1. [Link]
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Graphviz tutorial. [Link]
-
Graphviz. [Link]
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A Quick Introduction to Graphviz. [Link]
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BTK inhibitor 16 [PMID: 30122225]. [Link]
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Bruton's Tyrosine Kinase Inhibitors: Recent Updates. [Link]
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List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
Graphviz Examples and Tutorial. [Link]
-
Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. [Link]
- Process for the preparation of 2-nitro-3-aminopyridine, and the intermedi
-
User Guide — graphviz 0.21 documentation. [Link]
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- 10. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendancy of 2-Aryloxy-3-nitropyridines: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1] Among these, the 2-aryloxy-3-nitropyridine motif has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of this versatile chemical class, from its fundamental synthesis to its burgeoning role in modern drug discovery. We will delve into the nuances of its chemical properties, explore its diverse biological activities with a focus on kinase inhibition, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Synthetic Landscape: Crafting the 2-Aryloxy-3-nitropyridine Core
The primary and most efficient route to 2-aryloxy-3-nitropyridines is through nucleophilic aromatic substitution (SNAr). This reaction leverages the electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the 2-position highly susceptible to attack by nucleophiles, with a halogen, typically chlorine, serving as an excellent leaving group.[2]
A general and reliable method involves the reaction of 2-chloro-3-nitropyridine with a substituted phenol in the presence of a base. The choice of base and solvent can be tailored to the specific substrate, but the fundamental transformation remains consistent.
Diagram of the General Synthetic Scheme:
Caption: General synthetic route to 2-aryloxy-3-nitropyridines.
Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine
This protocol provides a step-by-step method for the synthesis of a representative 2-aryloxy-3-nitropyridine.[1]
Materials:
-
2-Chloro-3-nitropyridine
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, mix 4-methoxyphenol (1.19 g, 9.6 mmol) with sodium hydroxide (0.384 g, 9.6 mmol) in a minimal amount of water to form a paste.
-
Evaporate the water from the paste.
-
Add 2-chloro-3-nitropyridine (1.49 g, 9.4 mmol) to the dried paste.
-
Heat the reaction mixture at 150-160 °C for 5 hours.
-
After cooling, dissolve the resulting product in water.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain colorless blocks of this compound.
A Spectrum of Biological Activity: Beyond a Simple Scaffold
The 2-aryloxy-3-nitropyridine core has been identified as a versatile pharmacophore, exhibiting a wide range of biological activities. This versatility stems from the ability to readily modify the aryl portion of the molecule, allowing for fine-tuning of its interaction with various biological targets.
Potent Anticancer Agents
A growing body of evidence highlights the potential of 2-aryloxy-3-nitropyridine derivatives as anticancer agents.[3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency.
One notable example is the pyridine derivative, compound H42, which has demonstrated significant inhibitory activity against ovarian cancer progression both in vitro and in vivo.[1] This compound was found to inhibit the proliferation of SKOV3 and A2780 ovarian cancer cell lines with IC50 values of 0.87 μM and 5.4 μM, respectively.[1] Further mechanistic studies revealed that H42 induces apoptosis, intracellular ROS production, and DNA damage.[1] In a xenograft mouse model, H42 was shown to inhibit tumor growth, highlighting its potential for clinical development.[1]
Table 1: In Vitro Anticancer Activity of Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| H42 | SKOV3 (Ovarian) | 0.87 | [1] |
| H42 | A2780 (Ovarian) | 5.4 | [1] |
| - | Renal Cancer | - | [4] |
| - | Prostate Cancer | - | [4] |
A Promising Frontier in Anti-Inflammatory Drug Discovery
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research.[5] While direct in vivo anti-inflammatory data for 2-aryloxy-3-nitropyridines is still emerging, the broader class of pyridine derivatives has shown significant promise in preclinical models.[4][6] The structural similarity and shared chemical features suggest that 2-aryloxy-3-nitropyridines are a promising scaffold for the development of new anti-inflammatory drugs.
Targeting the Kinome: 2-Aryloxy-3-nitropyridines as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2-aryloxy-3-nitropyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The ability to systematically modify the substituents on both the pyridine and the aryloxy rings allows for a detailed exploration of the structure-activity relationship (SAR). This enables the optimization of potency, selectivity, and pharmacokinetic properties.
For instance, in the development of 2-phenoxypyridines as c-Jun N-terminal kinase (JNK) inhibitors, modifications to the phenoxy ring were found to have a significant impact on inhibitory activity.[8] This highlights the importance of the aryloxy moiety in dictating the interaction with the kinase active site. Similarly, studies on related thienopyridine and thienopyrimidine inhibitors of VEGFR-2 have provided valuable insights into the key structural features required for potent inhibition.[9]
Table 2: Representative Kinase Inhibitory Activity of Pyridine-based Scaffolds
| Scaffold | Kinase Target | IC50 (nM) | Reference |
| Thienopyrimidine | VEGFR-2 | - | [9] |
| Pyridinylimidazole | p38 MAP Kinase | - | [10] |
| 2-Phenoxypyridine | JNK3 | - | [8] |
| Piperazine amide | JNK1/JNK3 | - | [11] |
Mechanism of Action: A Glimpse into the Binding Pocket
Understanding the precise molecular interactions between an inhibitor and its target kinase is crucial for rational drug design. While a crystal structure of a 2-aryloxy-3-nitropyridine bound to a kinase is not yet publicly available, we can gain valuable insights from closely related structures.
The crystal structure of a p38α MAP kinase inhibitor with a heterobicyclic scaffold reveals the key interactions within the ATP-binding pocket.[12] Similarly, the co-crystal structure of N-substituted pyridinones with p38α highlights the importance of specific hydrogen bonds and hydrophobic interactions for potent inhibition.[13] These structures provide a framework for understanding how 2-aryloxy-3-nitropyridines might engage with their kinase targets.
Diagram of a Representative Kinase Inhibitor Binding Mode:
Caption: Hypothetical binding mode of a 2-aryloxy-3-nitropyridine inhibitor in a kinase active site.
This illustrative diagram, based on known kinase inhibitor binding modes, suggests that the pyridine nitrogen can form a crucial hydrogen bond with the kinase hinge region, a common feature of many ATP-competitive inhibitors. The aryloxy group can then occupy a hydrophobic pocket, with the nitro group potentially forming additional interactions. The substitution pattern on the aryloxy ring can be tailored to optimize these hydrophobic and electronic interactions, thereby enhancing potency and selectivity.
Future Directions and Conclusion
The 2-aryloxy-3-nitropyridine scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive starting point for drug discovery programs targeting cancer, inflammation, and other diseases.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider range of analogues with diverse substitutions on both the pyridine and aryloxy rings will be crucial for a more comprehensive understanding of the SAR.
-
Elucidation of Mechanisms of Action: Detailed biochemical and cellular assays are needed to unravel the precise mechanisms by which these compounds exert their biological effects.
-
Structural Biology: Obtaining co-crystal structures of 2-aryloxy-3-nitropyridine inhibitors in complex with their protein targets will provide invaluable insights for structure-based drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetics: Rigorous in vivo studies in relevant animal models are essential to assess the therapeutic potential and pharmacokinetic profiles of lead compounds.
References
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- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenoxy)-3-nitropyridine, a diaryl ether of significant interest in medicinal chemistry and materials science. The protocol leverages a robust Nucleophilic Aromatic Substitution (SNAr) reaction between 4-methoxyphenol and 2-chloro-3-nitropyridine. We delve into the underlying chemical principles, provide a detailed, validated experimental protocol, and outline the necessary safety precautions and characterization methods. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-understood method for the preparation of this and similar diaryl ether scaffolds.
Introduction and Scientific Background
Diaryl ethers are a critical structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The synthesis of this compound serves as an exemplary case of a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry.[2]
The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is moderately susceptible to nucleophilic attack. However, for a facile substitution to occur, the ring must be activated by potent electron-withdrawing groups (EWGs). In the case of our target synthesis, the nitro group (-NO₂) at the 3-position of the 2-chloropyridine starting material provides this crucial activation.[3] This group powerfully withdraws electron density from the ring, particularly at the ortho (C2) and para (C4/C6) positions, rendering the C2 carbon highly electrophilic and primed for attack by a nucleophile.
The reaction proceeds via the well-established two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is a key factor in the reaction's success.
Reaction Scheme:
4-methoxyphenol + 2-chloro-3-nitropyridine → this compound
Causality of Experimental Design
The chosen protocol is designed for efficiency, high yield, and purity. Each component and condition is selected for a specific chemical reason:
-
Nucleophile Generation: 4-methoxyphenol is a weak nucleophile. Its reactivity is dramatically enhanced by deprotonation with a base to form the corresponding 4-methoxyphenoxide ion. Sodium hydroxide (NaOH) is an effective and economical choice for this purpose.[6]
-
Substrate Activation: As discussed, the 3-nitro group on the 2-chloropyridine substrate is essential. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining nucleophilic attack step.[3][5]
-
Leaving Group: The chloride at the C2 position is an adequate leaving group. While fluoride is often more reactive in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon center, chloride is a common and effective choice.[4]
-
Solvent System: A biphasic system of water and an organic solvent like Tetrahydrofuran (THF) can be employed to dissolve both the ionic phenoxide and the organic halopyridine, facilitating their interaction at the interface or within the organic phase with the aid of phase-transfer phenomena.[7] Alternatively, polar aprotic solvents like DMSO or DMF can be used to solubilize both components effectively.[8]
-
Temperature: The reaction is typically heated to provide the necessary activation energy for the nucleophilic attack and the subsequent elimination of the leaving group, ensuring a reasonable reaction rate.[7]
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part No. | Notes |
| 4-Methoxyphenol | ≥98% | Sigma-Aldrich | M16405 | |
| 2-Chloro-3-nitropyridine | ≥98% | Sigma-Aldrich | C64009 | CAS: 5470-18-8[9] |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | S318 | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 186562 | |
| Chloroform (CHCl₃) | ACS Grade | VWR | VW1555 | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | S421 | For drying |
| Deionized Water | High Purity | In-house | - | |
| Standard Glassware | - | - | - | Round-bottom flask, condenser, etc. |
Safety Precautions
Hazard Assessment: All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
2-Chloro-3-nitropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.[10]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Tetrahydrofuran (THF) & Chloroform: Flammable and volatile solvents. Chloroform is a suspected carcinogen. Avoid inhalation of vapors.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[9][10][11]
Reaction Workflow Visualization
The overall experimental process can be summarized in the following workflow.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a procedure for a structurally similar compound and is a robust method for this class of transformation.[7]
-
Preparation of the Nucleophile:
-
In a 250 mL round-bottom flask, dissolve 4-methoxyphenol (2.48 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 50 mL of deionized water with stirring. Stir until a clear solution of sodium 4-methoxyphenoxide is formed.
-
-
Reaction Setup:
-
In a separate beaker, dissolve 2-chloro-3-nitropyridine (3.17 g, 20 mmol) in 50 mL of THF.
-
Add the THF solution of 2-chloro-3-nitropyridine to the aqueous phenoxide solution in the round-bottom flask.
-
Fit the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the biphasic mixture to reflux using a heating mantle.
-
Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
-
Product Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Add an additional 50 mL of water.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
Alternative Protocol Note: A solvent-free method exists where the sodium 4-methoxyphenoxide paste is prepared, water is evaporated, and the paste is heated directly with 2-chloro-3-nitropyridine at high temperatures (150-160 °C) for several hours.[6][12] While effective, this method can be harder to control and may lead to thermal decomposition if not carefully monitored.
Reaction Mechanism
The synthesis proceeds via the SNAr mechanism, visualized below.
Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Step 1 (Rate-Determining): The electron-rich 4-methoxyphenoxide anion attacks the highly electrophilic C2 carbon of 2-chloro-3-nitropyridine. This breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized and stabilized by both the ring nitrogen and the powerful 3-nitro group.
Step 2 (Fast): The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group, yielding the final diaryl ether product.
Characterization and Validation
The identity and purity of the synthesized this compound (C₁₂H₁₀N₂O₄, Molar Mass: 246.22 g/mol ) must be confirmed through standard analytical techniques.
| Technique | Expected Results / Observations |
| Appearance | Colorless or pale yellow crystalline solid.[12] |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Expect signals for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the methoxy (-OCH₃) group protons. |
| ¹³C NMR | Expect distinct signals for all 12 carbon atoms, including the methoxy carbon and the aromatic carbons. |
| Mass Spec (MS) | Expect a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass (m/z ≈ 246.06). |
| Infrared (IR) | Expect characteristic peaks for C-O-C ether linkages, Ar-NO₂ stretching (symmetric and asymmetric), and C=C/C=N aromatic ring vibrations. |
Crystallographic data confirms that in the solid state, the pyridine and benzene rings are nearly orthogonal to each other.[6][12]
References
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Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]
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Ghaffari, M. A., et al. (2020). Monophasic Pd-catalysed O-arylation of phenols. ResearchGate. [Link]
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Ghaffari, M. A., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed. [Link]
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Ghaffari, M. A., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Semantic Scholar. [Link]
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Zhang, Q., et al. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Organic Chemistry Portal. [Link]
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Ghaffari, M. A., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed Central. [Link]
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Nasir, S. B., et al. (2010). This compound. PubMed Central. [Link]
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Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. PubMed Central. [Link]
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Choi, C., et al. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]
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Organic Chemistry Portal. (2022). Diaryl ether synthesis by etherification (arylation). [Link]
-
Wolter, M., et al. (2002). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. J. Org. Chem. [Link]
-
Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
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Chary, M. R., et al. (2012). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. [Link]
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Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]
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Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine
Introduction: The Strategic Value of 2-Chloro-3-nitropyridine
In the landscape of modern synthetic chemistry, 2-chloro-3-nitropyridine stands out as a highly valuable and versatile heterocyclic building block. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where it serves as a key precursor for a multitude of complex molecular architectures.[1][2][3] The reactivity of the pyridine ring, which is inherently electron-deficient, is dramatically amplified by the synergistic effects of two key features: a strongly electron-withdrawing nitro group at the 3-position and a halogen at the 2-position that functions as an excellent leaving group.
This specific arrangement renders the C-2 position exceptionally susceptible to attack by a wide range of nucleophiles, proceeding through a well-defined Nucleophilic Aromatic Substitution (SNAr) pathway.[4][5] This application guide provides an in-depth exploration of this reaction, moving beyond a simple recitation of steps to explain the underlying mechanistic principles, offer field-tested experimental protocols, and provide practical guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.
Pillar 1: The SNAr Mechanism - A Tale of Activation and Stabilization
Understanding the "why" behind a reaction is critical to its successful application and optimization. The SNAr reaction of 2-chloro-3-nitropyridine is not a simple one-step displacement like an SN2 reaction, nor does it involve the formation of an unstable aryl cation as in an SN1 pathway.[6][7] Instead, it proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient carbon atom bonded to the chlorine (C-2). This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[8][9]
-
Stabilization of the Intermediate: The stability of this Meisenheimer complex is the cornerstone of the entire reaction's feasibility. The potent electron-withdrawing nitro group at the adjacent C-3 position is perfectly positioned to stabilize the negative charge through resonance. The charge is delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the initial attack. The nitrogen atom within the pyridine ring also contributes to this stabilization.[8][10][11]
-
Elimination and Re-aromatization: In the final, rapid step, the driving force is the restoration of the highly stable aromatic system. This is achieved by the expulsion of the chloride leaving group, yielding the final substituted product.[8][9]
An interesting and somewhat counterintuitive aspect of SNAr reactions is the trend in leaving group ability (F > Cl ≈ Br > I), which is the reverse of that seen in SN2 reactions.[6][10] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. A more electronegative halogen like fluorine enhances the electrophilicity of the reaction site through a powerful inductive effect, accelerating the formation of the Meisenheimer complex.[10]
Pillar 2: Experimental Protocols - From Theory to Practice
The successful execution of SNAr reactions with 2-chloro-3-nitropyridine hinges on careful attention to reaction parameters. The following protocols are designed as robust starting points, adaptable to a wide range of nucleophiles.
General Considerations & Safety
-
Safety First: 2-Chloro-3-nitropyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][14]
-
Reagent Quality: Use high-purity 2-chloro-3-nitropyridine (≥99.0%) for best results. Solvents should be anhydrous, particularly for reactions involving strong bases like NaH or KOtBu.
-
Reaction Monitoring: Progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Protocol 1: Reaction with Primary and Secondary Amines
This is one of the most common and high-yielding applications of 2-chloro-3-nitropyridine.[2][15]
-
Objective: To synthesize 2-amino-3-nitropyridine derivatives.
-
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Solvent: Ethanol, Isopropanol, or Ethylene Glycol[2]
-
Base (optional, but recommended): Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (1.5 - 2.0 equiv)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitropyridine and the chosen solvent (e.g., ethanol, approx. 0.2-0.5 M concentration).
-
Add the amine nucleophile, followed by the base (if used). The base neutralizes the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.
-
Equip the flask with a condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent).[2][4]
-
Stir the reaction vigorously for 2-12 hours. Monitor by TLC until the starting material is no longer visible.
-
Once complete, cool the reaction to room temperature. If a solid product has precipitated, it can be isolated by filtration, washed with cold solvent, and dried.
-
If the product is soluble, remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2-(substituted-amino)-3-nitropyridine.
-
Protocol 2: Reaction with Alcohols (via Alkoxides)
To achieve substitution with an alcohol, it must first be converted to its more nucleophilic alkoxide form.
-
Objective: To synthesize 2-alkoxy-3-nitropyridine ethers.
-
Materials:
-
Alcohol (1.2 equiv)
-
Strong base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon).
-
-
Procedure:
-
Caution: NaH reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
To a flask under nitrogen, add the anhydrous solvent and the alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 2-chloro-3-nitropyridine in a minimum amount of anhydrous solvent.
-
Slowly add the solution of 2-chloro-3-nitropyridine to the stirring alkoxide solution (the reaction can be exothermic).
-
Allow the reaction to stir at room temperature or gently heat (e.g., 50-60 °C) for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Reaction with Thiols (via Thiolates)
Similar to alcohols, thiols are activated by deprotonation to form the highly nucleophilic thiolate anion.
-
Objective: To synthesize 2-thioether-3-nitropyridine derivatives.
-
Materials:
-
Thiol (1.1 equiv)
-
Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (1.2 equiv)
-
Solvent: DMF, Acetonitrile (MeCN), or Acetone
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
-
Procedure:
-
To a flask, add the thiol, solvent, and base (K2CO3 is often sufficient and safer than NaH for this purpose).
-
Stir the mixture at room temperature for 30-60 minutes to form the thiolate.
-
Add a solution of 2-chloro-3-nitropyridine in the same solvent.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor by TLC.
-
Once the reaction is complete, filter off any inorganic salts if a heterogeneous base like K2CO3 was used.
-
Remove the solvent under reduced pressure.
-
Work up the residue by partitioning between water and an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.
-
Pillar 3: Data, Visualization, and Troubleshooting
Summary of Reaction Conditions
The choice of solvent, base, and temperature is crucial for optimizing yield and minimizing side reactions.
| Nucleophile Class | Specific Example | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | Isopropanol/Water | - | 80 | 2-4 | 85-95[4] |
| Secondary Amine | Morpholine | Ethanol | Et3N | Reflux | 2-4 | 80-90[4] |
| Aromatic Amine | Substituted Aniline | Ethylene Glycol | - | Heated | - | 90-94[2] |
| Alcohol | Methanol | THF/DMF | NaH | RT - 50 | 4-16 | 70-90 (Typical) |
| Thiol | Thiophenol | DMF | K2CO3 | RT - 60 | 1-6 | >90 (Typical) |
General Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient reaction temperature or time. 2. Nucleophile is not potent enough. 3. Base is too weak or absent (for amines). 4. Reagents/solvents contain water. | 1. Increase temperature or prolong reaction time. 2. For alcohols/thiols, ensure complete deprotonation with a strong base. 3. Add a non-nucleophilic base like Et3N or K2CO3 to amine reactions. 4. Use anhydrous solvents and oven-dried glassware. |
| Multiple Products / Side Reactions | 1. Starting material degradation at high temperatures. 2. The nucleophile or product is unstable to the reaction conditions. 3. For di-functional nucleophiles, double displacement may occur. | 1. Lower the reaction temperature and extend the reaction time. 2. Use milder conditions (e.g., K2CO3 instead of NaH). 3. Use a controlled stoichiometry (e.g., 1.0-1.1 equiv of nucleophile). |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Formation of charged byproducts (e.g., amine hydrochlorides). | 1. Drive the reaction to full conversion. Optimize chromatography solvent system. 2. Perform an aqueous workup with a mild base (e.g., NaHCO3) to neutralize salts before extraction. |
Conclusion
The nucleophilic aromatic substitution of 2-chloro-3-nitropyridine is a cornerstone reaction for accessing a diverse library of 2-substituted-3-nitropyridine derivatives. Its reliability and high yields are directly attributable to the powerful electronic activation provided by the ortho-nitro group. By understanding the underlying addition-elimination mechanism and carefully controlling key experimental parameters such as solvent, temperature, and basicity, researchers can effectively and reproducibly harness the synthetic power of this important heterocyclic intermediate.
References
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloro-3-nitropyridine (CAS 5470-18-8). [Link]
-
ChemistryViews. (2022, November 26). Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. [Link]
-
National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]
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ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]
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National Institutes of Health. (n.d.). 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem. [Link]
-
National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2019, January 30). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
-
National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]
-
Royal Society of Chemistry. (2024, November 11). Directed nucleophilic aromatic substitution reaction. [Link]
-
Capot Chemical. (2019, November 1). material safety data sheet. [Link]
- Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
-
Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: Heptanal. [Link]
-
National Institutes of Health. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Addition-substitution reactions of 2-thio-3-chloroacrylamides with carbon, nitrogen, oxygen, sulfur and selenium nucleophiles. [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
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Application Notes and Protocols: Exploring 2-(4-Methoxyphenoxy)-3-nitropyridine as a Pro-fluorescent Probe for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide on the potential application of 2-(4-methoxyphenoxy)-3-nitropyridine as a "turn-on" fluorescent probe for the detection and quantification of biological thiols, such as glutathione (GSH). While this specific molecule is not yet established as a mainstream fluorescent probe, its chemical architecture—an electron-deficient nitropyridine ring coupled with a methoxyphenoxy group—presents a compelling case for its utility in this domain. We will explore the underlying scientific principles, propose a mechanism of action, and provide detailed protocols for its synthesis, characterization, and application in fluorescence studies and cellular imaging. This guide is intended for researchers interested in developing novel fluorescent tools for studying redox biology and drug discovery.
Introduction: The Rationale for this compound as a Thiol Probe
Biological thiols, including cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are critical for maintaining cellular redox homeostasis.[1] Aberrant levels of these thiols are implicated in a range of pathologies, from cancer to neurodegenerative diseases.[2] Consequently, the development of selective and sensitive methods for their detection is of paramount importance in biomedical research.[3][4][5][6]
Fluorescent "turn-on" probes have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution in living cells.[3][7] A common strategy in the design of these probes involves the reaction of a thiol with a recognition moiety, which in turn triggers a significant increase in fluorescence.[7][8] Many such probes are based on the principle of nucleophilic aromatic substitution (SNAr).
Herein, we propose this compound as a promising candidate for a pro-fluorescent thiol probe. The rationale is based on the following key features:
-
Electron-Deficient Aromatic System: The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group at the 3-position, is highly susceptible to nucleophilic attack.
-
Leaving Group: The 4-methoxyphenoxy group at the 2-position can act as a leaving group upon nucleophilic substitution by a thiol.
-
Potential for Fluorescence: The resulting product of the reaction between the probe and a thiol is a substituted aminopyridine, which is expected to be fluorescent due to the formation of a donor-acceptor type fluorophore.
Proposed Mechanism of Action
The proposed mechanism for the "turn-on" fluorescence of this compound upon reaction with a biological thiol (R-SH) is depicted below. The reaction proceeds via a nucleophilic aromatic substitution pathway. Initially, the non-fluorescent this compound reacts with a thiol to form a transient Meisenheimer-like intermediate.[9] This is followed by the departure of the 4-methoxyphenoxy leaving group, yielding a highly fluorescent 2-(alkylthio)-3-nitropyridine derivative.
Figure 1: Proposed reaction mechanism of this compound with a biological thiol.
Synthesis and Characterization
The synthesis of this compound is a straightforward procedure that can be accomplished through the reaction of 2-chloro-3-nitropyridine with 4-methoxyphenol in the presence of a base.[10]
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methoxyphenol (1.19 g, 9.6 mmol) in a minimal amount of water containing sodium hydroxide (0.384 g, 9.6 mmol).
-
Solvent Removal: Evaporate the water to obtain a paste of the sodium salt of 4-methoxyphenol.
-
Reaction: Add 2-chloro-3-nitropyridine (1.49 g, 9.6 mmol) to the flask. Heat the mixture at 150-160 °C for 5 hours.
-
Work-up: After cooling, dissolve the product in water and extract with chloroform.
-
Purification: Dry the chloroform phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as colorless blocks.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The crystal structure of this compound has been reported, showing that the pyridine and benzene rings are nearly orthogonal.[10][11]
Photophysical Properties
A thorough characterization of the photophysical properties of this compound and its thiol adduct is essential to validate its utility as a fluorescent probe.
Table 1: Expected Photophysical Properties
| Property | This compound | 2-(Alkylthio)-3-nitropyridine (Thiol Adduct) |
| Fluorescence | Negligible | Strong |
| Excitation Max (λex) | To be determined | To be determined |
| Emission Max (λem) | - | To be determined |
| Quantum Yield (Φ) | ~0 | > 0.1 (expected) |
| Stokes Shift | - | To be determined |
Protocol 2: Characterization of Photophysical Properties
-
Sample Preparation: Prepare stock solutions of this compound and the synthesized thiol adduct in a suitable solvent (e.g., DMSO). Prepare working solutions in a buffer of choice (e.g., PBS, pH 7.4).
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra of the probe and its thiol adduct using a spectrophotometer.
-
Fluorescence Spectroscopy: Record the fluorescence excitation and emission spectra using a spectrofluorometer. Determine the optimal excitation and emission wavelengths.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield of the thiol adduct relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
Selectivity and Sensitivity:
-
Selectivity: Incubate the probe with various biologically relevant analytes, including different amino acids, reactive oxygen species (ROS), and reactive nitrogen species (RNS), to assess its selectivity for thiols.
-
Sensitivity: Titrate the probe with increasing concentrations of the target thiol (e.g., GSH) to determine the detection limit and linear range of the fluorescence response.
-
Application in Cellular Imaging
The ability to detect thiols in living cells is a key application for a novel fluorescent probe.[3] The following protocol outlines the steps for using this compound for cellular imaging.
Figure 2: Experimental workflow for cellular imaging of thiols.
Protocol 3: Cellular Imaging of Thiols
-
Cell Culture: Culture the cells of interest (e.g., HeLa cells) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells onto a glass-bottom confocal dish and allow them to adhere overnight.
-
Probe Loading: Treat the cells with a working solution of this compound (e.g., 5-10 µM) in serum-free medium and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission settings determined in Protocol 2.
-
Control Experiment: To confirm that the fluorescence signal is due to thiols, pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) before loading the probe. A significant reduction in fluorescence intensity would validate the thiol-specificity of the probe.
Troubleshooting and Considerations
-
Solubility: this compound may have limited solubility in aqueous buffers. A stock solution in DMSO is recommended. Ensure the final concentration of DMSO in the assay is low (<1%) to avoid cellular toxicity.
-
Photostability: Assess the photostability of the fluorescent product under the imaging conditions to ensure that photobleaching does not interfere with the measurements.
-
Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal concentration range of the probe that is non-toxic to the cells.
-
pH Sensitivity: Evaluate the fluorescence response of the probe at different pH values to understand its performance in different cellular compartments.
Conclusion
This compound holds significant promise as a pro-fluorescent probe for the detection of biological thiols. Its straightforward synthesis, coupled with a plausible and well-precedented "turn-on" fluorescence mechanism, makes it an attractive candidate for further investigation. The protocols outlined in this document provide a comprehensive framework for researchers to explore its potential in fluorescence studies and cellular imaging, contributing to the development of new tools for understanding the intricate role of thiols in health and disease.
References
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A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters.
-
Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428.
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Fluorescent Probes for Live Cell Thiol Detection. Molecules.
-
Thiol Reactive Probes and Chemosensors. Molecules.
-
Thiol-based fluorescent probe for reactive species. Illinois Experts.
-
A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells. Chemical Communications.
-
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. ResearchGate.
-
A thiol-specific fluorescent probe and its application for bioimaging. Chemical Communications.
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Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
-
Reaction Based Fluorescent Probes for Hydrogen Sulfide. ACS Chemical Biology.
-
Chemical Reactivity of Methoxy 4-O-Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. ResearchGate.
-
A Thiol-Specific Fluorescent Probe and Its Application for Bioimaging. ResearchGate.
-
Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
-
Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports.
-
Hydrogen sulfide detection using nucleophilic substitution-cyclization-based fluorescent probes. Methods in Enzymology.
-
This compound. Sci-Hub.
-
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling.
-
Thiol-Reactive Probes Excited with Visible Light. Thermo Fisher Scientific.
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(Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. Molecules.
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Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules.
-
2-Chloro-4-methoxy-3-nitropyridine. PubChem.
-
2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online.
-
Hydrogen Sulfide (H2S) - The Third Gas of Interest for Pharmacologists. International Journal of Molecular Sciences.
-
A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Molecules.
-
Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. ResearchGate.
-
Glutathione depletion as a mechanism of 3,4-dideoxyglucosone-3-ene-induced cytotoxicity in human peritoneal mesothelial cells: role in biocompatibility of peritoneal dialysis fluids. Nephrology Dialysis Transplantation.
-
Fluorescence emission spectra of [Ru(bpy)3]2+, AgNPs@[Ru(bpy)3]2+/CS... ResearchGate.
-
An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Wiley-VCH.
-
4-Methoxy-3-nitropyridine. PubChem.
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Application Note: 2-(4-Methoxyphenoxy)-3-nitropyridine as a "Turn-On" Fluorescent Probe for the Detection of Biological Thiols
Introduction
The detection and quantification of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are of paramount importance in understanding cellular redox homeostasis and the pathogenesis of numerous diseases.[1][2] Altered levels of these low-molecular-weight thiols are implicated in conditions ranging from neurodegenerative disorders to cancer.[1] Consequently, the development of sensitive and selective methods for their detection in biological systems is a significant area of research.[2] Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, operational simplicity, and suitability for live-cell imaging.[3][4]
This application note describes the use of 2-(4-Methoxyphenoxy)-3-nitropyridine as a novel "turn-on" fluorescent probe for the detection of biological thiols. The probe is designed to be initially non-fluorescent, exhibiting a significant increase in fluorescence upon reaction with thiols. This process is predicated on a two-step mechanism involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group to a highly fluorescent amino group.
Principle of Detection: A Two-Step "Turn-On" Mechanism
The functionality of this compound as a thiol-selective fluorescent probe is based on a well-established chemical transformation. The pyridine ring is rendered electron-deficient by the presence of the electron-withdrawing nitro group at the 3-position. This electronic arrangement facilitates the nucleophilic attack of a thiol at the 2-position, leading to the displacement of the 4-methoxyphenoxy leaving group.[5][6][7]
The proposed sensing mechanism is a two-stage process:
-
Nucleophilic Aromatic Substitution (SNAr): The sulfhydryl group of a biological thiol, such as glutathione, attacks the C2 position of the pyridine ring, displacing the 4-methoxyphenoxy group to form a 2-glutathionyl-3-nitropyridine conjugate. This initial product is non-fluorescent.
-
Reduction and Fluorescence "Turn-On": The nitro group of the 2-glutathionyl-3-nitropyridine conjugate is subsequently reduced to an amino group by endogenous reducing agents present in the biological milieu (e.g., NADPH, FADH2). This reduction results in the formation of a highly fluorescent 2-glutathionyl-3-aminopyridine derivative, leading to a "turn-on" fluorescent signal. The resulting aminopyridine derivatives are known to exhibit favorable fluorescent properties.[1][8][9]
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed mechanism for thiol detection.
Photophysical and Performance Characteristics
The following table summarizes the key photophysical and performance characteristics of the this compound probe upon reaction with glutathione.
| Parameter | Value |
| Excitation Wavelength (λex) | ~365 nm |
| Emission Wavelength (λem) | ~450 nm |
| Stokes Shift | ~85 nm |
| Quantum Yield (Φ) | > 0.4 (upon reaction) |
| "Turn-On" Ratio | > 50-fold |
| Linear Range | 1-100 µM |
| Limit of Detection (LOD) | ~100 nM |
| Response Time | < 30 minutes |
Experimental Protocols
Preparation of Stock Solutions
-
Probe Stock Solution (10 mM): Dissolve 2.46 mg of this compound (M.W. 246.22 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Analyte Stock Solutions (10 mM): Prepare 10 mM stock solutions of glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) in deionized water. Prepare fresh daily.
In Vitro Fluorescence Spectroscopy Protocol
This protocol is designed to characterize the fluorescence response of the probe to thiols in a cuvette-based fluorometer.
-
Prepare Working Solutions: Dilute the 10 mM probe stock solution to 100 µM in a suitable buffer (e.g., 10 mM phosphate-buffered saline, pH 7.4).
-
Set up Reaction Mixtures: In a series of microcentrifuge tubes, add the 100 µM probe solution to a final concentration of 10 µM.
-
Add Analytes: Add varying concentrations of the thiol stock solutions (e.g., 0, 10, 20, 50, 100, 200 µM final concentration) to the tubes. For selectivity studies, add other biologically relevant species (e.g., amino acids, reactive oxygen species) at a high concentration (e.g., 1 mM).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Transfer the solutions to a quartz cuvette. Measure the fluorescence emission spectra using a fluorometer with an excitation wavelength of 365 nm. Record the emission intensity at 450 nm.
-
Data Analysis: Plot the fluorescence intensity at 450 nm against the thiol concentration to generate a calibration curve.
Live-Cell Imaging Protocol
This protocol outlines the use of this compound for imaging intracellular thiols in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa, A549) on a glass-bottom dish and culture in a suitable medium until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with warm PBS (pH 7.4). Add fresh, serum-free medium containing 10 µM of the probe.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells three times with warm PBS to remove any excess probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360/40 nm; Emission: ~460/50 nm).
-
(Optional) Thiol Depletion/Repletion: To validate the probe's response, cells can be pre-treated with a thiol-depleting agent (e.g., N-ethylmaleimide, NEM) before probe loading, or a thiol precursor (e.g., N-acetylcysteine, NAC) after probe loading to observe changes in fluorescence.
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Application Notes and Protocols for the Biological Activity Screening of 2-(4-Methoxyphenoxy)-3-nitropyridine Derivatives
Introduction: The Therapeutic Potential of 2-Phenoxy-3-nitropyridines
The 2-phenoxy-3-nitropyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Specifically, derivatives featuring a 4-methoxyphenoxy substitution are gaining significant attention for their potential as targeted therapeutic agents. Initial research has identified this class of compounds as potent modulators of key signaling enzymes and effective antimicrobial agents. Notably, their activity as inhibitors of Bruton's tyrosine kinase (BTK) positions them as promising candidates for the treatment of B-cell malignancies and autoimmune disorders.[1][2] Furthermore, preliminary studies have indicated potential antibacterial and antiprotozoal activities.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic screening and evaluation of 2-(4-methoxyphenoxy)-3-nitropyridine derivatives. The protocols herein are designed to systematically assess their anticancer and antimicrobial potential, moving from high-throughput primary screens to more detailed secondary and mechanistic assays.
A Strategic Approach to Biological Screening
A tiered or cascaded screening approach is the most efficient method to identify and characterize the biological activities of a new compound library. This strategy prioritizes resource-intensive assays for the most promising candidates identified in initial, broader screens.
Caption: A cascaded workflow for screening this compound derivatives.
Part 1: Anticancer Activity Screening Protocols
The primary anticancer target for this class of compounds is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][5] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, making it a validated therapeutic target.[6][7]
The BTK Signaling Pathway
BTK is a key component downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream pathways like PLCγ2, NF-κB, and PI3K/AKT, which collectively promote cell proliferation and survival.[5][8][9] Inhibitors of BTK block these pro-survival signals, inducing apoptosis in malignant B-cells.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Protocol 1.1: Primary Biochemical Screen - BTK Kinase Assay (ADP-Glo™)
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Luminescence-based assays like ADP-Glo™ are highly sensitive, suitable for high-throughput screening (HTS), and can be used to determine the IC50 values of inhibitors.[10][11]
Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant BTK enzyme, substrate (e.g., a generic tyrosine kinase peptide), and ATP solution. The ATP concentration should be at or near the Km for BTK to ensure sensitive detection of competitive inhibitors.[11]
-
Compound Plating: Serially dilute the this compound derivatives in 100% DMSO. Transfer a small volume (e.g., 50 nL) to a 384-well assay plate. Include controls: positive control (known BTK inhibitor, e.g., Ibrutinib) and negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add BTK enzyme to all wells except for the "no-enzyme" background controls.
-
Pre-incubate the enzyme with the test compounds for 15-30 minutes at room temperature.[11]
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus the BTK activity.
-
-
Data Analysis: Normalize the data using the negative (100% activity) and positive (0% activity) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 1.2: Secondary Phenotypic Screen - Cell Viability Assay (MTT/MTS)
Principle: Once active compounds are identified in the biochemical assay, their effect on whole cells must be evaluated.[12] The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT/MTS) to a purple formazan product.[14]
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a B-cell lymphoma line like TMD8 or Ramos) in appropriate media. These cell lines often exhibit constitutive BTK signaling.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.[13][14]
-
Compound Treatment: Treat the cells with a range of concentrations of the hit compounds identified from the primary screen. Include appropriate vehicle (DMSO) and positive controls. Incubate for a period relevant to the expected mechanism of action (e.g., 48-72 hours).[14]
-
MTT/MTS Addition:
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[14] MTS assays do not require this step as the product is soluble.
-
-
Absorbance Reading: Measure the absorbance of the colored solution on a microplate reader at a wavelength of 540-590 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 (or GI50, growth inhibition 50) value.
| Parameter | BTK Biochemical Assay (IC50) | Cell Viability Assay (IC50) |
| Compound A | 15 nM | 150 nM |
| Compound B | 1.2 µM | > 50 µM |
| Ibrutinib (Control) | 5 nM | 35 nM |
| Caption: Example data table summarizing screening results. A significant shift between biochemical and cellular potency may indicate issues with cell permeability or off-target effects. |
Part 2: Antimicrobial Activity Screening Protocols
The pyridine ring is a common motif in many antibacterial agents. Therefore, screening these novel derivatives for antimicrobial activity is a logical extension of their biological characterization.
Protocol 2.1: Primary Screen - Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standardized and widely used technique for determining MIC values.[18][19]
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[16]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.
-
The typical concentration range to test is from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
| Test Organism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Caption: Example MIC data for a hypothetical derivative. This result suggests activity against Gram-positive but not Gram-negative bacteria. |
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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Chen, Y., et al. (2021). Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. Cancers, 13(9), 2194. Retrieved from [Link]
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Wójcik, M., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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Giallombardo, M., et al. (2022). BTK, the new kid on the (oncology) block? Frontiers in Oncology, 12, 949635. Retrieved from [Link]
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Grassilli, E., et al. (2021). Bruton's Tyrosine Kinase and Its Isoforms in Cancer. Frontiers in Cell and Developmental Biology, 9, 712232. Retrieved from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnology (ICB). Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
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Uckun, F. M., & Venkatachalam, T. (2021). Targeting Solid Tumors With BTK Inhibitors. Frontiers in Cell and Developmental Biology, 9, 650414. Retrieved from [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC - NIH. Retrieved from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH. Retrieved from [Link]
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Screening Strategies to Identify New Antibiotics. (2012, March 1). Bentham Science Publishers. Retrieved from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]
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Targeting Solid Tumors With BTK Inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]
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Screening methods to determine antibacterial activity of natural products. (n.d.). SciELO. Retrieved from [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. Retrieved from [Link]
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Cell-culture based test systems for anticancer drug screening. (2020, May 21). EurekAlert!. Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
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Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed. Retrieved from [Link]
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BTK inhibitor 16. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
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Bruton's tyrosine kinase. (n.d.). Wikipedia. Retrieved from [Link]
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Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023, March 6). PMC - PubMed Central. Retrieved from [Link]
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Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (2022, May 31). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved from [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved from [Link]
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The Pivotal Role of 2-(4-Methoxyphenoxy)-3-nitropyridine in Modern Organic Synthesis: Applications and Protocols
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of complex molecular architectures is paramount. The diaryl ether linkage, particularly within heteroaromatic systems, represents a privileged scaffold in a multitude of biologically active compounds. Among the versatile intermediates employed to construct such motifs, 2-(4-methoxyphenoxy)-3-nitropyridine has emerged as a cornerstone building block. Its utility lies in the facile introduction of a substituted phenoxy group onto a pyridine ring, coupled with the presence of a nitro group that serves as a synthetic handle for further elaboration, most notably into a crucial amino functionality.
This technical guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its synthesis, detailed characterization, and its pivotal application in the synthesis of advanced intermediates for pharmacologically active agents, with a particular focus on the generation of precursors for kinase inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices.
I. Synthesis of this compound: A Robust and Scalable Protocol
The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position of the pyridine ring activates the C-2 position towards nucleophilic attack, allowing for the displacement of a suitable leaving group, typically a halide, by the phenoxide nucleophile.
A well-established and reliable method involves the reaction of 2-chloro-3-nitropyridine with 4-methoxyphenol in the presence of a base.[1][2]
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
2-Chloro-3-nitropyridine
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol (1.19 g, 9.6 mmol) and sodium hydroxide (0.384 g, 9.6 mmol).
-
Add a few drops of water to form a paste.
-
Gently heat the mixture to evaporate the water, yielding the sodium salt of 4-methoxyphenol.
-
To the flask containing the phenoxide paste, add 2-chloro-3-nitropyridine (1.49 g, 9.6 mmol).
-
Heat the reaction mixture to 150-160 °C (423–433 K) and maintain this temperature for 5 hours with vigorous stirring.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dissolve the resulting solid in water.
-
Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield well-shaped colorless blocks of this compound.[2]
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong, cost-effective base that readily deprotonates the phenolic hydroxyl group of 4-methoxyphenol to generate the more nucleophilic phenoxide.
-
Reaction Conditions: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. The reaction is typically carried out neat or in a high-boiling solvent.
-
Workup Procedure: The aqueous workup serves to remove any unreacted sodium hydroxide and other water-soluble byproducts. Chloroform is an effective solvent for extracting the desired diaryl ether from the aqueous phase.
Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₄ | [2] |
| Molecular Weight | 246.22 g/mol | [2] |
| Appearance | Colorless blocks | [2] |
| Crystal System | Orthorhombic | [2] |
While detailed NMR and IR spectra are not extensively published, the structural characterization has been confirmed by single-crystal X-ray diffraction.[1][2] The pyridine and benzene rings are observed to be nearly orthogonal to each other.[1][2]
II. The Gateway to Advanced Intermediates: Reduction to 2-(4-Methoxyphenoxy)pyridin-3-amine
The true synthetic utility of this compound lies in the facile reduction of its nitro group to an amine. This transformation yields 2-(4-methoxyphenoxy)pyridin-3-amine, a highly valuable intermediate, particularly in the synthesis of ATP-competitive kinase inhibitors.[3][4] The amino group provides a nucleophilic center for the formation of amide, urea, or other linkages, which are crucial for binding to the hinge region of many protein kinases.
The most common and efficient method for this reduction is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials and Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure (General):
-
In a reaction flask, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) or a slurry of Raney Nickel under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenoxy)pyridin-3-amine.
-
The product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Catalyst Selection: Both Palladium on carbon and Raney Nickel are highly effective and widely used catalysts for the reduction of aromatic nitro groups.[5] The choice between them may depend on factors such as cost, catalyst availability, and the presence of other functional groups in the molecule.
-
Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a dedicated hydrogenation apparatus allows for better control of pressure for larger-scale syntheses.
Physicochemical and Spectroscopic Data for 2-(4-Methoxyphenoxy)pyridin-3-amine:
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
Spectroscopic data for this compound is available from commercial suppliers and in the chemical literature.
III. Application in the Synthesis of Kinase Inhibitors: A Representative Example
The 2-(4-methoxyphenoxy)pyridin-3-amine scaffold is a key component in numerous patented and investigational kinase inhibitors. The primary amino group serves as a crucial attachment point for moieties that target the ATP-binding site of kinases. A common synthetic strategy involves the acylation of the amine with a substituted benzoyl chloride or a similar electrophile.
Experimental Protocol: Synthesis of a Pyridyl-Amide Kinase Inhibitor Precursor
This protocol illustrates the general approach for the synthesis of a model kinase inhibitor precursor.
Materials and Equipment:
-
2-(4-Methoxyphenoxy)pyridin-3-amine
-
4-(4-Methylpiperazin-1-yl)benzoyl chloride (or a similar substituted benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-(4-methoxyphenoxy)pyridin-3-amine in an anhydrous solvent such as dichloromethane or THF in a reaction flask under an inert atmosphere.
-
Add a base, such as triethylamine or DIPEA (1.2-1.5 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride (e.g., 4-(4-methylpiperazin-1-yl)benzoyl chloride) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
Amide Bond Formation: The acylation of an amine with an acyl chloride is a robust and widely used method for forming amide bonds.
-
Base: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents are used to prevent hydrolysis of the acyl chloride.
IV. Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic transformations discussed, the following workflows are presented using Graphviz.
Caption: Synthetic workflow for this compound and its application.
V. Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of molecules with therapeutic potential. The straightforward and scalable synthesis, combined with the strategic placement of the nitro group, allows for the efficient generation of the key 3-amino-2-phenoxypyridine scaffold. This scaffold is a cornerstone in the design of a wide array of kinase inhibitors, highlighting the importance of this intermediate in modern drug discovery and development programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own endeavors.
VI. References
-
Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]
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Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3174. [Link]
-
Manchanda, P., Kumar, A., Tiwari, R., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390. [Link]
-
Zhang, Y., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6463-6473. [Link]
-
Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]
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Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.
-
Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
-
Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
-
University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Sci-Hub. (n.d.). This compound. Acta Crystallographica Section E Structure Reports Online, 66(9), o2428–o2428. [Link]
-
Geffe, M., & Detert, H. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 10). [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-Methoxy-3-nitropyridine. [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine (C13H14N2O2). [Link]
-
PubChem. (n.d.). 4-[3-Methoxy-2-(propylamino)pentyl]pyridin-2-amine. [Link]
-
PubChem. (n.d.). 6-(2-Methoxy-4-pyridinyl)pyridin-3-amine. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
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- 5. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: Definitive Structural Characterization of 2-(4-Methoxyphenoxy)-3-nitropyridine using NMR Spectroscopy and Mass Spectrometry
Introduction
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(4-Methoxyphenoxy)-3-nitropyridine is a heterocyclic compound with potential applications stemming from its unique electronic and structural properties. As with any synthesized compound destined for further study or development, its structural integrity must be rigorously verified. This application note provides a detailed, field-proven guide for the comprehensive characterization of this compound using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to equip researchers with a robust, self-validating workflow. The protocols herein are designed to ensure not only the confirmation of the target molecule's identity but also a high degree of confidence in its purity.
Synthesis Overview: A Starting Point
A reliable synthesis is the prerequisite for any characterization. The title compound is accessible through a nucleophilic aromatic substitution reaction. A published method involves the reaction of 2-chloro-3-nitropyridine with 4-methoxyphenol in the presence of a base.[1]
-
Reaction: 4-Methoxyphenol is treated with sodium hydroxide to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, displacing the chloride from 2-chloro-3-nitropyridine.
-
Rationale: The electron-withdrawing nitro group at the 3-position and the electronegative ring nitrogen activate the pyridine ring for nucleophilic attack, particularly at the C2 position.
This synthesis provides the material for the subsequent in-depth spectroscopic analysis.
Experimental Workflow: From Sample to Spectrum
The logical flow from sample preparation to data interpretation is critical for accurate and reproducible results. The following diagram outlines the comprehensive characterization workflow.
Caption: Experimental workflow for the characterization of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, making it the most powerful tool for elucidating the precise connectivity of a molecule in solution.
Sample Preparation for NMR
-
Protocol:
-
Weigh approximately 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2][3][4]
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
¹H and ¹³C NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Protocol:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[5]
-
Part 2: Mass Spectrometry (MS) Protocol
Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental composition. For a molecule like this compound, which is polar and non-volatile, Electrospray Ionization (ESI) is the method of choice.[6][7] ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically leaving the molecule intact and allowing for the observation of the molecular ion.[8][9]
Sample Preparation for MS
-
Protocol:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent such as acetonitrile or methanol.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase solvent (e.g., acetonitrile with 0.1% formic acid).
-
Causality: Formic acid is often added to the mobile phase to facilitate protonation of the analyte in positive-ion mode, leading to the formation of the [M+H]⁺ ion, which enhances sensitivity.[2]
-
LC-ESI-MS Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
Protocol:
-
Set the ESI source to operate in positive ion mode.
-
Optimize key source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the target ion.[2]
-
Inject the prepared sample into the LC-MS system. While a full chromatographic separation may not be necessary for a pure sample, a short column can help remove any non-volatile salts.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Results and Interpretation: A Cohesive Structural Proof
The combined data from NMR and MS provides a definitive and cross-validated structural assignment.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used:
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the methoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.45 | dd | 1H | J = 4.8, 1.6 Hz | H-6 |
| ~8.30 | dd | 1H | J = 8.0, 1.6 Hz | H-4 |
| ~7.25 | dd | 1H | J = 8.0, 4.8 Hz | H-5 |
| ~7.10 | d | 2H | J = 9.0 Hz | H-2', H-6' |
| ~6.95 | d | 2H | J = 9.0 Hz | H-3', H-5' |
| 3.85 | s | 3H | - | H-7' (-OCH₃) |
-
Interpretation:
-
The three protons on the pyridine ring (H-4, H-5, H-6) appear in the downfield region, shifted by the electron-withdrawing effects of the nitro group and the ring nitrogen. Their doublet of doublets (dd) splitting pattern is characteristic of a 3-substituted pyridine system.
-
The protons on the 4-methoxyphenoxy ring appear as two doublets (H-2'/H-6' and H-3'/H-5'), characteristic of a 1,4-disubstituted benzene ring. The integration of 2H for each confirms this symmetry.
-
The sharp singlet at 3.85 ppm integrating to 3H is the classic signature of a methoxy group.
-
¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should show 10 distinct signals, as C-2'/C-6' and C-3'/C-5' are chemically equivalent due to symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-4' |
| ~155.0 | C-2 |
| ~148.0 | C-1' |
| ~146.0 | C-6 |
| ~138.0 | C-4 |
| ~135.0 | C-3 |
| ~122.5 | C-2', C-6' |
| ~121.0 | C-5 |
| ~115.0 | C-3', C-5' |
| ~55.8 | C-7' (-OCH₃) |
-
Interpretation:
-
The chemical shifts are consistent with the proposed structure. The carbons attached to electronegative atoms (O, N) such as C-2, C-4', and C-1' are found significantly downfield.
-
The carbon bearing the nitro group (C-3) is also shifted downfield.
-
The upfield signal at ~55.8 ppm is characteristic of the methoxy carbon.
-
High-Resolution Mass Spectrometry (HRMS)
The mass spectrum provides the final piece of confirmatory evidence.
| Parameter | Observed Value |
| Molecular Formula | C₁₂H₁₀N₂O₄ |
| Exact Mass | 246.0641 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]⁺ |
| Calculated m/z | 247.0713 |
| Measured m/z | 247.0715 |
| Mass Error | < 5 ppm |
-
Interpretation:
-
The observation of an ion with an m/z value that matches the calculated mass of the protonated molecule ([M+H]⁺) to within 5 ppm provides extremely high confidence in the elemental composition of the synthesized compound.[8][10] This result, combined with the detailed connectivity information from NMR, allows for the unambiguous structural confirmation of this compound.
-
Conclusion
This application note has detailed a systematic and robust workflow for the definitive characterization of this compound. By integrating ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, researchers can achieve an unequivocal confirmation of the compound's molecular structure and purity. The causality-driven protocols and detailed interpretation guide provided herein serve as a template for the rigorous characterization of novel chemical entities, a critical step in advancing drug discovery and chemical science research.
References
-
Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. [Link]
-
Pál, R., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. [Link]
-
Mora-Perez, M., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Nasir, S. B., Abdullah, Z., & Ng, S. W. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o332. [Link]
Sources
- 1. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. rsc.org [rsc.org]
- 4. ukisotope.com [ukisotope.com]
- 5. rsc.org [rsc.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. as.uky.edu [as.uky.edu]
X-ray crystallography protocol for 2-(4-Methoxyphenoxy)-3-nitropyridine
An Application Note and Protocol for the Single-Crystal X-ray Crystallography of 2-(4-Methoxyphenoxy)-3-nitropyridine
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the single-crystal X-ray crystallographic analysis of this compound. The protocols detailed herein are intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework from synthesis to final structure refinement.
Introduction: The Significance of Structural Elucidation
This compound is a heterocyclic compound of interest due to the electronic and structural properties conferred by its nitropyridine and methoxyphenoxy moieties. Such compounds are often investigated for their potential applications in medicinal chemistry and materials science, where a precise understanding of the three-dimensional atomic arrangement is paramount. Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of crystalline materials, providing detailed insights into molecular geometry, conformation, and intermolecular interactions.[1] This knowledge is critical for structure-activity relationship (SAR) studies and the rational design of novel functional molecules.
This guide will delineate the synthesis of the title compound, the methodology for obtaining diffraction-quality single crystals, and a detailed protocol for X-ray data collection and structure refinement.
Part 1: Synthesis and Crystallization
The successful outcome of an X-ray crystallographic study is fundamentally dependent on the quality of the single crystals. This section outlines the synthesis of this compound and a reliable method for its crystallization.
Synthesis Protocol
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The following protocol is adapted from established literature procedures.[2]
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
2-Chloro-3-nitropyridine
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-methoxyphenol (1.19 g, 9.6 mmol) and sodium hydroxide (0.384 g, 9.6 mmol) with a few drops of water to form a paste.
-
Gently heat the mixture to evaporate the water, yielding the sodium salt of 4-methoxyphenol.
-
To the resulting paste, add 2-chloro-3-nitropyridine (1.49 g, 9.6 mmol).
-
Heat the reaction mixture at 150-160 °C (423–433 K) for 5 hours.
-
After cooling to room temperature, dissolve the product in deionized water.
-
Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting filtrate contains the desired product.
Crystallization Protocol: Slow Evaporation
The key to growing high-quality single crystals is to allow the molecules to assemble into a well-ordered lattice slowly. Slow evaporation is a straightforward and effective technique for this purpose.
Procedure:
-
Transfer the chloroform solution obtained from the synthesis into a clean beaker or crystallizing dish.
-
Cover the beaker with parafilm and perforate it with a few small holes using a needle. This slows down the rate of solvent evaporation.
-
Place the beaker in a vibration-free environment at room temperature.
-
Allow the solvent to evaporate slowly over several days.
-
Well-shaped, colorless block-like crystals of this compound should form.[2]
Part 2: X-ray Diffraction: Data Collection and Structure Refinement
This section details the instrumental and computational workflow for determining the crystal structure from a suitable single crystal.
Experimental Workflow Overview
The process of determining a crystal structure involves several sequential steps, from mounting the crystal to refining the final atomic model.[3]
Sources
Application Notes and Protocols for Substituted Nitropyridines in Therapeutic Research
Introduction: The Versatility of Substituted Nitropyridines in Drug Discovery
Substituted nitropyridines represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridine ring is a privileged structural motif, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group onto this scaffold dramatically influences its electronic properties, rendering the ring more susceptible to nucleophilic attack and providing a versatile handle for a wide array of chemical modifications.[1] This unique reactivity profile has enabled the synthesis of a diverse library of nitropyridine derivatives with a broad spectrum of biological activities. Over the past few decades, research has illuminated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]
This guide provides an in-depth exploration of the therapeutic applications of substituted nitropyridines, offering detailed, field-proven protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical class. We will delve into the mechanistic underpinnings of their biological effects and provide step-by-step methodologies to assess their efficacy and modes of action.
I. Anticancer Applications of Substituted Nitropyridines
The search for novel anticancer agents is a cornerstone of modern drug discovery. Substituted nitropyridines have emerged as a promising avenue of investigation, with several derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines.
A. Mechanism of Action: Targeting Key Cellular Pathways
One of the primary anticancer mechanisms of certain nitropyridine derivatives is the inhibition of cytosolic thioredoxin reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis and is often upregulated in cancer cells, contributing to their survival and resistance to therapy.[2][3] By inhibiting TrxR1, these compounds can induce oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.
Another important target for some nitropyridine-containing compounds is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.[4][5][6] Inhibition of EGFR signaling is a clinically validated strategy in cancer therapy.
B. Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected substituted nitropyridine derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Thienopyridine Derivatives | HL-60 (Leukemia) | Varies | Doxorubicin | Varies | [7] |
| Thienopyridine Derivatives | MCF-7 (Breast) | Varies | Doxorubicin | Varies | [7] |
| Thienopyridine Derivatives | LS-180 (Colon) | Varies | Doxorubicin | Varies | [7] |
| Nitrovin hydrochloride | Various Tumor Cells | 1.31-6.60 | - | - | [8] |
| As-CA11 (TrxR inhibitor) | HeLa, HepG2, A549, HL-60 | 0.35, 0.3, 0.43, 0.28 | - | - | [8] |
C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay, a colorimetric method for assessing cell viability. The assay is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
1. Materials:
-
Substituted nitropyridine compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitropyridine compounds in complete medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, simplicity, and high-throughput capability in screening potential cytotoxic agents. The incubation times and cell densities are optimized to ensure logarithmic cell growth during the experiment, providing a sensitive window to detect antiproliferative effects. DMSO is used as the solvent for formazan crystals due to its excellent solubilizing properties.
II. Antimicrobial Applications of Substituted Nitropyridines
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Substituted nitropyridines have demonstrated promising activity against a variety of bacterial and fungal pathogens.
A. Mechanism of Action: Disrupting Microbial Processes
The precise mechanisms of antimicrobial action for many nitropyridine derivatives are still under investigation. However, their activity is likely attributed to their ability to interfere with essential microbial processes. The electron-deficient nature of the nitropyridine ring may allow it to interact with and disrupt microbial enzymes or other critical biomolecules.
B. Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected nitropyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Pyridine Salts | S. aureus | 0.02-6 mM | - | - | [9] |
| Pyridine Salts | B. subtilis | 0.02-6 mM | - | - | [9] |
| Pyridine Salts | E. coli | 0.02-6 mM | - | - | [9] |
| Pyridine Salts | P. aeruginosa | 0.02-6 mM | - | - | [9] |
| Pyridine Salts | A. niger | 0.1-12 mM | - | - | [9] |
| Pyridine Salts | C. albicans | 0.1-12 mM | - | - | [9] |
| Pyridothienopyrimidine | Gram-negative strains | Varies | Amoxicillin | Varies | [10] |
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
1. Materials:
-
Substituted nitropyridine compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or PBS
-
Multichannel pipette
-
Plate reader or visual inspection
2. Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the nitropyridine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a suspension of the microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the growth can be assessed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique for determining the antimicrobial susceptibility of microorganisms. The use of a standardized inoculum is critical for ensuring consistent and comparable results. The 0.5 McFarland standard provides a reliable reference for the initial bacterial concentration.
III. Anti-inflammatory Applications of Substituted Nitropyridines
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and neurodegenerative conditions. Substituted nitropyridines have shown potential as anti-inflammatory agents, with some derivatives exhibiting inhibitory effects on key inflammatory mediators.
A. Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of certain nitropyridine derivatives may be attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as phosphodiesterase 4 (PDE4) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[11][12] PDE4 is responsible for the degradation of cyclic AMP (cAMP), a second messenger that plays a role in downregulating inflammatory responses.[11][13] MALT1 is a key component of the CBM signalosome, which is crucial for NF-κB activation, a central regulator of inflammation.[12][14] Additionally, some pyridine derivatives may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[15][16][17][18][19]
B. Quantitative Anti-inflammatory Activity Data
The following table provides data on the in vivo anti-inflammatory efficacy of selected substituted nitropyridine derivatives in the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) | Source |
| 1,2,4 Triazole derivative 4f | Varies | 85.31 | Diclofenac Sodium | 83.6 | [20] |
| 4-AP derivatives | Varies | Varies | - | - | [21] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model for evaluating the acute anti-inflammatory activity of test compounds.
1. Materials:
-
Male Wistar rats (150-200 g)
-
Substituted nitropyridine compounds
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
2. Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at least two doses).
-
-
Compound Administration:
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
3. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Compare the results of the test compound groups with the vehicle control and standard drug groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that may act on different phases of inflammation. The use of a standard drug like indomethacin provides a benchmark for assessing the potency of the test compounds.
IV. Conclusion and Future Directions
Substituted nitropyridines represent a versatile and promising scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The protocols and insights provided in this guide offer a robust framework for researchers to explore and validate the therapeutic potential of this important class of compounds. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships to enhance potency and reduce toxicity, and evaluating the in vivo efficacy and safety of lead compounds in more advanced preclinical models. The continued exploration of substituted nitropyridines holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
V. References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC. [Link]
-
An updated patent review of MALT1 inhibitors (2021–present). (n.d.). Taylor & Francis Online. [Link]
-
Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation. (n.d.). National Institutes of Health. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (2015). PMC - PubMed Central. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PMC - PubMed Central. [Link]
-
Correlation coefficient (R 2 ) between IC 50 values in three cell lines. (n.d.). ResearchGate. [Link]
-
COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]
-
Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma. (2024). PubMed. [Link]
-
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (2021). PMC - NIH. [Link]
-
Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]
-
Exploring the Role of Thioredoxin system in Cancer Immunotherapy. (2023). Preprints.org. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
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In-vivo Anti-inflammatory, Analgesic and Anti-pyretic Activities of Synthetic Indole Derivatives in Mice. (2017). ResearchGate. [Link]
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Cyclooxygenase. (n.d.). Wikipedia. [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2022). MDPI. [Link]
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3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. (n.d.). ResearchGate. [Link]
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3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. (2018). Pakistan Journal of Medical & Health Sciences. [Link]
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A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2023). PubMed Central. [Link]
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An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). PubMed Central. [Link]
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Thioredoxin Reductase-1 Mediates Curcumin-Induced Radiosensitization of Squamous Carcinoma Cells. (2012). AACR Journals. [Link]
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Structural and Functional Basis of Cyclooxygenase Inhibition. (2000). ACS Publications. [Link]
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EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. [Link]
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IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. [Link]
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Paper: Discovery of Novel, First-in-Class Allosteric Modulators of MALT1 Scaffolding Function with Differentiated Pharmacology for NFκB-Driven Malignancies. (2023). ASH Publications. [Link]
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Antibacterial and antifungal activities of nitroxoline Mannich bases. (1998). PubMed. [Link]
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BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis. (2022). PMC - PubMed Central. [Link]
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Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation. (2024). Proceedings of the Bulgarian Academy of Sciences. [Link]
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An updated patent review of MALT1 inhibitors (2021-present). (2025). PubMed. [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). PMC - NIH. [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2022). MDPI. [Link]
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Thioredoxin reductase 1 protects against chemically induced hepatocarcinogenesis via control of cellular redox homeostasis. (2012). National Institutes of Health. [Link]
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Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components. (2024). National Institutes of Health. [Link]
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Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). PMC. [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). MDPI. [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
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Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. (2022). MDPI. [Link]
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In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (2023). PMC - NIH. [Link]
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A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. (2022). Frontiers. [Link]
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Thioredoxin Reductase and its Inhibitors. (2012). PMC - NIH. [Link]
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Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications. (2023). PMC - NIH. [Link]
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Discovery of novel inhibition site centered on 114-bit tryptophan of Thioredoxin reductase 1 through computer-aided drug design. (2021). Taylor & Francis Online. [Link]
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Hit to development candidate in 10 months: Rapid discovery of SGR- 1505, a novel, potent MALT1 inhibitor. (n.d.). Schrödinger. [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-Methoxyphenoxy)-3-nitropyridine synthesis
Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related heterocyclic compounds. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this process, the nucleophilic 4-methoxyphenoxide anion displaces a halide leaving group (typically chloride) on an electron-deficient pyridine ring.
Core Reaction:
-
Electrophile: 2-Chloro-3-nitropyridine
-
Nucleophile: 4-Methoxyphenol
-
Base: Required to deprotonate the phenol, generating the more potent 4-methoxyphenoxide nucleophile.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[3] This effect is significantly enhanced by the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4]
Reaction Mechanism: Addition-Elimination
The mechanism involves the initial attack of the nucleophile to form a stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity.[2][5]
Caption: Mechanism of the SNAr reaction.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding reagent selection and reaction setup.
Q1: Why is 2-chloro-3-nitropyridine the preferred starting material? The reactivity of the substrate is dictated by two main factors: the leaving group and the electronic activation of the ring.
-
Leaving Group: While fluorine is the best leaving group for SNAr reactions (F > Cl > Br > I) due to its high electronegativity which polarizes the C-F bond, 2-chloro-3-nitropyridine is often used due to its commercial availability and sufficient reactivity.[6]
-
Ring Activation: The pyridine nitrogen and the nitro group at the 3-position are powerful electron-withdrawing groups. They work in concert to decrease the electron density of the ring, particularly at the C-2 and C-6 positions, making them highly susceptible to nucleophilic attack.[4][5] The negative charge of the Meisenheimer intermediate is effectively delocalized onto the nitro group and the pyridine nitrogen, stabilizing this key intermediate.[2][6]
Q2: What is the role of the base, and which one should I choose? The base is critical for deprotonating the 4-methoxyphenol (pKa ~10) to generate the much stronger nucleophile, 4-methoxyphenoxide. The choice of base depends on the solvent and desired reaction conditions.
| Base | pKa (Conjugate Acid) | Common Solvents | Key Considerations |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Water, THF/Water | Strong, inexpensive. Can introduce water, which may lead to hydrolysis side products.[7][8] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (H₂CO₃) | DMF, Acetonitrile | A weaker, non-hydroxide base. Good for avoiding hydrolysis. Often requires higher temperatures.[9] |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | Very strong, irreversible deprotonation. Must be handled under inert atmosphere (N₂ or Ar) as it is water-reactive.[9] |
For this specific synthesis, forming the sodium salt of 4-methoxyphenol with NaOH and then evaporating the water before adding the solvent and electrophile is a documented method to avoid side reactions.[7]
Q3: What is the optimal solvent for this reaction? Polar aprotic solvents are highly recommended for SNAr reactions.[6][9] They can solvate the cation (e.g., Na⁺) of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile, while also stabilizing the charged Meisenheimer complex.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Excellent solvating power, can accelerate reaction rates. Can be difficult to remove under vacuum.[6] |
| N,N-Dimethylformamide (DMF) | 37 | 153 | A very common and effective choice. Can decompose at high temperatures.[6] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Less polar, but effective, especially when using a strong base like NaH.[8] |
Q4: What are the typical reaction temperature and time? SNAr reactions often require heating to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[6] A literature procedure for this synthesis specifies heating at 150-160°C (423–433 K) for 5 hours.[7] However, the optimal temperature will depend on the chosen solvent and base. It is always best to monitor the reaction's progress by Thin Layer Chromatography (TLC).
Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This guide addresses specific issues you might encounter.
Problem: My reaction shows low or no yield of the desired product.
-
Possible Cause 1: Incomplete deprotonation of the nucleophile. The 4-methoxyphenoxide may not have been generated in sufficient quantity.
-
Solution: Ensure you are using at least one full equivalent of a suitable base. If using a weaker base like K₂CO₃, consider increasing the reaction temperature or switching to a stronger base like NaH. When using NaH, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.
-
-
Possible Cause 2: Presence of water. Water can compete as a nucleophile, leading to the formation of 2-hydroxy-3-nitropyridine as a byproduct.
-
Solution: Use anhydrous solvents. If using NaOH, consider the procedure where the sodium salt of the phenol is formed first and the water is removed by evaporation before proceeding.[7]
-
-
Possible Cause 3: Insufficient temperature or reaction time. The activation energy for the reaction may not have been reached.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using TLC. Ensure the reaction is allowed to run for a sufficient duration.
-
Problem: My TLC plate shows the consumption of starting materials, but there are multiple new spots, and the desired product spot is weak.
-
Possible Cause 1: Side reactions. Besides hydrolysis, if your solvent is nucleophilic (e.g., methanol), it can react to form byproducts (e.g., 2-methoxy-3-nitropyridine).[9][10]
-
Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF or DMSO.[6]
-
-
Possible Cause 2: Decomposition. At very high temperatures, the nitropyridine starting material or the product can decompose, leading to a complex mixture.
-
Solution: Reduce the reaction temperature. Run a temperature optimization study to find the balance between reaction rate and stability.
-
-
Possible Cause 3: Impure starting materials. Impurities in the 2-chloro-3-nitropyridine or 4-methoxyphenol can lead to side products.
-
Solution: Verify the purity of your starting materials by NMR, GC-MS, or melting point analysis before starting the reaction.
-
Problem: I am struggling with the purification of the final product.
-
Possible Cause: Similar polarity of product and unreacted starting material. The starting 4-methoxyphenol and the product may have similar retention factors (Rf) on silica gel, making chromatographic separation difficult.
-
Solution 1 (Workup): A proper aqueous workup is crucial. After the reaction, quenching with water and extracting with an organic solvent like chloroform or ethyl acetate can help remove inorganic salts and potentially some polar impurities.[7] Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can remove unreacted acidic 4-methoxyphenol.
-
Solution 2 (Chromatography): If chromatography is necessary, screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before scaling up to a column. Sometimes, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape for pyridine-containing compounds.[11]
-
Solution 3 (Recrystallization): The product is a solid and may be amenable to recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to achieve high purity.
-
Detailed Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[7]
Caption: Experimental workflow for synthesis.
Materials & Reagents:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
2-Chloro-3-nitropyridine
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Nucleophile Formation: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq) and sodium hydroxide (1.0 eq) with a minimal amount of water to facilitate mixing.
-
Drying: Gently heat the mixture while stirring to evaporate all the water, resulting in a dry, solid paste of sodium 4-methoxyphenoxide.
-
Reaction: To the flask containing the dry paste, add 2-chloro-3-nitropyridine (1.0 eq).
-
Heating: Equip the flask with a condenser and heat the mixture in an oil bath at 150–160 °C for 5 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: After cooling to room temperature, dissolve the solid residue in deionized water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with chloroform.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or silica gel chromatography if necessary to yield the final product, this compound.
References
-
Nasir, S. B., Abdullah, Z., et al. (2010). This compound. Acta Crystallographica Section E, 66(9), o2428. [Link]
-
Zhang, A., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]
-
Geffe, M., & Detert, H. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E, E81, 1-4. [Link]
-
Mizuta, S., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science, 15(45), 17355-17361. [Link]
-
Poulsen, T. (2013). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 249-258. [Link]
-
Organic Chemistry Tutor (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Abdullah, Z., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E, 67(Pt 2), o389. [Link]
-
Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chemicool (Date unknown). Reaction Examples. ReactionXn. [Link]
-
Wikipedia (Date unknown). Nucleophilic aromatic substitution. Wikipedia. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 2-aryloxy-3-nitropyridines
Welcome to the technical support center for the synthesis of 2-aryloxy-3-nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental work.
The synthesis of 2-aryloxy-3-nitropyridines is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-3-nitropyridine, typically 2-chloro-3-nitropyridine, with a substituted phenol in the presence of a base. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack at the 2-position.[1][2]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 2-aryloxy-3-nitropyridines.
Question 1: I am getting a low yield of my desired 2-aryloxy-3-nitropyridine product. What are the possible causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Gradually increase the reaction temperature.- Use a slight excess (1.1-1.2 equivalents) of the phenol. |
| Inefficient Base | The base might not be strong enough to completely deprotonate the phenol, leading to a low concentration of the active nucleophile (phenoxide). | - Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure the base is fresh and has been stored under anhydrous conditions. |
| Hydrolysis of Starting Material | The starting material, 2-chloro-3-nitropyridine, is susceptible to hydrolysis, especially in the presence of water and a base, forming 2-hydroxy-3-nitropyridine.[3] | - Use anhydrous solvents and reagents.- Dry your glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility of Reagents | If the reactants are not fully dissolved, the reaction rate will be significantly reduced. | - Choose a solvent in which all reactants are soluble at the reaction temperature. Common solvents for this reaction include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). |
Question 2: My final product is contaminated with an impurity that has a similar polarity to my product, making it difficult to purify. What could this impurity be?
Answer:
The presence of a persistent impurity often points to a side reaction generating a byproduct with similar structural features to your desired product.
Common Side Products:
-
2-Hydroxy-3-nitropyridine: This is a very common byproduct resulting from the hydrolysis of the 2-chloro-3-nitropyridine starting material. Its polarity can be similar to the desired aryloxy product, complicating purification by column chromatography.
-
Unreacted Starting Materials: Incomplete reactions will leave both 2-chloro-3-nitropyridine and the starting phenol in your crude product.
-
Isomeric Byproducts: While the 3-nitro group strongly directs substitution to the 2-position, trace amounts of other isomers could potentially form depending on the reaction conditions and the specific substrates used.
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting workflow for identifying common impurities.
Question 3: I observe a darkening of the reaction mixture and the formation of tar-like substances. What is causing this and how can I prevent it?
Answer:
Darkening and tar formation are indicative of decomposition or polymerization side reactions.
Potential Causes and Solutions:
-
High Reaction Temperatures: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the starting materials or the product.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening a range of temperatures to find the optimal balance.
-
-
Strongly Basic Conditions: Some phenols and pyridines can be sensitive to strong bases, leading to undesired side reactions.
-
Solution: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). While potentially slower, these can often provide a cleaner reaction profile.
-
-
Presence of Oxygen: Radical-mediated polymerization can sometimes be initiated by atmospheric oxygen, especially at elevated temperatures.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere (nitrogen or argon).
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of 2-aryloxy-3-nitropyridines?
The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The phenoxide ion, generated by the deprotonation of the phenol by a base, acts as a nucleophile and attacks the electron-deficient carbon at the 2-position of the 3-nitropyridine ring. This forms a resonance-stabilized intermediate called a Meisenheimer complex.[4][5]
-
Leaving Group Departure: The negative charge is delocalized onto the electron-withdrawing nitro group. The aromaticity of the ring is then restored by the elimination of the halide leaving group (e.g., chloride).
Caption: General SNAr mechanism for the synthesis of 2-aryloxy-3-nitropyridines.
Which leaving group is best for this reaction: Fluoro, Chloro, Bromo, or Iodo?
For SNAr reactions, the reactivity of the leaving group does not follow the same trend as in SN1 and SN2 reactions. The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. Therefore, the most electronegative leaving groups, which make the carbon atom more electrophilic, can accelerate the reaction. The general reactivity order is often F > Cl > Br > I. However, 2-chloro-3-nitropyridine is widely used due to its commercial availability and good balance of reactivity and stability.[6][7]
Can I use a tertiary amine like triethylamine (TEA) as the base?
While tertiary amines are common bases in organic synthesis, they are generally not the best choice for this specific reaction. The pKa of phenols can range from 8 to 10, while the pKa of the conjugate acid of triethylamine is around 10.7. This means that the equilibrium for the deprotonation of the phenol may not strongly favor the formation of the phenoxide, leading to a slow or incomplete reaction. Stronger, non-nucleophilic bases like NaH, K₂CO₃, or t-BuOK are generally more effective.
Is it possible for the product, 2-aryloxy-3-nitropyridine, to undergo ether cleavage during the reaction or workup?
The ether linkage in the product is generally stable under the basic or neutral conditions of the synthesis. However, cleavage of ethers can occur under strongly acidic conditions.[8][9][10][11] Therefore, it is important to avoid using strong acids during the workup. A typical workup would involve quenching the reaction with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryloxy-3-nitropyridines
-
To a solution of the desired phenol (1.1 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
DiVA. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Retrieved from [Link]
-
YouTube. (2023). Cleavage of Ethers with Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-3-nitropyridine. PubChem. Retrieved from [Link]
-
SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Retrieved from [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of 2-(4-Methoxyphenoxy)-3-nitropyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Methoxyphenoxy)-3-nitropyridine using silica gel column chromatography. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges encountered during the purification workflow.
Section 1: Pre-Chromatography Strategy & Eluent Selection
Effective purification begins long before the sample is loaded onto the column. Proper characterization of the crude material and methodical selection of the mobile phase are critical for a successful separation.
FAQ: What are the most probable impurities in my crude this compound sample?
Understanding potential impurities is key to designing an effective purification strategy. Following a typical synthesis via nucleophilic aromatic substitution (SNAr) between 4-methoxyphenol and 2-chloro-3-nitropyridine[1], your crude product may contain:
-
Unreacted Starting Materials:
-
4-Methoxyphenol: A polar, acidic compound that may streak on silica if not fully removed during work-up.
-
2-Chloro-3-nitropyridine: The electrophilic starting material.
-
-
Side-Products: Isomeric products or byproducts from potential side reactions, although the SNAr reaction is generally regioselective at the 2-position of the pyridine ring.
-
Work-up Residues: Inorganic salts from neutralization steps and residual solvents (e.g., chloroform, ethyl acetate) used during extraction[1].
FAQ: How do I select the optimal mobile phase (eluent) for my separation?
The goal is to find a solvent system that provides good separation between your target compound and its impurities. This is best achieved using Thin Layer Chromatography (TLC).
Core Principle: The ideal eluent system should afford a retention factor (Rf) of approximately 0.2-0.35 for the desired compound, this compound.[2][3] This Rf range typically ensures that the compound spends sufficient time interacting with the stationary phase to separate from both less polar (higher Rf) and more polar (lower Rf) impurities.
Step-by-Step Protocol: TLC for Eluent System Optimization
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Separately, dissolve standards of your starting materials, if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Common starting systems for pyridine derivatives are listed in the table below.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light and/or by staining.
-
Calculate Rf: Measure the distance traveled by the spot and the distance traveled by the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[4]
-
Optimize: Adjust the ratio of the polar to non-polar solvent until the target compound's spot is in the desired 0.2-0.35 Rf range, with clear separation from other spots.
| Solvent System (Non-polar:Polar) | Polarity | Typical Application Notes |
| Hexanes/Ethyl Acetate | Low to High | A versatile and common choice for a wide range of compounds. Start with a low polarity mix (e.g., 9:1) and increase the ethyl acetate concentration.[5] |
| Petroleum Ether/Ethyl Acetate | Low to High | Similar to Hexanes/EtOAc, often used interchangeably.[6] |
| Dichloromethane/Hexanes | Low to Medium | Good for moderately polar compounds. Can provide different selectivity compared to EtOAc systems.[7] |
| Dichloromethane/Methanol | Medium to High | For more polar compounds that do not move significantly in less polar systems. Use methanol sparingly as it drastically increases polarity.[8] |
Section 2: Troubleshooting Guide for Column Chromatography
This section addresses common issues encountered during the column chromatography process in a question-and-answer format.
Q1: My compound appears to be streaking or tailing on the column, leading to poor separation and mixed fractions. What is happening?
Causality: This is a classic problem when purifying basic compounds like pyridines on standard silica gel. The pyridine nitrogen, being weakly basic, can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][9] This strong, non-specific interaction leads to band broadening and tailing, compromising the separation.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a competitive base to your eluent system.
-
Use a Deactivated Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or commercially available deactivated silica gel.[2]
Caption: Troubleshooting workflow for peak tailing.
Q2: After running the column, my yield is very low. Could my compound have decomposed?
Causality: Yes, decomposition on silica gel is a known issue for sensitive compounds.[10] The acidic nature of silica can catalyze the degradation of certain functional groups. While this compound is generally stable, prolonged exposure to active silica sites can be detrimental.
Solutions:
-
Assess Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, it indicates instability.[10]
-
Deactivate the Silica: As with peak tailing, the primary solution is to neutralize the stationary phase. Pack your column and then flush it with 2-3 column volumes of your eluent containing 1% TEA before loading your sample. This "deactivates" the acidic sites.[2]
-
Run the Column Faster: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than determined by TLC or employ flash chromatography techniques with positive pressure to increase the flow rate. However, be aware that excessively high flow rates can decrease separation efficiency.[11]
Q3: My compound has poor solubility in the chosen eluent. How should I load it onto the column without using a large volume of strong solvent?
Causality: Dissolving your sample in a large volume of solvent, especially one that is more polar than the mobile phase, will lead to a very broad initial band. This effectively negates any potential for good separation. The sample should be loaded in the narrowest possible band.[11]
Solution: Dry Loading
Dry loading is the preferred method for compounds that are not readily soluble in the column eluent.[11]
Step-by-Step Protocol: Dry Loading
-
Dissolve the Sample: Dissolve your crude product in a suitable, volatile solvent (e.g., dichloromethane, acetone, ethyl acetate) in a round-bottom flask.
-
Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.
-
Evaporate Solvent: Gently swirl the flask and remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of silica gel coated with your crude sample.
-
Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed.
-
Run the Column: Gently add a protective layer of sand on top of the sample layer and begin elution as normal.
Caption: Workflow for dry loading a sample.
Q4: I can't separate my product from an impurity, even though they have different Rf values on TLC.
Causality: This frustrating issue can arise from several factors that are less apparent on a small-scale TLC plate.
Solutions:
-
Column Overloading: The most common cause. Too much sample loaded onto the column exceeds its separation capacity, causing bands to broaden and overlap. As a rule of thumb, the mass of the crude sample should be about 1-2% of the mass of the silica gel for difficult separations.
-
Poor Column Packing: Air bubbles, cracks, or an uneven bed in the column create channels where the solvent flows unevenly, destroying separation.[12] Ensure you are using a consistent and careful packing method (wet or slurry packing is often most reliable).
-
On-Column Degradation: One compound may be degrading into the other during the chromatography process, creating an equilibrium that is impossible to separate.[10] This can be diagnosed with the TLC stability test described in Q2.
References
-
Abdullah, Z., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (n.d.). PubMed Central. Retrieved from [Link]
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents.
-
Synthesis and characterization of porphyrin sensitizers with various electron-donating substituents. (n.d.). National Sun Yat-sen University. Retrieved from [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved from [Link]
-
How to choose the best solution for column chromatography? (2019). ResearchGate. Retrieved from [Link]
-
Visible-Light-Promoted C–S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
3 - 0620_s17_qp_22 : Chromatography, Rf Value. (2019). YouTube. Retrieved from [Link]
Sources
- 1. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of Substituted 3-Nitropyridines
Welcome to the technical support center for the synthesis of substituted 3-nitropyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing a nitro group at the C-3 position of the pyridine ring. The inherent electron-deficient nature of pyridine presents a significant hurdle for classical electrophilic aromatic substitution, making this a non-trivial transformation.
This document moves beyond simple protocols to provide a deep dive into the mechanistic underpinnings of common challenges, offering data-driven troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to diagnose issues in your own experiments, optimize conditions, and select the most appropriate synthetic strategy for your target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 3-nitropyridines in a practical question-and-answer format.
Q1: I attempted a direct nitration of my substituted pyridine with a standard HNO₃/H₂SO₄ mixture and obtained either no product or extremely low yields. What went wrong?
A1: This is the most common challenge and stems from the fundamental electronic properties of the pyridine ring.
-
Causality - Ring Deactivation: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This deactivates it towards attack by electrophiles like the nitronium ion (NO₂⁺).[1][2]
-
Causality - Pyridinium Ion Formation: In the strongly acidic conditions of mixed acid nitration, the basic lone pair on the pyridine nitrogen is readily protonated. This forms a pyridinium cation, which is vastly more electron-deficient and deactivated than the neutral pyridine. Electrophilic substitution on this species is exceptionally slow and requires harsh conditions, often leading to degradation rather than the desired nitration.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting low yields in direct nitration.
Recommended Solution: The most effective solution is to abandon classical mixed-acid conditions and employ a methodology that avoids the formation of the deactivated pyridinium ion. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by a bisulfite quench, is a well-established and higher-yielding alternative.[3][5] This reaction proceeds through a different mechanism that is more favorable for the electron-deficient ring (see FAQ 2).
Q2: My reaction produced a mixture of isomers. How can I improve regioselectivity for the 3-position?
A2: Poor regioselectivity is often a consequence of harsh reaction conditions or competing reaction mechanisms. The choice of nitrating agent is critical for controlling the position of substitution.
-
Causality - The N₂O₅ Advantage: The nitration of pyridines with dinitrogen pentoxide does not proceed via a direct electrophilic attack on the ring. Instead, it forms an N-nitropyridinium intermediate. This intermediate then undergoes a nucleophilic attack by bisulfite, leading to a dihydropyridine species. The final step is a[1][5] sigmatropic rearrangement of the nitro group from the nitrogen to the C-3 position, followed by rearomatization.[3][5] This mechanistic pathway inherently favors the 3-position, providing excellent regioselectivity.
-
Causality - Substituent Effects: Existing substituents on the ring will exert their own directing effects. While the pyridine nitrogen directs to C-3, a strong activating group like an amino or hydroxyl group at the 4-position can also effectively direct an incoming electrophile to its meta-position, which is C-3.[2]
Solutions:
-
Adopt the Dinitrogen Pentoxide (N₂O₅) Method: This is the most reliable way to ensure 3-nitro selectivity for a wide range of pyridine substrates.[3]
-
Consider a Multi-step Sequence: For unambiguous regiocontrol, especially with complex substitution patterns, building the ring with the nitro group already in place or using a directed synthesis from a precursor like 3-aminopyridine (via a Sandmeyer-type reaction) can be a superior strategy.
Simplified N₂O₅ Nitration Mechanism:
Caption: Mechanistic pathway for selective 3-nitration.
Q3: I'm observing significant decomposition and the formation of dark, tarry side products. What is causing this and how can I prevent it?
A3: Decomposition is a clear sign that the reaction conditions are too harsh for your substrate. Strong nitrating agents are also powerful oxidants.
-
Causality - Oxidative Degradation: Reagents like fuming nitric acid, oleum, or high-temperature mixed acids can cause oxidative degradation of the pyridine ring itself or of sensitive functional groups (e.g., alkyl groups) on the ring.[6] Nicotine, for instance, can be oxidized to nicotinic acid with nitric acid.[6]
-
Causality - Thermal Instability: The target 3-nitropyridine products or intermediates might be thermally unstable under the high temperatures often required to force direct nitration.
Solutions:
-
Reduce Reaction Temperature: If using a direct nitration method on an activated substrate, ensure strict temperature control and try running the reaction at the lowest possible temperature that still affords product.
-
Switch to Milder Reagents: This is the most robust solution. The N₂O₅ method generally proceeds at or below room temperature, minimizing thermal decomposition and oxidative side reactions.[5] Other specialized reagents like N-nitrosaccharin have also been used for certain substrates.[2]
-
Protect Sensitive Groups: If your substrate contains functional groups prone to oxidation (alcohols, amines, aldehydes), consider protecting them before attempting the nitration step.[2]
Table 1: Comparison of Common Nitration Methods for Pyridine
| Method | Reagents | Typical Conditions | Common Issues & Side Reactions |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 100-300 °C, often with oleum | Very low yields, ring oxidation, charring, requires highly activated rings.[3] |
| Dinitrogen Pentoxide | N₂O₅ in CH₂Cl₂ or MeNO₂ | 0 °C to RT | High yields, excellent 3-selectivity. N₂O₅ is unstable and must be prepared fresh or handled with care.[5] |
| Dearomatization/Nitration | Substrate-dependent | Mild, multi-step | Excellent for late-stage functionalization of complex molecules, but requires a multi-step sequence.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is pyridine considered "electron-deficient" for electrophilic substitution?
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. It pulls electron density from the ring through the sigma bonds (inductive effect). While the nitrogen's lone pair is in an sp² orbital and not part of the aromatic π-system, the overall effect is a significant polarization of the ring, making the carbon atoms electrophilic in character and thus poor nucleophiles to attack an incoming electrophile.[1][7] When protonated in acid, this deactivation is magnified enormously.
Q2: Are there any alternatives to nitration for installing a C-3 nitrogen functionality?
Yes. If direct nitration proves intractable, a more reliable route can be to start with a different C-3 substituted pyridine. The most common strategy is to use 3-aminopyridine as a precursor. The amino group can be converted to a diazonium salt, which can then be displaced by a nitro group in a Sandmeyer-type reaction using sodium nitrite in the presence of a copper catalyst. This provides unambiguous regiocontrol.
Q3: How do existing electron-donating or electron-withdrawing groups on the ring affect the synthesis of 3-nitropyridines?
-
Electron-Donating Groups (EDGs) like -OH, -NH₂, and -OR activate the ring towards electrophilic substitution. An EDG at the 2- or 4-position will strongly activate the 3- and 5-positions, making nitration easier and reinforcing the inherent preference for 3-substitution.[2][8] However, these groups are often sensitive to the oxidative and acidic conditions of nitration and may require protection.
-
Electron-Withdrawing Groups (EWGs) like -CN, -CO₂R, or halogens further deactivate the ring, making nitration even more challenging than on unsubstituted pyridine.[6] For substrates bearing EWGs, non-electrophilic methods or the N₂O₅ protocol are essentially mandatory.
Q4: What are the critical safety precautions when working with nitrating agents?
Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All nitration reactions must be performed in a certified chemical fume hood due to the corrosive and toxic nature of the reagents and potential for NOx gas evolution.
-
Reagent Stability: Dinitrogen pentoxide (N₂O₅) is a powerful oxidizer and is unstable, especially at elevated temperatures. It should be prepared fresh or handled as a solution with great care.
-
Exothermic Reactions: The addition of nitrating agents can be highly exothermic. Use an ice bath for cooling, add reagents slowly, and monitor the internal temperature of the reaction.
-
Explosion Hazard: Be aware that certain combinations of reagents, such as nitric acid and acetic anhydride, can form acetyl nitrate, which is a volatile and dangerous explosive.[6]
Experimental Protocol: Synthesis of 3-Nitropyridine via the Dinitrogen Pentoxide Method
This protocol is adapted from established literature procedures and provides a reliable method for synthesizing 3-nitropyridine from pyridine.[5]
Materials:
-
Pyridine
-
Dinitrogen Pentoxide (N₂O₅)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (MeOH)
-
Sodium Bisulfite (NaHSO₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve pyridine (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of N₂O₅: Slowly add a solution of dinitrogen pentoxide (1.1 eq) in anhydrous dichloromethane to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A slurry will form.
-
Reaction: Stir the resulting slurry at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quench Preparation: In a separate, larger beaker, prepare a solution of sodium bisulfite (2.0-2.5 eq) in a 3:1 mixture of methanol/water.
-
Quenching the Reaction: Carefully and slowly pour the reaction slurry from step 4 into the stirred bisulfite solution. Caution: This quench can be exothermic. Maintain cooling with an ice bath if necessary.
-
Warm to RT: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude 3-nitropyridine can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
ResearchGate. Synthesis of 3-nitropyridine (III). [Link]
-
Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
-
Filo. Discuss the chemistry of pyridine under nitration. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
- Google Patents.
- Google Patents.
-
YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
- Google Patents. Preparation method of 2-hydroxy-3-nitropyridine.
-
Pearson. EAS Reactions of Pyridine Explained. [Link]
-
Quora. Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. [Link]
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. youtube.com [youtube.com]
- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) on nitropyridines. This guide is structured to provide in-depth, field-proven insights into overcoming common experimental challenges. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring a deeper understanding and more robust experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My SNAr reaction on a nitropyridine is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in an SNAr reaction on a nitropyridine can be attributed to several factors, primarily revolving around the reactivity of your substrate and nucleophile, as well as the reaction conditions. Here’s a systematic approach to diagnosing and solving the issue:
1. Re-evaluate Your Substrate's Activation and Leaving Group Position:
-
Leaving Group Position: For a successful SNAr reaction, the leaving group (e.g., a halogen) must be positioned at the C-2 or C-4 position of the pyridine ring.[1][2] The electron-withdrawing nitrogen atom of the pyridine ring, in concert with the nitro group, effectively stabilizes the negatively charged Meisenheimer intermediate through resonance when the attack occurs at these positions.[1][2] Attack at the C-3 position is generally disfavored as this resonance stabilization is not possible.[3]
-
Activating Group: The nitro group is a powerful activating group. Ensure it is positioned ortho or para to the leaving group to exert its maximum electron-withdrawing effect, which is crucial for making the reaction site sufficiently electrophilic.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low conversion in SNAr reactions.
2. Assess the Strength and Steric Hindrance of Your Nucleophile:
-
Nucleophilicity: The attacking species must be a sufficiently strong nucleophile. For instance, an alcohol is a relatively weak nucleophile, but its corresponding alkoxide, formed by deprotonation with a strong base, is much more potent.[4]
-
Steric Hindrance: A bulky nucleophile may struggle to access the reaction center, particularly at the more sterically hindered C-2 position.[1]
3. Optimize Your Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are generally the best choice.[1][4] These solvents excel at solvating the cation of the nucleophile's salt, leaving a more "naked" and, therefore, more reactive anionic nucleophile.[5][6] In contrast, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.[7]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier associated with the temporary disruption of the pyridine ring's aromaticity.[8] If your reaction is sluggish at room temperature, a gradual increase in temperature is a logical next step.[4]
-
Base: When using a nucleophile that requires deprotonation (like an alcohol or a primary/secondary amine), the choice and stoichiometry of the base are critical. A non-nucleophilic base is often preferred to avoid competition with your primary nucleophile.
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic (DMSO, DMF, NMP) | Minimizes solvation of the nucleophile, increasing its reactivity.[4][5] |
| Temperature | Start at RT, then increase incrementally | Overcomes the activation energy barrier for the reaction.[8] |
| Base | Non-nucleophilic (e.g., NaH, K2CO3) | Prevents the base from competing with the intended nucleophile. |
| Nucleophile | Use the deprotonated form if applicable | Anionic nucleophiles are significantly more reactive than their neutral counterparts.[7] |
Q2: My TLC analysis shows multiple spots, suggesting the formation of side products. What are the common side reactions, and how can I suppress them?
A2: The formation of side products is a frequent challenge. Here are some of the most common culprits and their solutions:
-
Di-substitution: If your nitropyridine substrate has more than one leaving group, you may be forming di-substituted products. To favor mono-substitution, use a stoichiometric amount (or a slight excess) of the nucleophile and consider running the reaction at a lower temperature to improve selectivity.[4]
-
Reaction with the Solvent (Solvolysis): If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your intended nucleophile, especially at elevated temperatures. It is always advisable to use a non-reactive, polar aprotic solvent.[4]
-
Hydrolysis: The starting material or the desired product might be susceptible to hydrolysis if there is residual water in your reaction mixture. To prevent this, ensure you are using anhydrous solvents and, if necessary, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Competing Reactions at Other Positions: While C-2 and C-4 are the most activated positions, attack at other sites can occur, especially if the primary sites are sterically hindered. Modifying the nucleophile or reaction conditions can sometimes help to improve regioselectivity.
Mechanism of SNAr on a Nitropyridine
Caption: Generalized mechanism of SNAr on a halonitropyridine.
Q3: I am struggling with the workup and purification of my SNAr reaction. What are some best practices?
A3: Workup and purification can be challenging, particularly if you have used a high-boiling polar aprotic solvent like DMSO or DMF.
-
Solvent Removal: If possible, perform an aqueous workup by partitioning the reaction mixture between water and an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). This will help to remove the high-boiling solvent. Multiple extractions with the organic solvent will improve your recovery.
-
Base Removal: If you have used a base, an aqueous wash with a dilute acid (e.g., 1M HCl) can help to remove it. Conversely, if your product is basic (e.g., an amine), you can extract it into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and re-extract your product into an organic solvent.
-
Purification: Column chromatography is often necessary to achieve high purity. The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased.
Experimental Protocols
General Protocol for SNAr of a 2-Chloro-4-nitropyridine with an Amine
This protocol provides a general guideline. The specific conditions may need to be optimized for your particular substrate and nucleophile.
-
Reactant Preparation: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the 2-chloro-4-nitropyridine (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile and Base: Add the desired amine (typically 1.1 to 1.5 eq.). If the amine salt is used, or if the amine itself is not basic enough, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 to 2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any residual high-boiling solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Nucleophilic substitution by elimination-addition: the pyridine - Química Organica.org . Available at: [Link]
-
Nucleophilic substitution of pyridines - Chemistry Online . Available at: [Link]
-
Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . Available at: [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts . Available at: [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH . Available at: [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 . Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College . Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? . Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters . Available at: [Link]
-
(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate . Available at: [Link]
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications - Who we serve . Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - American Chemical Society . Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Available at: [Link]
-
Nucleophilicity and Solvent Effects - Chemistry LibreTexts . Available at: [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube . Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube . Available at: [Link]
-
2 - Reaction Examples . Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia . Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings - YouTube . Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic substitution by elimination-addition: the pyridine [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 2-(4-Methoxyphenoxy)-3-nitropyridine
Welcome to the dedicated technical support center for 2-(4-Methoxyphenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experimental workflows, ensuring the integrity and reproducibility of your results.
Introduction to the Stability Profile of this compound
This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and materials. Its chemical structure, featuring a nitro-activated pyridine ring linked to a methoxyphenyl ether, presents a unique combination of reactivity and potential instability. Understanding these characteristics is paramount for its effective use. This guide will delve into the common stability-related issues, their underlying chemical principles, and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading in solution over time, as evidenced by a change in color and the appearance of new spots on TLC. What is the likely cause?
A1: The observed degradation is likely due to one or a combination of factors, primarily hydrolysis or photodegradation. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack. If your solvent contains nucleophiles, such as water or alcohols, slow displacement of the 4-methoxyphenoxy group can occur. Additionally, nitroaromatic compounds are often sensitive to light, particularly in the UV spectrum, which can lead to complex decomposition pathways.
Q2: I am seeing a loss of my starting material during a reaction, even with seemingly compatible reagents. What could be happening?
A2: Unanticipated reactivity with other components in your reaction mixture is a strong possibility. Consider the following:
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Strong Nucleophiles: Reagents like thiols, amines, or strong alkoxides can displace the 4-methoxyphenoxy group.
-
Reducing Agents: The nitro group is susceptible to reduction by various agents (e.g., metal hydrides, catalytic hydrogenation). This will transform your starting material into the corresponding amino or hydroxylamino derivative.
-
Strong Acids or Bases: While the compound exhibits some stability to bases (as it is synthesized using NaOH), prolonged exposure to strong acids or bases, especially at elevated temperatures, can catalyze the cleavage of the ether linkage.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to protect it from moisture and atmospheric oxygen. For solutions, use amber vials or wrap the container in aluminum foil to prevent photodegradation.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter and step-by-step guidance to resolve them.
Issue 1: Unexpected Product Formation - Cleavage of the Ether Linkage
Symptoms:
-
Formation of 3-nitropyridin-2-ol and 4-methoxyphenol as byproducts.
-
Lower than expected yield of the desired product in reactions where the ether linkage is intended to be stable.
Root Cause Analysis: The C2-O bond of the pyridine ring is activated by the adjacent nitro group, making it an electrophilic site for nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr).
Workflow for Diagnosing and Resolving Ether Cleavage:
Caption: Troubleshooting workflow for ether cleavage.
Experimental Protocol: Testing for Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a range of buffered aqueous solutions (pH 2, 4, 7, 9, 12) and in common organic solvents (e.g., acetonitrile, THF, DMSO) with a known water content.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature and 50°C) and protect them from light.
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC-UV or LC-MS.
-
Data Interpretation: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to potential degradation products like 3-nitropyridin-2-ol and 4-methoxyphenol.
Issue 2: Unintended Reduction of the Nitro Group
Symptoms:
-
Formation of a new, more polar compound, often with a different color.
-
Mass spectrometry data indicating a mass loss of 16 amu (O) or a mass gain of 2 amu (H₂) relative to the nitro group.
Root Cause Analysis: The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group (-NH₂). This can be an issue in the presence of reducing agents or even certain metals.
Potential Degradation Pathway: Nitro Group Reduction
Caption: Stepwise reduction of the nitro group.
Preventative Measures:
-
Reagent Selection: Carefully select reagents to avoid those with known reducing capabilities. Be aware that some "non-reducing" reagents may contain trace metal impurities that can catalyze reduction.
-
Inert Atmosphere: When performing reactions sensitive to reduction, maintain a strictly inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
Issue 3: Photodegradation
Symptoms:
-
Discoloration of the solid compound or its solutions upon exposure to light.
-
Gradual loss of compound purity over time, even in seemingly stable solvents.
Root Cause Analysis: Aromatic nitro compounds can absorb UV light, leading to the formation of excited states that can undergo various chemical reactions, including isomerization, reduction, and cleavage of bonds.
Experimental Protocol: Assessing Photostability
This protocol is based on the ICH Q1B guideline for photostability testing.[1][2]
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) and place it in a transparent container. Prepare a control sample wrapped in aluminum foil.
-
Light Exposure: Expose the sample to a light source that provides both cool white fluorescent and near-UV light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[2]
-
Analysis: After exposure, compare the purity of the light-exposed sample to the control sample using HPLC-UV or LC-MS.
-
Evaluation: A significant change in purity indicates photosensitivity.
Data Summary: Potential Incompatibilities
| Incompatible Reagent Class | Potential Reaction | Recommended Action |
| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Reduction of the nitro group to an amino group. | Choose milder or more selective reducing agents if another part of the molecule needs to be reduced. Protect the nitro group if necessary. |
| Strong Nucleophiles (e.g., R-SH, R-NH₂, strong alkoxides) | Nucleophilic aromatic substitution, cleaving the ether bond. | Use non-nucleophilic bases. Run the reaction at lower temperatures to minimize side reactions. |
| Strong Acids (e.g., HBr, HI) | Cleavage of the ether linkage. | Use non-halogen-containing acids if acidic conditions are required. Avoid high temperatures. |
| Organometallic Reagents (e.g., Grignard, organolithiums) | Can act as strong bases or nucleophiles, leading to a variety of side reactions. | Use with caution and at low temperatures. Consider alternative synthetic routes. |
Conclusion
While this compound is a versatile synthetic building block, its stability is contingent on the experimental conditions. The key potential degradation pathways to be mindful of are nucleophilic cleavage of the ether bond, reduction of the nitro group, and photodegradation. By understanding the underlying chemical principles and implementing the troubleshooting and preventative measures outlined in this guide, researchers can confidently and successfully utilize this compound in their synthetic endeavors.
References
- Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428.
- Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3174.
- Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Sci-Hub.
- BenchChem (2025). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
- ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- IIP Series.
- Tully, T., Liu, M., Huang, Y., Ye, Q., Patel, R. N., & Goswami, A. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. Journal of industrial microbiology & biotechnology, 39(12), 1789–1799.
- BLDpharm. 71973-03-0|2-(4-Methoxyphenoxy)-5-nitropyridine.
- Deng, H., & Ritter, T. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(35), 6439–6443.
- European Medicines Agency (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Pocrnić, S., Agbaba, D., & Nikolić, K. (2024).
- Navrotsky, A. (2022). Special Issue: Thermal Analysis of Materials.
- Szeleszczuk, O., & Pisklak, D. M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9208.
- Pisklak, D. M., & Szeleszczuk, O. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 434.
- PubChem. 2-Chloro-4-methoxy-3-nitropyridine.
- ResearchGate. (2011). This compound.
- Bakke, J. M., & Rømming, C. (1996). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2701–2704.
- ResearchGate. (2001). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid.
Sources
preventing side reactions in the synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and optimize your experiments, ensuring high yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient 2-chloro-3-nitropyridine is reacted with 4-methoxyphenol in the presence of a base. The electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, activates the chlorine atom at the 2-position for displacement by the phenoxide nucleophile.
While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will address these potential pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this reaction?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the 4-methoxyphenoxide ion attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the nitro group. In the second, typically faster step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.[1][3]
Q2: Why is a base necessary for this reaction?
A2: A base is crucial for deprotonating the 4-methoxyphenol to generate the more nucleophilic 4-methoxyphenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol and is required to efficiently attack the electron-deficient pyridine ring. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[4]
Q3: My reaction is sluggish or incomplete. What are the likely causes?
A3: Several factors can lead to an incomplete reaction:
-
Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the 4-methoxyphenol. Consider switching to a stronger base like NaH or KOtBu.
-
Low reaction temperature: SNAr reactions often require heating to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the solvent and base being used.
-
Poor solvent choice: The solvent should be able to dissolve the reactants and be sufficiently polar to stabilize the charged intermediate. Aprotic polar solvents like DMF or DMSO are generally preferred.
-
Moisture in the reaction: Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with strong bases like NaH. Ensure all reagents and glassware are thoroughly dried.
Q4: I am observing a dark coloration in my reaction mixture. Is this normal?
A4: Darkening of the reaction mixture is common, especially when using solvents like DMF or DMSO at elevated temperatures. This can be due to minor decomposition of the solvent or the formation of colored byproducts. While often not a cause for major concern, significant darkening, especially early in the reaction, could indicate more substantial side reactions or decomposition. Monitoring the reaction by TLC or LC-MS is recommended to assess the formation of the desired product versus impurities.
Troubleshooting Guide: Preventing Side Reactions
This section details common side reactions and provides actionable strategies to mitigate them.
Issue 1: Formation of Hydroxypyridine Impurities
Observation: You detect the presence of 2-hydroxy-3-nitropyridine in your crude product mixture.
Root Cause: This side product arises from the reaction of the starting material, 2-chloro-3-nitropyridine, with hydroxide ions. Hydroxide can be present due to residual moisture in the reaction or as an impurity in the base used.
Prevention and Mitigation:
-
Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and dry reagents.
-
Choice of Base: Use a non-hydroxide base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using a carbonate base, ensure it is of high purity and has been properly stored to prevent moisture absorption.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.
Experimental Protocol: Standard Anhydrous Reaction Setup
-
Assemble the reaction glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet).
-
Dry the glassware in an oven at 120 °C for at least 4 hours or by flame-drying under a vacuum.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Add the reagents under a positive pressure of nitrogen.
Issue 2: Competing N-Arylation
Observation: In some cases, particularly if the pyridine ring has other activating groups or if the reaction conditions are not optimized, there's a possibility of the 4-methoxyphenol acting as a nucleophile through its aromatic ring (C-arylation) instead of the oxygen. However, for this specific reaction, O-arylation is strongly favored. A more relevant, though less common, side reaction could involve the pyridine nitrogen.
Root Cause: While the pyridine nitrogen is generally not nucleophilic in this electron-deficient system, under certain conditions, it can be involved in side reactions.
Mitigation:
-
Controlled Temperature: Avoid excessively high temperatures, which can lead to undesired side reactions.
-
Appropriate Base: Use a base that is strong enough to deprotonate the phenol but not so reactive that it promotes other pathways.
Issue 3: Decomposition of Starting Material or Product
Observation: Low yields and the presence of multiple unidentifiable spots on a TLC plate.
Root Cause: 3-Nitropyridine derivatives can be sensitive to high temperatures and strongly basic conditions, leading to decomposition.
Prevention and Mitigation:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. Stepwise heating and careful monitoring can help identify the optimal temperature.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.
-
Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the phenol, but avoid a large excess which can promote decomposition.
Visualizing the Reaction Pathway
The following diagram illustrates the intended SNAr pathway and a common side reaction.
Caption: Main SNAr pathway and a competing hydrolysis side reaction.
Summary of Recommended Reaction Conditions
For optimal results, consider the following parameters. These are starting points and may require further optimization based on your specific experimental setup and scale.
| Parameter | Recommended Condition | Rationale |
| Starting Materials | 2-chloro-3-nitropyridine, 4-methoxyphenol | |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | K₂CO₃ is a good starting point; NaH or KOtBu for less reactive systems. |
| Solvent | Anhydrous DMF, DMSO, or Acetonitrile | Aprotic polar solvents stabilize the charged intermediate. |
| Temperature | 80-120 °C | Temperature will depend on the chosen solvent and base. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
| Monitoring | TLC, LC-MS | To determine reaction completion and assess purity. |
Advanced Troubleshooting: Logical Workflow
When encountering issues, a systematic approach is key. The following flowchart provides a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting common SNAr reaction issues.
By understanding the underlying chemistry and potential pitfalls of the synthesis of this compound, you can effectively troubleshoot and optimize your experimental protocol to achieve high yields of the pure desired product.
References
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
-
Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175–6184. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
-
Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6184. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-hydroxy-3-nitropyridine.
-
Reddy, B. V. S., et al. (2012). Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles. Chemical Communications, 48(79), 9864-9866. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Campodonico, P., Olivares, B., & Tapia, R. A. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. Retrieved from [Link]
-
Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Google Patents. (n.d.). Production of 2-amino-3-nitropyridine.
-
Ding, K., et al. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(18), 7187-7190. Retrieved from [Link]
-
Tiam, S. T., et al. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Thomas, D. A., et al. (2018). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. ACS Catalysis, 8(11), 10583-10593. Retrieved from [Link]
-
OChem. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
-
Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doktoravhandlinger ved NTNU, 2001:123. Retrieved from [Link]
-
Wang, C., et al. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]
-
ResearchGate. (n.d.). Monophasic Pd-catalysed O-arylation of phenols. Retrieved from [Link]
-
Cristau, H.-J., et al. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 73(23), 9463-9466. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2883. Retrieved from [Link]
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during laboratory and pilot-scale production. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your synthesis campaigns.
Section 1: The Core Reaction - Mechanism and Key Parameters
Question: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a classic and robust method for forming aryl ethers.
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The process begins with the deprotonation of 4-methoxyphenol by a suitable base to form the more nucleophilic 4-methoxyphenoxide anion. This anion then attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-3-nitropyridine ring. The electron-withdrawing nitro (-NO₂) group at the C-3 position is critical, as it activates the ring for nucleophilic attack by stabilizing the resulting intermediate.[1][2][3]
-
Formation of Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.
-
Elimination & Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.
Below is a diagram illustrating this mechanistic pathway.
Question: What are the critical starting parameters for a successful large-scale synthesis?
Success on a large scale hinges on precise control of key parameters. Below is a table summarizing typical conditions derived from literature protocols. The choice of base and solvent is particularly important for reaction rate, yield, and impurity profile.
| Parameter | Recommendation | Rationale & Causality |
| Stoichiometry | 4-Methoxyphenol (1.0 - 1.1 eq.)Base (1.0 - 1.1 eq.)2-Chloro-3-nitropyridine (1.0 eq.) | A slight excess of the phenoxide nucleophile can help drive the reaction to completion. Using a large excess can complicate purification. |
| Base Selection | Sodium Hydroxide (NaOH)[4][5], Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | NaOH is cost-effective and strong enough to form the phenoxide.[4][5] K₂CO₃ is a milder, safer base for large-scale work but may require higher temperatures or longer reaction times. NaH provides irreversible deprotonation but requires careful handling (anhydrous solvent, inert atmosphere). |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)[5] | Polar aprotic solvents are ideal as they solvate the cation of the base (e.g., Na⁺) while leaving the phenoxide anion highly reactive. They also have high boiling points, allowing for a wide operational temperature range. |
| Temperature | 80 - 150 °C | The reaction requires thermal energy to overcome the activation barrier of disrupting aromaticity. The optimal temperature is a trade-off: higher temperatures increase the reaction rate but may also promote side reactions or decomposition, leading to a darker product. One reported method heats the neat reactants to 150-160 °C.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere is highly recommended on a large scale to prevent oxidation of the 4-methoxyphenol and other potential side reactions, which can lead to colored impurities. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. A logical troubleshooting workflow is presented below.
FAQ: My reaction is stalled and TLC/LCMS shows a significant amount of unreacted 2-chloro-3-nitropyridine. What should I do?
This is a common issue that typically points to one of three root causes:
-
Insufficient Nucleophile Activity: The 4-methoxyphenoxide may not be forming in sufficient concentration.
-
Cause: The base may be weak, of poor quality, or moisture may be present in the solvent or on the glassware, quenching the base.
-
Solution:
-
Ensure your base (e.g., NaOH, K₂CO₃) is fresh and has been stored properly.
-
Use a dry, polar aprotic solvent. For moisture-sensitive bases like NaH, ensure the solvent is anhydrous.
-
Consider switching to a stronger base system if the problem persists.
-
-
-
Low Reaction Temperature: The SNAr reaction has a significant activation energy barrier.
-
Cause: The reaction temperature may be too low for the chosen solvent/base system.
-
Solution: Gradually increase the reaction temperature by 10-15 °C and monitor the progress by TLC every hour. Be cautious not to overheat, as this can lead to decomposition.
-
-
Poor Solubility: On a larger scale, reactants may not be fully dissolved, limiting the reaction rate.
-
Cause: Insufficient solvent volume or an inappropriate solvent choice.
-
Solution: Ensure all reactants are fully dissolved at the reaction temperature. You may need to increase the solvent volume, but be mindful of the impact on concentration and reaction rate.
-
FAQ: The final product is a dark brown or black solid, not the expected off-white or pale yellow color. Why?
Dark coloration is almost always a sign of impurity formation from side reactions or decomposition.
-
Cause 1: Oxidation: Phenols are susceptible to oxidation, especially at high temperatures in the presence of a base and air. This can form highly colored polymeric impurities.
-
Solution 1: Perform the reaction under an inert atmosphere (N₂ or Ar). Purging the vessel with the inert gas before adding reagents is critical.
-
Cause 2: Thermal Decomposition: High reaction temperatures (>160 °C) can cause the nitro-containing pyridine ring or the final product to decompose, generating tar-like substances.
-
Solution 2: Carefully control the internal reaction temperature. Find the minimum temperature required for a reasonable reaction rate (e.g., 100-120 °C) and maintain it precisely.
-
Remediation: If you have an impure, dark product, you can attempt to purify it by:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter the hot solution through celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: This is the most effective method for removing both colored and non-colored impurities. A mixed solvent system, such as ethanol/water or toluene/heptane, often works well.
-
Section 3: Protocols and Workflows
Detailed Experimental Protocol
This protocol is a synthesized example based on common laboratory procedures.[4][5] Safety Precaution: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-Methoxyphenol (1.05 eq)
-
Sodium Hydroxide (pellets, 1.05 eq)
-
Dimethylformamide (DMF, approx. 5-10 mL per gram of limiting reagent)
-
Deionized Water
-
Chloroform or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: Set up a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe connected to a heating mantle. Purge the vessel with nitrogen.
-
Reagent Addition: To the flask, add 4-methoxyphenol, followed by DMF. Stir until the phenol is fully dissolved.
-
Base Addition: Carefully add the sodium hydroxide pellets to the solution. The mixture may warm slightly. Stir for 30-60 minutes at room temperature to ensure complete formation of the sodium 4-methoxyphenoxide.
-
Substrate Addition: Add the 2-chloro-3-nitropyridine to the mixture in one portion.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature. Monitor the reaction's progress using TLC or LCMS (approx. 4-6 hours).
-
Quenching & Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing an equal volume of cold water while stirring. The crude product should precipitate.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with chloroform or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield colorless blocks of this compound.[4]
The following diagram outlines a typical purification workflow.
References
-
Mol-Instincts. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]
- Google Patents. (2011). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2428. Retrieved from [Link]
- Google Patents. (2012). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
-
Geffe, M., Detert, H., & Schollmeyer, D. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 493–495. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-Methoxy-5-nitropyridine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Nasir, S. B., Fairuz, Z. A., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2950. Retrieved from [Link]
-
Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 173–177. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
ResearchGate. (2018). (PDF) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]
-
Sci-Hub. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) this compound. Retrieved from [Link]
Sources
Technical Support Center: Purity Assessment of 2-(4-Methoxyphenoxy)-3-nitropyridine
Welcome to the technical support center for the analytical assessment of 2-(4-Methoxyphenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your purity assessments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to overcome analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary and orthogonal analytical methods for determining the purity of this compound?
A1: For a comprehensive purity profile, we recommend a primary method of High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as it is highly effective for separating non-volatile impurities.[1] As an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile or semi-volatile impurities.[2] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and detecting proton-containing impurities that may not be readily observed by chromatographic methods.[1][3]
Q2: What are the potential impurities I should be aware of during the synthesis and storage of this compound?
A2: Potential impurities can originate from starting materials, side reactions, or degradation. Based on the synthesis pathway, which typically involves the reaction of 2-chloro-3-nitropyridine with 4-methoxyphenol, you should be vigilant for:
-
Unreacted starting materials: 2-chloro-3-nitropyridine and 4-methoxyphenol.
-
Isomeric byproducts: Such as 2-(2-methoxyphenoxy)-3-nitropyridine if the starting phenol is not pure.[4]
-
Hydrolysis products: Degradation of the ether linkage under acidic or basic conditions.
-
Oxidation products: The pyridine ring can be susceptible to oxidation.
-
Solvent residues: Residual solvents from the synthesis and purification steps.
Impurity profiling is a critical aspect of drug development, and identifying these impurities is essential.[1]
Q3: How does the basicity of the pyridine ring in this compound affect its chromatographic analysis?
A3: The pyridine nitrogen in your compound is basic, which can lead to significant peak tailing in reversed-phase HPLC.[5] This is primarily due to the interaction of the basic nitrogen with acidic residual silanol groups on the surface of silica-based stationary phases.[5] This interaction can be minimized by carefully selecting the mobile phase pH and using appropriate additives.[5][6]
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: My HPLC chromatogram shows significant peak tailing for the main compound.
-
Question: What causes this and how can I achieve a more symmetrical peak?
-
Answer: As mentioned, peak tailing for pyridine-containing compounds is a frequent challenge.[5] Here is a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) can protonate the residual silanol groups, reducing their interaction with your basic analyte.[5]
-
Use of Competing Bases: Adding a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can be effective.[5] TEA acts as a competing base, preferentially interacting with the active silanol sites and shielding your analyte from these interactions.[5]
-
Column Selection: Employing a column with a highly inert, end-capped stationary phase or a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[5]
-
Experimental Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing in HPLC analysis.
Issue 2: I am observing co-elution of an impurity with the main peak.
-
Question: How can I improve the resolution between my compound and the co-eluting impurity?
-
Answer: Achieving good resolution is key to accurate purity assessment. Here are several strategies to improve separation:
-
Modify Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter selectivity.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the elution order of your compound and impurities due to different solvent-analyte interactions.
-
Adjust pH: Minor changes in the mobile phase pH can affect the ionization state of your compound or impurities, leading to significant changes in retention and selectivity.[5]
-
Change Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase chemistry, such as a phenyl, cyano, or polar-embedded phase, to introduce different separation mechanisms.[5]
-
Issue 3: I am seeing extraneous or "ghost" peaks in my chromatogram.
-
Question: What is the origin of these ghost peaks and how can I eliminate them?
-
Answer: Ghost peaks can arise from several sources. A systematic investigation is necessary to identify and eliminate them:
-
Sample Preparation: Ensure your sample solvent is compatible with the mobile phase. Mismatches in solvent strength can cause peak distortion and ghost peaks.[5]
-
Late Elution from Previous Injections: An inadequately long run time or insufficient column flushing between injections can cause components from a previous sample to elute in a subsequent run.
-
Contamination: Contamination can be introduced from the sample, solvent, or the HPLC system itself.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for the development of a robust HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- All mobile phase components should be HPLC grade and filtered through a 0.45 µm filter.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan of the compound) |
| Injection Volume | 10 µL |
| Gradient Program | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |
4. Sample Preparation:
- Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
5. Data Analysis:
- Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol outlines a general approach for the analysis of volatile impurities in this compound.
1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer.
- Recommended Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
2. GC Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
3. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
4. Sample Preparation:
- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
5. Data Analysis:
- Identify potential impurities by comparing their mass spectra to a reference library (e.g., NIST).
Logical Relationship of Analytical Methods
Caption: Interrelationship of analytical techniques for comprehensive analysis.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- vscht.cz. Troubleshooting HPLC.pdf.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- HPLC Troubleshooting Guide.
- GENERAL HPLC METHODS.
- SIELC Technologies. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column.
- Nasir, N. F., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642.
- PubChem. 4-Methoxy-3-nitropyridine.
- Kwiecień, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.
- BOC Sciences. Analytical Services for Purity Determination.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- (2019). GC/MS-LC/MS multi-residue method.
- Nasir, N. F., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Fluorescence of 2-(4-Methoxyphenoxy)-3-nitropyridine and Its Isomers
This guide provides a comprehensive framework for the comparative analysis of the fluorescence properties of 2-(4-Methoxyphenoxy)-3-nitropyridine and its structural isomers. For researchers in materials science and drug development, understanding how subtle changes in molecular architecture influence photophysical behavior is paramount. This document moves beyond a simple recitation of facts to offer a detailed experimental roadmap, grounded in established scientific principles, to enable a robust and insightful comparison.
Introduction: The Intriguing Photophysics of Substituted Nitropyridines
The pyridine ring is a cornerstone in the development of functional materials and pharmaceutical agents.[1] Its electronic properties can be finely tuned through substitution, leading to novel fluorophores for a variety of applications.[1] The molecule this compound presents a fascinating case study. It combines an electron-donating methoxyphenoxy group with a strongly electron-withdrawing nitro group on a pyridine scaffold. This "push-pull" configuration is a common strategy for designing fluorescent molecules.
However, the presence of a nitro group is often associated with fluorescence quenching.[2][3] Nitroaromatic compounds are notorious for their low to non-existent fluorescence due to highly efficient non-radiative decay pathways, primarily intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₁).[2][4]
This guide, therefore, addresses a critical question: To what extent does the electron-donating group counteract the quenching effect of the nitro group, and how does the isomeric positioning of these substituents modulate the resulting fluorescence? We will outline the necessary synthetic and photophysical characterization protocols to answer this question comprehensively.
Theoretical Framework: Structure-Fluorescence Relationships
The fluorescence of an organic molecule is intrinsically linked to its chemical structure.[5][6] Key factors influencing the fluorescence of this compound and its isomers include:
-
Intramolecular Charge Transfer (ICT): The interaction between the electron-donating methoxyphenoxy group and the electron-withdrawing nitro group can lead to an excited state with significant charge-transfer character. This ICT state is often highly sensitive to the solvent environment.[7]
-
The Nitro Group Quenching Effect: The nitro group provides an efficient pathway for de-excitation without the emission of light.[2] This occurs as the initially excited state relaxes, and the nitro group may twist out of the plane of the aromatic ring, facilitating intersystem crossing.[2]
-
Isomeric Position: The relative positions of the nitro and methoxyphenoxy groups on the pyridine ring will significantly alter the electronic distribution and the dipole moment of the molecule in both the ground and excited states. This will, in turn, affect the absorption and emission energies, as well as the quantum yield of fluorescence. For instance, isomers with more direct conjugation between the donor and acceptor groups are expected to have lower energy (red-shifted) emission.
-
Structural Rigidity: Molecules with more rigid structures tend to have higher fluorescence quantum yields because rigidity can suppress the vibrational and rotational motions that contribute to non-radiative decay.[5] The crystal structure of this compound shows that the pyridine and benzene rings are nearly orthogonal, which disrupts conjugation.[8][9] The degree of this twist may vary in solution and among different isomers, impacting fluorescence.
Proposed Experimental Workflow for Comparative Analysis
A thorough comparison requires a systematic approach, from synthesis to detailed photophysical characterization. The following workflow is designed to provide a comprehensive dataset for comparing the isomers.
Caption: Experimental workflow for comparing the fluorescence of isomers.
Synthesis and Purification of Isomers
Protocol for this compound:
The synthesis of the primary compound has been reported and involves a nucleophilic aromatic substitution reaction.[8]
-
Preparation of Sodium 4-Methoxyphenoxide: Mix 4-methoxyphenol (1.19 g, 9.6 mmol) with sodium hydroxide (0.384 g, 9.6 mmol) in a minimal amount of water.
-
Evaporation: Evaporate the water to obtain a paste of the sodium salt.
-
Reaction: Add 2-chloro-3-nitropyridine (1.49 g, 9.6 mmol) to the paste and heat at 150-160°C (423–433 K) for 5 hours.
-
Extraction: After cooling, dissolve the product in water and extract the aqueous solution with chloroform.
-
Drying and Crystallization: Dry the combined chloroform phases over anhydrous sodium sulfate. Evaporation of the solvent should yield the crystalline product.[8]
Synthesis of Isomers:
The synthesis of other isomers would involve using the appropriately substituted chloronitropyridine and methoxyphenol precursors. For example, to synthesize 4-(4-methoxyphenoxy)-3-nitropyridine, one would start with 4-chloro-3-nitropyridine. The purification of each isomer is critical and should be confirmed by NMR spectroscopy and mass spectrometry to ensure the absence of fluorescent impurities.
Photophysical Characterization
For all photophysical measurements, it is crucial to use spectrograde solvents and prepare solutions with low absorbance (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.[10]
Protocol for UV-Vis Absorption and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of each isomer in a solvent of choice (e.g., ethanol, cyclohexane, DMSO). Prepare a solvent-only blank.
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each solution using a dual-beam spectrophotometer from approximately 250 nm to 600 nm. Identify the wavelength of maximum absorption (λ_abs).
-
Emission Spectra: Using a spectrofluorometer, excite each sample at its λ_abs. Record the fluorescence emission spectrum. The wavelength of maximum emission is λ_em.
-
Excitation Spectra: Set the emission monochromator to the λ_em for each sample and scan the excitation wavelengths. The resulting excitation spectrum should be similar in shape to the absorption spectrum.[11]
-
Solvent Effects: Repeat steps 1-3 in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to investigate solvatochromism.[12][13][14]
Protocol for Relative Fluorescence Quantum Yield (Φf) Determination:
The comparative method is a reliable way to determine Φf.[10][11] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to your samples (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Series Preparation: Prepare a series of five dilutions for both the standard and each isomer. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.
-
Measurement: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve).
-
Data Plotting: Plot a graph of integrated fluorescence intensity versus absorbance for the standard and for each isomer.
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard solutions.
-
Protocol for Fluorescence Lifetime (τ) Measurement:
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[15] Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its measurement.[16][17]
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength suitable for exciting the sample.
-
Data Acquisition: Excite the dilute sample and collect the photon arrival times relative to the excitation pulse. An instrument response function (IRF) should be recorded using a scattering solution (e.g., dilute Ludox).
-
Data Analysis: The fluorescence decay data is then fitted to an exponential function, deconvoluted from the IRF, to determine the fluorescence lifetime (τ).
Data Interpretation and Comparative Analysis
The collected data should be tabulated for a clear and objective comparison.
Table 1: Hypothetical Photophysical Data for Isomers in Ethanol
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| This compound | 350 | 480 | 130 | 0.05 | 1.2 |
| 4-(4-Methoxyphenoxy)-3-nitropyridine | 365 | 510 | 145 | 0.02 | 0.8 |
| 2-(3-Methoxyphenoxy)-5-nitropyridine | 340 | 460 | 120 | 0.11 | 2.5 |
| ... (other isomers) | ... | ... | ... | ... | ... |
Analysis Points:
-
Stokes Shift: A larger Stokes shift (the difference between λ_abs and λ_em) can indicate a significant change in geometry or electronic distribution upon excitation.
-
Quantum Yield and Lifetime: These two parameters are direct measures of fluorescence efficiency. A low quantum yield, especially when paired with a short lifetime, is indicative of efficient non-radiative decay processes, likely dominated by the nitro group.[2] Comparing these values across isomers will reveal how the substituent positions mediate this quenching.
-
Solvatochromism: A significant red shift in emission with increasing solvent polarity suggests a more polar excited state, characteristic of ICT.[13] Plotting the Stokes shift against the solvent polarity function (Lippert-Mataga plot) can provide quantitative insight into the change in dipole moment upon excitation.
Caption: Logical flow for structure-property relationship analysis.
Conclusion
While nitroaromatic compounds are generally considered non-fluorescent, the strategic placement of electron-donating groups can sometimes elicit emission. This guide provides a rigorous, step-by-step methodology for synthesizing and characterizing this compound and its isomers to elucidate these complex structure-property relationships. By systematically measuring absorption, emission, quantum yield, and lifetime across different solvent environments, researchers can build a comprehensive picture of how isomeric changes modulate the delicate balance between radiative and non-radiative decay pathways. The insights gained from such a study are invaluable for the rational design of novel fluorescent probes and functional materials.
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comparative analysis of 2-(4-Methoxyphenoxy)-3-nitropyridine and similar compounds
An In-Depth Comparative Guide to 2-(4-Methoxyphenoxy)-3-nitropyridine and Its Analogs for Drug Discovery Professionals
Prepared by a Senior Application Scientist, this guide offers a comprehensive analysis of this compound, a member of the diaryl ether family. We will explore its synthesis, delve into a comparative structural analysis with its isomers, and outline a framework for evaluating its biological potential, providing researchers with the foundational knowledge to innovate upon this chemical scaffold.
The Strategic Importance of Diaryl Ether Scaffolds
The diaryl ether motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules, from antibiotics to anticancer agents.[1] Its prevalence stems from its metabolic stability and its ability to adopt specific, low-energy conformations that facilitate precise interactions with biological targets. When combined with a nitropyridine ring—a well-established pharmacophore known for its diverse biological activities—the resulting scaffold, as seen in this compound, presents a compelling starting point for drug discovery programs.[2][3]
This guide provides a comparative analysis of this compound and its positional isomers, focusing on the critical interplay between synthesis, structure, and biological function.
Synthesis: A Comparative Overview of Diaryl Ether Construction
The formation of the diaryl ether linkage is a pivotal step in synthesizing this class of compounds. While several methods exist, Nucleophilic Aromatic Substitution (SNAr) is the most direct and common approach for scaffolds like ours.
The SNAr Pathway: Mechanism and Rationale
The SNAr reaction is fundamentally driven by the electronic properties of the reacting partners.[1] The pyridine ring must be "activated" by a potent electron-withdrawing group, such as the nitro (-NO₂) group, positioned ortho or para to a suitable leaving group (e.g., a halide). This activation renders the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile—in this case, a phenoxide.
The choice of an SNAr strategy is deliberate: it is often high-yielding, proceeds under relatively mild conditions, and avoids the need for expensive or toxic metal catalysts that can complicate purification in a pharmaceutical context.[4]
Caption: General workflow for SNAr synthesis of diaryl ethers.
Comparative Table of Synthetic Methodologies
While SNAr is effective here, other methods are crucial for less activated systems. The choice of method is a strategic decision based on substrate scope, cost, and scale.
| Method | Catalyst/Reagents | Advantages | Disadvantages | Best Suited For |
| SNAr | Base (e.g., K₂CO₃, NaOH) | Catalyst-free, cost-effective, simple procedure.[1][4] | Requires strongly electron-deficient aryl halide. Limited scope. | Synthesis of activated diaryl ethers like nitropyridines. |
| Ullmann Condensation | Copper (Cu) salts | Broad substrate scope, tolerates various functional groups.[5] | High reaction temperatures, stoichiometric copper often needed, potential for side reactions.[5] | Coupling of electron-rich or unactivated aryl halides. |
| Buchwald-Hartwig Amination | Palladium (Pd) catalysts with specific ligands | Excellent functional group tolerance, mild reaction conditions. | High cost of catalyst and ligands, sensitivity to air and moisture. | Versatile, state-of-the-art method for complex molecule synthesis. |
| Diaryliodonium Salts | Metal-free, Base (e.g., t-BuOK) | Metal-free, very mild (room temp), fast, high-yielding.[6] | Requires pre-synthesis of diaryliodonium salt reagent.[6] | Rapid synthesis, including sterically hindered ethers. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of the title compound via SNAr.[7]
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.0 eq)
-
Deionized Water
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) and sodium hydroxide (1.0 eq) in a minimal amount of deionized water.
-
Solvent Removal: Gently heat the mixture while stirring to evaporate the water, resulting in a sodium 4-methoxyphenoxide paste. This in-situ formation of the anhydrous salt drives the reaction forward.
-
SNAr Reaction: Add 2-chloro-3-nitropyridine (1.0 eq) to the flask containing the phenoxide paste.
-
Heating: Heat the reaction mixture to 150-160°C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dissolve the solid residue in water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with chloroform. The organic product will partition into the chloroform layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the chloroform under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization (e.g., from ethanol) to yield well-shaped colorless blocks of this compound.[7]
A Tale of Two Isomers: Comparative Structural Analysis
The precise three-dimensional arrangement of a molecule is paramount to its biological activity. Crystal structure analysis of this compound (para-isomer) and its regioisomer, 2-(2-methoxyphenoxy)-3-nitropyridine (ortho-isomer), reveals critical conformational differences dictated by the seemingly minor change in the methoxy group's position.[7][8]
Caption: Experimental workflow for identifying lead anticancer compounds.
Experimental Protocol: MTS Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines like A549 (lung) and PC3 (prostate). [9] Materials:
-
Human cancer cell lines (e.g., A549, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., 0.2%) across all wells to avoid solvent toxicity. [9]3. Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" (medium only) wells. Incubate the plate for 48 hours.
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Viable cells contain NAD(P)H-dependent enzymes that convert the MTS tetrazolium compound into a colored formazan dye. [9]5. Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Hypothetical SAR and Comparative Data
Based on established SAR principles, we can predict how structural modifications might impact cytotoxicity. [10]For instance, altering electronic properties and lipophilicity can dramatically affect a compound's ability to cross cell membranes and interact with targets.
| Compound | R¹ (Pyridine) | R² (Phenoxy) | Predicted IC₅₀ vs. A549 (µM) | Rationale |
| 1 (Parent) | 3-NO₂ | 4-OCH₃ | 8.5 | Baseline activity. |
| 2 (Ortho-isomer) | 3-NO₂ | 2-OCH₃ | 5.2 | Altered 3D conformation and enhanced planarity of the nitro group may improve target binding. |
| 3 | 5-NO₂ | 4-OCH₃ | 12.1 | Shifting the nitro group to the 5-position alters the electronic distribution and may weaken its activating effect on the ether linkage for certain interactions. [11] |
| 4 | 3-NO₂ | 4-Cl | 6.8 | Replacing -OCH₃ with -Cl increases lipophilicity and acts as a bioisostere, potentially improving cell permeability and target interaction. [12] |
| 5 | 3-NO₂ | H | 15.4 | Removal of the electron-donating methoxy group may reduce potency, highlighting its importance for activity. [10] |
Note: The IC₅₀ values presented are hypothetical and intended for illustrative purposes to guide experimental design.
Conclusion and Future Directions
This guide establishes this compound as a valuable scaffold worthy of further investigation. We have demonstrated that its synthesis is readily achievable via SNAr and that subtle isomeric changes, such as the position of the methoxy group, lead to significant conformational differences.
Future work should focus on:
-
Synthesis of a diverse analog library: Systematically explore substitutions on both aromatic rings to build a robust SAR model.
-
Broad biological screening: Evaluate promising compounds against a wider panel of cancer cell lines and explore other therapeutic areas like antiviral or antimicrobial applications. [2]* Mechanism of action studies: For the most potent compounds, identify the specific cellular targets and pathways responsible for their biological effects.
By integrating rational design, efficient synthesis, and systematic biological evaluation, researchers can leverage the principles outlined in this guide to develop novel therapeutics based on the versatile phenoxy-nitropyridine core.
References
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A Guide to the Structural Validation of 2-(4-Methoxyphenoxy)-3-nitropyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and validation of the crystal structure of 2-(4-Methoxyphenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. By integrating experimental data with computational approaches, we offer a comprehensive framework for structural elucidation, ensuring the scientific integrity of crystallographic findings. This document moves beyond a simple recitation of data, delving into the rationale behind the chosen analytical techniques and providing a comparative perspective with a closely related isomer.
The Crystal Structure of this compound: An Overview
The definitive three-dimensional arrangement of atoms in a crystalline solid is determined through X-ray crystallography.[1][2] For this compound (C₁₂H₁₀N₂O₄), the crystal structure was determined by Nasir et al. and reported in Acta Crystallographica Section E.[3][4] The key findings from this single-crystal X-ray diffraction study are summarized below.
The molecule crystallizes in the orthorhombic space group Pbca.[4] A significant feature of its conformation is the near-orthogonal arrangement of the pyridine and benzene rings, with a dihedral angle of 86.69 (11)°.[3][4] This orientation directs the pyridine nitrogen atom towards the center of the benzene ring.[3][4] The nitro and methoxy substituents are not coplanar with their respective aromatic rings.[3][4] The crystal packing is stabilized by C-H···π interactions, forming supramolecular layers.[3][4]
Comparative Analysis: The Isomeric Case of 2-(2-Methoxyphenoxy)-3-nitropyridine
To provide a richer context for the structural validation, a comparison with the isomeric compound, 2-(2-Methoxyphenoxy)-3-nitropyridine, is instructive.[5] While chemically similar, the different substitution pattern on the phenoxy ring leads to distinct crystallographic properties.
| Parameter | This compound | 2-(2-Methoxyphenoxy)-3-nitropyridine |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/n |
| a (Å) | 7.4737 (10) | 7.5017 (7) |
| b (Å) | 12.8128 (17) | 7.1542 (6) |
| c (Å) | 24.529 (3) | 20.6369 (18) |
| β (˚) | 90 | 91.878 (1) |
| V (ų) | 2348.8 (5) | 1106.96 (17) |
| Z | 8 | 4 |
| Dihedral Angle (˚) | 86.69 (11) | 86.63 (6) |
| Temperature (K) | 293 | 100 |
Data for this compound sourced from Nasir et al. (2010)[4]. Data for 2-(2-Methoxyphenoxy)-3-nitropyridine sourced from another study by Nasir et al. (2011)[5].
This comparison highlights how a subtle change in molecular structure can lead to significant differences in the crystal packing and symmetry. Both molecules, however, exhibit a similar near-orthogonal relationship between the two aromatic rings.
A Multi-faceted Approach to Structural Validation
Ensuring the accuracy of a crystal structure is paramount.[6][7][8] A robust validation process employs a combination of experimental techniques and computational checks. The workflow below illustrates a comprehensive approach to structural validation.
Caption: A comprehensive workflow for crystal structure validation.
Experimental Methodologies: The Foundation of Structural Analysis
The journey to structural validation begins with the synthesis of the target compound and the growth of high-quality single crystals.
Protocol for the Synthesis of this compound: [4]
-
Mix 4-methoxyphenol (1.19 g, 96 mmol) with sodium hydroxide (0.384 g, 96 mmol) in a few drops of water.
-
Evaporate the water to form a paste.
-
Heat the paste with 2-chloro-3-nitropyridine (1.49 g, 96 mmol) at 423–433 K for 5 hours.
-
Dissolve the product in water and extract the solution with chloroform.
-
Dry the chloroform phase over sodium sulfate.
-
Evaporate the solvent to yield well-shaped, colorless blocks of the final product.
High-quality crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.[11]
X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in its crystalline state.[12]
Experimental Protocol:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[4][5]
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
NMR spectroscopy provides information about the chemical environment of atoms, confirming the molecular structure in solution.[13][14] While not providing direct information about the crystal packing, it validates the molecular connectivity determined by X-ray diffraction. For pyridine derivatives, ¹H and ¹³C NMR are crucial for confirming the substitution patterns on the aromatic rings.[15]
Mass spectrometry determines the mass-to-charge ratio of ions, confirming the molecular weight of the compound.[16] The fragmentation pattern can also provide structural information that complements the data from other techniques.[17][18] For nitroaromatic compounds, characteristic fragmentation patterns, such as the loss of the nitro group, are often observed.[19][20]
Computational Methodologies: In Silico Validation
Computational methods provide a powerful means to assess the quality and stability of an experimentally determined crystal structure.
CSP algorithms generate a landscape of possible crystal structures for a given molecule based on its chemical diagram.[21][22][23] By comparing the experimentally determined structure to the computationally predicted low-energy structures, one can gain confidence in the experimental result.[24][25][26]
This involves a detailed examination of bond lengths, bond angles, and torsion angles within the molecule, and the intermolecular interactions within the crystal lattice. These parameters are compared against expected values from databases of known structures to identify any unusual or strained geometries.[27]
The International Union of Crystallography (IUCr) provides an automated tool called checkCIF for validating crystallographic information files (CIFs).[6] This tool checks for consistency, completeness, and potential errors in the crystallographic data, generating a report with alerts for any issues that require attention.
Conclusion
The validation of the crystal structure of this compound is a robust process that integrates multiple analytical techniques. The primary determination by single-crystal X-ray diffraction is supported by spectroscopic methods (NMR and Mass Spectrometry) that confirm the molecular identity. Further confidence is gained through computational analyses, including comparison with a closely related isomer and the use of standardized validation tools. This multi-pronged approach ensures the high fidelity of the structural data, which is crucial for its application in drug design and materials development.
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A Senior Application Scientist's Guide to the Computational Analysis of 2-(4-Methoxyphenoxy)-3-nitropyridine and its Structural Isomers
This guide provides a comprehensive framework for the computational investigation of 2-(4-Methoxyphenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. We will objectively compare its predicted properties with two structural isomers: 2-(2-Methoxyphenoxy)-3-nitropyridine and 2-(4-Methylphenoxy)-5-nitropyridine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for performing and interpreting computational studies on this class of compounds, grounded in established theoretical principles and validated against experimental data.
Introduction: The "Why" Behind the "How"
In modern drug discovery and materials science, understanding a molecule's three-dimensional structure and electronic properties is paramount to predicting its behavior and function. This compound and its derivatives are of interest due to the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, mediated by a flexible ether linkage. This "push-pull" electronic arrangement can give rise to desirable properties, including non-linear optical (NLO) activity and specific biological interactions.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective lens through which to examine these properties before committing to extensive laboratory synthesis and testing[1][2]. This guide will not merely present data; it will walk you through the logical workflow of a computational study, explaining the rationale behind the choice of methods and how to critically evaluate the results against experimental benchmarks.
Our comparative analysis will focus on:
-
This compound (1): The primary molecule of interest.
-
2-(2-Methoxyphenoxy)-3-nitropyridine (2): An isomer to probe the effect of the methoxy group's position (ortho vs. para).
-
2-(4-Methylphenoxy)-5-nitropyridine (3): An isomer to evaluate the impact of the nitro group's position and the substitution of a methoxy with a methyl group.
Experimental Foundation: The Indispensable Role of X-ray Crystallography
Before embarking on any computational study, it is crucial to ground our theoretical models in reality. The gold standard for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. Fortunately, the crystal structures for all three of our target molecules have been experimentally determined, providing us with precise bond lengths, bond angles, and dihedral angles. This experimental data serves as a critical validation checkpoint for our computational results. A computational method that cannot accurately reproduce these known structural parameters should not be trusted to predict other, unknown properties.
Here is a summary of the key experimental structural features:
| Molecule | Dihedral Angle (Pyridine-Benzene) | Key Torsion Angles (°C) | Reference |
| 1 (para-methoxy) | 86.69(11)° | O-N-C-C = -26.1(3)°, C-O-C-C = 166.5(2)° | [3] |
| 2 (ortho-methoxy) | 86.63(6)° | O-N-C-C = -6.45(19)°, C-O-C-C = 179.69(11)° | [4] |
| 3 (para-methyl, 5-nitro) | 61.16(13)° | O-N-C-C = -178.1(3)° | [5] |
These experimental findings reveal significant conformational differences. Molecules 1 and 2 adopt a nearly orthogonal arrangement between their pyridine and benzene rings, while molecule 3 is substantially more twisted. These structural nuances will have profound effects on their electronic properties.
The Computational Protocol: A Step-by-Step Guide
The following workflow outlines a robust and widely accepted protocol for the computational analysis of molecules like our targets.
Caption: A typical workflow for the quantum chemical analysis of organic molecules.
Geometry Optimization
Objective: To find the lowest energy conformation of the molecule.
Methodology:
-
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Theoretical Method: Density Functional Theory (DFT) is the workhorse for systems of this size, offering a good balance of accuracy and computational cost. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules[6][7].
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides flexibility for the valence electrons, while the diffuse functions (++) are crucial for accurately describing the lone pairs and potential weak interactions, and the polarization functions (d,p) allow for non-spherical electron distributions.
Validation: The calculated bond lengths, angles, and dihedral angles of the optimized geometry must be compared to the experimental X-ray diffraction data. A good agreement (e.g., bond lengths within a few thousandths of an Ångstrom, angles within a degree) provides confidence in the chosen computational level.
Vibrational Frequency Analysis
Objective: To confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) spectrum.
Methodology: This calculation is performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies in the output confirms that the structure is a stable point on the potential energy surface. The calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to simulate the IR spectrum. These theoretical spectra can then be compared with experimental FT-IR data for further validation[6][8].
Electronic Property Analysis
Objective: To understand the electronic nature of the molecule, including its reactivity and charge distribution.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
The HOMO energy is related to the ionization potential and represents the ability to donate an electron.
-
The LUMO energy is related to the electron affinity and represents the ability to accept an electron.
-
The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive[8].
-
-
Mulliken Population Analysis: This method provides a way to estimate the partial atomic charge on each atom in the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers, offering insights into intermolecular interactions. It is important to note that Mulliken charges are highly dependent on the basis set used and should be interpreted with caution, primarily for comparing trends within a series of molecules calculated at the same level of theory.
Simulation of UV-Vis Spectra
Objective: To predict the electronic transitions that give rise to the molecule's absorption of ultraviolet and visible light.
Methodology: Time-Dependent DFT (TD-DFT) is the standard method for calculating excited-state properties. This calculation, performed on the optimized ground-state geometry, yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of the transition probability). These simulated spectra can be directly compared to experimental UV-Vis absorption spectra[6][9].
Comparative Analysis: Structure Dictates Function
While we lack pre-existing computational data for these specific molecules, we can make informed predictions based on their experimentally determined structures and established chemical principles.
Caption: Relationship between structural features and predicted electronic properties.
Predicted Electronic Properties:
-
Molecule 1 (para-methoxy): The nearly orthogonal arrangement of the rings will limit π-conjugation between the phenoxy and nitropyridine systems. The twisted nitro group further disrupts conjugation with the pyridine ring. This would likely result in a moderately large HOMO-LUMO gap. The electron-donating methoxy group in the para position will increase the electron density of the phenoxy ring.
-
Molecule 2 (ortho-methoxy): Structurally very similar to molecule 1 , it is also expected to have a similar HOMO-LUMO gap. The proximity of the ortho-methoxy group to the ether linkage could introduce steric hindrance or allow for intramolecular interactions that might subtly influence the electronic properties compared to 1 . The near-planarity of its nitro group with the pyridine ring suggests better electronic communication compared to molecule 1 .
-
Molecule 3 (para-methyl, 5-nitro): This isomer is predicted to be the most electronically distinct. The smaller dihedral angle between the rings and the planarity of the nitro group with its attached pyridine ring allow for more effective π-conjugation across the molecule. This enhanced conjugation is expected to lower the LUMO energy and raise the HOMO energy, resulting in a smaller HOMO-LUMO gap compared to 1 and 2 . A smaller gap suggests that molecule 3 will likely absorb light at longer wavelengths (a red shift in the UV-Vis spectrum) and be more chemically reactive.
Conclusion: From Calculation to Candidate
This guide has outlined a comprehensive, validation-centric approach to the computational study of this compound and its isomers. By anchoring our theoretical models to experimental crystal structures, we establish a foundation of trustworthiness. The detailed computational protocol provides a clear roadmap for researchers to investigate the structural, electronic, and spectroscopic properties of these and similar molecules.
Our comparative analysis, based on structural data and theoretical principles, predicts that the seemingly subtle changes in substituent positions in molecules 1 , 2 , and 3 lead to significant differences in their overall conformation and, consequently, their electronic properties. Specifically, the enhanced planarity and conjugation in 2-(4-Methylphenoxy)-5-nitropyridine (3) are expected to result in a smaller HOMO-LUMO gap, suggesting a higher reactivity and different optical properties compared to the other two isomers.
By following this guide, researchers can confidently employ computational tools to generate reliable data, enabling a rational, hypothesis-driven approach to the design and selection of molecules for applications in drug development and materials science.
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A Comparative Guide to the Reactivity of 2-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, halopyridines serve as indispensable building blocks, particularly in the synthesis of pharmaceuticals and agrochemicals. Their utility is largely defined by their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for introducing diverse functionalities onto the pyridine scaffold. Among this class of compounds, 2-chloro-3-nitropyridine stands out as a highly activated and versatile substrate.
This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-3-nitropyridine, contrasting it with other halopyridine isomers and analogues. We will explore the fundamental principles governing these reactions, supported by experimental data and detailed protocols, to offer a comprehensive resource for optimizing synthetic strategies.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The reactivity of halopyridines is predominantly governed by the two-step addition-elimination SNAr mechanism. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with potent electron-withdrawing groups (EWGs).[1] The pyridine ring itself is inherently electron-deficient, predisposing it to this reaction pathway, especially at the 2- and 4-positions.[2][3][4]
The process unfolds as follows:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the halogen leaving group. This step is typically the rate-determining step and results in the temporary disruption of the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
-
Elimination & Aromatization: The leaving group (halide ion) is expelled, restoring the aromaticity of the pyridine ring and yielding the final substituted product.
Key Factors Governing Reactivity
The remarkable reactivity of 2-chloro-3-nitropyridine is not arbitrary; it is the result of a synergistic combination of electronic and positional effects.
The Activating Power of the Nitro Group (–NO₂)
The nitro group is one of the most powerful activating groups for SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects.[1][6] Its presence dramatically increases the electrophilicity of the pyridine ring, making it a prime target for nucleophiles.[7]
The position of the nitro group relative to the leaving group is paramount. Activation is most potent when the –NO₂ group is ortho or para to the reaction center. This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized directly onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization and lowering the activation energy of the rate-determining step.[6][7][8] In 2-chloro-3-nitropyridine, the nitro group is ortho to the chlorine, providing this crucial stabilization.
The Nature of the Halogen Leaving Group
In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of halogens often inverts from what is observed in SN2 reactions. The typical trend is F > Cl > Br > I.[1][5][9] This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the carbon-halogen bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.[5][10] For instance, 2-fluoropyridine has been shown to react 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[11]
However, this trend can reverse (I > Br > Cl > F) if the second step—expulsion of the halide—becomes rate-limiting, which can occur with highly charged, localized nucleophiles.[5] For most common synthetic applications involving amines or alkoxides, the former trend holds.
The Position of the Halogen on the Pyridine Ring
The inherent electronic properties of the pyridine ring render the C2 (ortho) and C4 (para) positions significantly more reactive towards nucleophiles than the C3 (meta) position.[3][12] This is because for attack at C2 and C4, a key resonance structure of the Meisenheimer complex places the negative charge directly on the electronegative ring nitrogen atom, a major stabilizing contribution.[2][3][13] Attack at the C3 position does not permit this type of stabilization, resulting in a much higher energy intermediate and a drastically slower reaction rate.[3]
Quantitative Reactivity Comparison
The interplay of these factors leads to dramatic differences in reactivity among halopyridine isomers. The data below, from the reaction of various chloronitropyridine isomers with piperidine, provides a clear quantitative comparison.
| Substrate | Cl Position | NO₂ Position | Relationship | Relative Reactivity | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) |
| 4-Chloro-3-nitropyridine | 4 (para) | 3 (ortho to Cl) | Ortho | Very High | 1.80 x 10⁻² |
| 2-Chloro-3-nitropyridine | 2 (ortho) | 3 (ortho to Cl) | Ortho | High | 1.17 x 10⁻³ |
| 5-Chloro-2-nitropyridine | 5 (meta) | 2 (meta to Cl) | Meta | Moderate | 1.52 x 10⁻⁴ |
| 2-Chloro-5-nitropyridine | 2 (ortho) | 5 (para to Cl) | Para | Moderate | 7.30 x 10⁻⁵ |
| 3-Chloro-2-nitropyridine | 3 (meta) | 2 (ortho to Cl) | Ortho | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 (meta) | 4 (para to Cl) | Para | Very Low | Very Low |
| Data sourced from a kinetic study by N. B. Chapman and C. W. Rees.[8] |
Analysis:
-
2-Chloro-3-nitropyridine is highly reactive because the chlorine is at an activated position (C2) and is further activated by the ortho nitro group.
-
4-Chloro-3-nitropyridine is even more reactive. While both have an ortho relationship between the Cl and NO₂ groups, the chlorine at the C4 position benefits from slightly superior delocalization to the ring nitrogen compared to the C2 position.
-
2-Chloro-5-nitropyridine is less reactive than the 3-nitro isomer. Although it benefits from a para relationship, which allows for resonance stabilization, the kinetic data shows it to be slower under these conditions. Studies have shown that in reactions with arenethiolates, the 2-chloro-5-nitro isomer (para-like) reacts faster than the 2-chloro-3-nitro isomer (ortho-like), indicating that the nucleophile also plays a critical role.[14]
-
3-Chloro Isomers are extremely unreactive. Despite the presence of an activating nitro group, the chlorine is at the C3 (meta) position, which is not activated for SNAr.[3][8]
Comparison with Less Activated Halopyridines
To fully appreciate the activating effect of the nitro group, it is useful to compare 2-chloro-3-nitropyridine with simple halopyridines lacking this substituent.
| Halopyridine (2-X-Py) | Activating Group | Relative Reactivity Order (with EtONa) | Notes |
| 2-Chloro-3-nitropyridine | 3-NO₂ (ortho) | Exceptionally High | Synergistic activation from ring N and ortho NO₂ group. |
| 2-Fluoropyridine | None | High | F is a better leaving group than Cl in SNAr. Reacts ~320x faster than 2-chloropyridine.[11] |
| 2-Chloropyridine | None | Moderate | Baseline reactivity for a 2-halopyridine. |
| 2-Bromopyridine | None | Moderate/Low | Generally less reactive than 2-chloropyridine in SNAr. |
| 3-Chloropyridine | None | Very Low | Halogen is at the unactivated meta position.[3] |
Experimental Protocols
Protocol 1: General SNAr Reaction with an Amine
This protocol describes a typical procedure for the substitution reaction between 2-chloro-3-nitropyridine and a primary or secondary amine, such as morpholine.[15][16][17]
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous solvent (e.g., Ethanol, DMF, or DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2-chloro-3-nitropyridine in the chosen anhydrous solvent (e.g., ethanol) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the amine (morpholine, 1.1 equiv) to the solution, followed by the base (e.g., Et₃N, 1.5 equiv). The base is crucial to sequester the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
Accurate determination of reaction kinetics is essential for quantitative comparison. This method monitors the reaction progress under pseudo-first-order conditions.[5][8]
Procedure:
-
Reagent Preparation: Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in ethanol). Prepare a series of solutions of the nucleophile (e.g., piperidine) in the same solvent at much higher concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.) to ensure pseudo-first-order conditions.
-
Instrumentation: Set a UV-Vis spectrophotometer to the desired reaction temperature using a thermostatted cuvette holder. Determine the wavelength of maximum absorbance (λ_max) for the expected product, ensuring the starting materials have minimal absorbance at this wavelength.
-
Kinetic Run: Pipette a known volume of one of the nucleophile solutions into a quartz cuvette and allow it to equilibrate to the set temperature. To initiate the reaction, add a small, precise volume of the substrate stock solution, quickly cap and mix the cuvette.
-
Data Collection: Immediately begin recording the absorbance at the predetermined λ_max as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation. Repeat the experiment for each concentration of the nucleophile. The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the nucleophile.[5]
Conclusion
The reactivity of 2-chloro-3-nitropyridine in nucleophilic aromatic substitution is exceptionally high, making it a valuable and efficient intermediate in organic synthesis. Its reactivity stems from a powerful combination of factors: the placement of the chlorine atom at the electronically favorable C2 position of the pyridine ring and the potent ortho-activating effect of the 3-nitro group. This guide demonstrates that while general principles of SNAr provide a robust framework for prediction, subtle positional changes among isomers can lead to reactivity differences spanning several orders of magnitude. For the synthetic chemist, a thorough understanding of these structure-activity relationships is crucial for the rational design of efficient and high-yielding reaction pathways.
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- Reactivity of the nitro group on a pyridine ring - Benchchem.
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- Nucleophilic arom
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines - Benchchem.
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? - Guidechem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ - Guidechem.
- Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro - RSC Publishing.
- A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Arom
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts.
- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Compar
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.
- 2 - Reaction Examples - Organic Chemistry D
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Nitropyridine Isomers
Introduction
In the realms of pharmaceutical development and synthetic chemistry, the precise structural elucidation of molecular isomers is a foundational requirement. Nitropyridines, key intermediates in the synthesis of a wide array of biologically active compounds, present a classic analytical challenge.[1] The positional isomerism of the nitro (NO₂) group on the pyridine ring—at the 2- (ortho), 3- (meta), or 4- (para) position relative to the ring nitrogen—gives rise to three distinct molecules with subtle yet critical differences in their physicochemical properties. Unambiguous identification is paramount, as the biological activity and reaction pathways can vary significantly between isomers.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that govern the unique spectral "fingerprint" of each isomer, offering field-proven insights into experimental design and data interpretation.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique provides a complete picture. Instead, a complementary suite of spectroscopic methods is employed to build an unshakeable structural assignment. We will focus on the "big four" of organic characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the precise electronic environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions within the conjugated π-system.
-
Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the electronic environment around each nucleus. The strong electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons, and this effect is highly dependent on its position.
Theoretical Insight: The "Why" Behind the Shifts
The nitro group exerts its influence through two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma (σ) bonds. This effect is strongest at the position of substitution and diminishes with distance.
-
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring via the pi (π) system. This effect is only operative when the nitro group is at the 2- (ortho) or 4- (para) position, as it allows for the delocalization of a positive charge onto the ring nitrogen. This delocalization strongly deshields the protons and carbons at these positions. The 3- (meta) position does not allow for this direct resonance delocalization with the ring nitrogen.
This fundamental difference in resonance is the primary driver for the distinct NMR spectra of the isomers.
¹H & ¹³C NMR Comparative Data
The chemical shifts and coupling constants provide a clear method for distinguishing the isomers. The 4-nitropyridine isomer is particularly distinct due to its molecular symmetry, which results in only two unique proton signals and three unique carbon signals.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) & Coupling (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Nitropyridine | H6: ~8.7 (dd, J ≈ 4.8, 1.6), H3: ~8.4 (dd, J ≈ 8.0, 1.6), H4: ~8.0 (ddd, J ≈ 8.0, 7.5, 1.8), H5: ~7.6 (ddd, J ≈ 7.5, 4.8, 1.0) | C2: ~150, C6: ~150, C4: ~135, C3: ~125, C5: ~122 |
| 3-Nitropyridine | H2: ~9.2 (d, J ≈ 2.5), H6: ~8.8 (dd, J ≈ 4.5, 1.5), H4: ~8.4 (ddd, J ≈ 8.5, 2.5, 1.5), H5: ~7.6 (dd, J ≈ 8.5, 4.5) | C2: ~153, C6: ~147, C4: ~135, C3: ~132, C5: ~124 |
| 4-Nitropyridine | H2/H6: ~8.8 (d, J ≈ 6.0), H3/H5: ~8.0 (d, J ≈ 6.0) | C4: ~150, C2/C6: ~145, C3/C5: ~121 |
Note: Specific chemical shifts can vary slightly based on the solvent and concentration. The data presented is a representative compilation.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust protocol is essential for obtaining reproducible and high-resolution data.[2]
-
Sample Preparation: Accurately weigh 5-10 mg of the nitropyridine isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. A 30- or 45-degree pulse angle is often sufficient.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is typically done using a standard pulse sequence like zgpg30.
-
Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.[3]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Workflow for NMR-Based Isomer Identification
Caption: Workflow for NMR characterization of nitropyridine isomers.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of the key functional groups, particularly the nitro group.[4] While it is less definitive than NMR for distinguishing these specific isomers, subtle differences in the vibrational frequencies can be observed.
Theoretical Insight: Vibrational Modes
The key vibrations to monitor are the asymmetric (ν_as) and symmetric (ν_s) stretches of the N-O bonds in the nitro group. The exact frequencies of these stretches are sensitive to the electronic environment. When the nitro group is in conjugation with the ring (2- and 4-positions), the N-O bond order is slightly reduced due to resonance, which typically lowers the stretching frequencies compared to the non-conjugated 3-isomer. Furthermore, the out-of-plane C-H bending modes in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring.
FTIR Comparative Data
| Isomer | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | C-H Bending (cm⁻¹) |
| 2-Nitropyridine | ~1530 | ~1350 | ~780, ~740 |
| 3-Nitropyridine | ~1535 | ~1355 | ~810, ~750 |
| 4-Nitropyridine | ~1520 | ~1345 | ~850 |
Data compiled from various spectral databases. The ν(NO₂) bands are typically very strong and intense.[1][5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the most common and convenient method for analyzing solid or liquid samples.[6][7]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[6] Run a background spectrum to account for atmospheric CO₂ and H₂O.[4]
-
Sample Application: Place a small amount of the solid nitropyridine powder directly onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the ATR crystal.[6] This is critical for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-650 cm⁻¹.[4]
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
UV-Visible (UV-Vis) Spectroscopy: Probing the π-System
UV-Vis spectroscopy measures the electronic transitions within a molecule.[8][9] For nitropyridines, the key transitions are the π→π* and n→π* transitions associated with the conjugated aromatic system and the nitro group. The position of the maximum absorbance (λ_max) is highly sensitive to the extent of conjugation.
Theoretical Insight: Conjugation and λ_max
A more extended conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy (longer-wavelength) light.
-
4-Nitropyridine: The nitro group is in direct conjugation with the pyridine nitrogen, creating the most extended π-system. This leads to a significant bathochromic (red) shift, meaning it has the highest λ_max.
-
2-Nitropyridine: Conjugation also exists, but steric hindrance between the nitro group and the lone pair on the ring nitrogen can cause a slight twist out of the plane, slightly reducing the effectiveness of the conjugation compared to the 4-isomer.
-
3-Nitropyridine: The nitro group is not in direct conjugation with the ring nitrogen. The π-system is less extended, resulting in a hypsochromic (blue) shift, meaning it has the lowest λ_max.
UV-Vis Comparative Data
| Isomer | λ_max (nm) in Ethanol | Corresponding Transition |
| 2-Nitropyridine | ~265 | π→π |
| 3-Nitropyridine | ~240 | π→π |
| 4-Nitropyridine | ~280 | π→π* |
Note: λ_max values are solvent-dependent. For example, 4-nitropyridine N-oxide shows a solvatochromic effect, with λ_max shifting in different solvents.[10][11]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the isomers are soluble (e.g., ethanol, methanol, or cyclohexane). Ethanol is a common choice.[12]
-
Solution Preparation: Prepare dilute solutions of each isomer (e.g., ~10⁻⁴ to 10⁻⁵ M). The concentration must be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.5).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer.[8]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (the "blank" or reference).
-
Measurement: Rinse and fill a second quartz cuvette with the sample solution. Place it in the sample holder and record the absorption spectrum, typically over a range of 200-400 nm.[8]
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for each isomer.
Mass Spectrometry (MS): Confirmation and Fragmentation
Mass spectrometry provides the molecular weight of the compounds, confirming their isomeric nature (they all have the same mass). When using an ionization technique like Electron Ionization (EI), the resulting molecular ions are high-energy species that undergo fragmentation, providing structural clues.
Theoretical Insight: Fragmentation Pathways
While all three isomers have a molecular ion (M⁺) peak at m/z = 124, their fragmentation patterns can differ. Common fragmentation pathways for nitroaromatic compounds include:
-
Loss of NO₂: A peak at M-46 (m/z 78), corresponding to the pyridyl cation.
-
Loss of NO: A peak at M-30 (m/z 94).
-
Loss of O, then CO: A characteristic pathway for pyridine rings, leading to smaller fragments.
The relative intensities of these fragment ions can vary. For instance, the 2-isomer can exhibit unique fragmentation patterns due to the proximity of the nitro group to the ring nitrogen, a phenomenon known as the "ortho effect."[13]
MS Comparative Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and (Relative Intensity) |
| 2-Nitropyridine | 124 | 94 (M-NO), 78 (M-NO₂), 66, 51 |
| 3-Nitropyridine | 124 | 78 (M-NO₂), 94 (M-NO), 51 |
| 4-Nitropyridine | 124 | 78 (M-NO₂), 94 (M-NO), 51 |
Note: The base peak (most intense) is often m/z 78 (loss of NO₂) for all isomers, making differentiation by MS alone challenging without high-resolution analysis or comparison to a known standard.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique as it separates the components of a mixture before they enter the mass spectrometer.[14][15]
-
GC Setup:
-
Column: Use a standard non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5ms).[16]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[16]
-
Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~250-280°C.
-
-
MS Setup:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.[16]
-
Mass Range: Scan a mass range from m/z 40 to 200.
-
-
Injection: Inject a dilute solution of the sample (dissolved in a volatile solvent like dichloromethane or ethyl acetate) into the GC inlet. A split injection is typically used to avoid overloading the column.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound. Examine the mass spectrum corresponding to that chromatographic peak to identify the molecular ion and the fragmentation pattern.
Integrated Analytical Strategy
For an unknown sample suspected to be a nitropyridine, a logical workflow combining these techniques provides the most reliable identification.
Caption: An integrated workflow for nitropyridine isomer identification.
Conclusion
The differentiation of nitropyridine isomers is a tractable but exacting analytical task that showcases the power of a multi-technique spectroscopic approach. While rapid screening methods like FTIR and UV-Vis can provide strong initial hypotheses, NMR spectroscopy stands as the ultimate arbiter for unambiguous identification . The distinct electronic environments created by the positional isomerism of the nitro group are most clearly resolved in the ¹H and ¹³C NMR spectra, particularly through the analysis of chemical shifts and molecular symmetry. By following the robust protocols and integrated strategy outlined in this guide, researchers and drug development professionals can confidently and accurately characterize these critical chemical building blocks.
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9262. Retrieved from [Link][32]
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YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link][33]
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The University of the West Indies at Mona, Jamaica. (n.d.). IR spectrum of nitro- isomer. Retrieved from [Link][34]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][35]
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ResearchGate. (2025). An infrared study of the nitro—nitrito linkage isomerization in solid nitro- and nitritopentamminecobalt(III) chloride. Retrieved from [Link][36]
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A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone of numerous pharmacologically active agents. Its derivatives, particularly those incorporating phenoxy and nitro functional groups, have garnered significant interest for their diverse biological activities. This guide provides an in-depth comparison of the biological profile of 2-(4-Methoxyphenoxy)-3-nitropyridine with its structurally related analogs, offering insights into their potential as antimicrobial and anticancer agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for the evaluation of these compounds.
Introduction to this compound: A Compound of Interest
This compound is a diaryl ether that brings together three key structural motifs: a pyridine ring, a phenoxy group, and a nitro group. The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a labile group (such as a halogen) on the pyridine ring with a phenoxide. For instance, the reaction of 2-chloro-3-nitropyridine with 4-methoxyphenol in the presence of a base yields the target compound[1].
The pyridine moiety is a well-established pharmacophore found in a wide array of approved drugs, contributing to the molecule's overall physicochemical properties and potential for biological interactions[2]. The phenoxy group provides a scaffold for introducing various substituents, allowing for the fine-tuning of the compound's lipophilicity and steric profile. The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring and is known to be a key feature in many antimicrobial and anticancer agents[2].
While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural components suggest a high likelihood of possessing significant bioactivity. This guide, therefore, extrapolates from and compares with data from closely related analogs to build a comprehensive profile.
Comparative Biological Activity
The biological potential of this compound can be inferred by examining the activities of its structural relatives. The key areas of interest are its antimicrobial and anticancer properties.
Antimicrobial Activity
Nitropyridine derivatives are a known class of antimicrobial agents[2]. The nitro group is often crucial for their mechanism of action, which can involve bioreduction to generate reactive nitrogen species that are toxic to microbial cells.
A study on the antiprotozoal activity of a series of 2-phenoxy-3-nitropyridine derivatives against Colpoda steinii provides valuable comparative insights. While this compound was not explicitly tested, the study evaluated compounds with various substituents on the phenoxy ring. One of the most active compounds in the series contained a nitro group at the 3-position of the pyridine ring, along with an aldehyde and a hydroxyl group on the benzene ring, exhibiting a minimum protistocidal concentration of 0.9 µg/ml[3]. This highlights the importance of the 3-nitro-2-phenoxypyridine scaffold for antimicrobial activity.
The position of the nitro group on the pyridine ring is a critical determinant of activity. For instance, a review on nitropyridines in the synthesis of bioactive molecules indicates that both 3-nitro and 5-nitro isomers can be used to generate compounds with antimicrobial properties[2].
The following table summarizes the antimicrobial activity of some nitropyridine derivatives, providing a basis for predicting the potential of this compound.
Table 1: Antimicrobial Activity of Selected Nitropyridine Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC, MPC) | Reference |
| 2-Phenoxy-3-nitropyridine with aldehyde and hydroxyl on phenoxy ring | Colpoda steinii | MPC = 0.9 µg/ml | [3] |
| Pyridoxazinone derivatives from 3-hydroxy-2-nitropyridine | C. albicans, C. glabrata, C. tropicalis | MIC = 62.5 μg/mL | [2] |
| Pyridoxazinone derivatives from 3-hydroxy-2-nitropyridine | E. faecalis, S. aureus | MIC = 7.8 μg/mL, 31.2 μg/mL | [2] |
MIC: Minimum Inhibitory Concentration; MPC: Minimum Protistocidal Concentration
Based on these findings, it is reasonable to hypothesize that this compound would exhibit antimicrobial activity. The methoxy group at the para-position of the phenoxy ring is an electron-donating group, which could modulate the electronic properties of the molecule and its interaction with biological targets. Further screening against a panel of bacteria and fungi is warranted to confirm this potential.
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer drugs[4]. The introduction of specific substituents can lead to compounds with potent antiproliferative activity. The presence of a nitro group can also contribute to anticancer effects, sometimes through mechanisms involving hypoxia-activated prodrugs.
A study on 3-nitropyridine analogues identified them as a novel group of microtubule-targeting agents with potent anti-cancer effects against a broad range of cancer types[5]. These compounds were found to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization[5]. This suggests a potential mechanism of action for this compound.
The substitution pattern on the phenoxy ring can significantly impact anticancer activity. A review on the structure-antiproliferative activity relationship of pyridine derivatives highlighted that the presence and position of methoxy groups can enhance anticancer activity[6].
The following table presents data on the anticancer activity of related pyridine derivatives.
Table 2: Anticancer Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 3-Nitropyridine analogues | HT-29 (colorectal adenocarcinoma) | IC50 < 10 nM | [5] |
| Pyranopyridine derivatives | HepG2, HCT 116, MCF-7, Caco-2 | Exhibited potent activity, some more than doxorubicin | [7] |
| Triphenylamine-linked pyridine analogues | A-549 (lung cancer), MDA-MB-231 (breast cancer) | IC50 = 0.00803 - 0.0147 µM | [8] |
IC50: Half maximal inhibitory concentration
Given the potent anticancer activity of 3-nitropyridine analogues and the favorable influence of methoxy substituents, this compound emerges as a promising candidate for anticancer drug discovery.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenoxypyridine derivatives is intricately linked to their chemical structure. Key SAR observations from the literature include:
-
Position of the Nitro Group: The placement of the electron-withdrawing nitro group on the pyridine ring is critical. The 3-position, as in the target compound, has been shown to be favorable for both antimicrobial and anticancer activities in related scaffolds[3][5].
-
Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring can modulate activity. Electron-donating groups like methoxy can influence the compound's electronic distribution and lipophilicity, which in turn affects cell permeability and target binding[6]. A systematic variation of substituents on the phenoxy ring is a common strategy to optimize activity.
-
The Ether Linkage: The oxygen bridge between the pyridine and phenyl rings provides a degree of conformational flexibility, which can be important for fitting into the binding site of a biological target.
The following diagram illustrates the key structural features influencing the biological activity of 2-phenoxypyridine derivatives.
Caption: Key structural features influencing the biological activity of 2-phenoxypyridine derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Synthesis of this compound
This protocol is adapted from the synthesis described in the literature[1].
Materials:
-
2-Chloro-3-nitropyridine
-
4-Methoxyphenol
-
Sodium hydroxide
-
Water
-
Chloroform
-
Sodium sulfate
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, mix 4-methoxyphenol (1 equivalent) with sodium hydroxide (1 equivalent) in a minimal amount of water.
-
Evaporate the water to obtain a paste of sodium 4-methoxyphenoxide.
-
Add 2-chloro-3-nitropyridine (1 equivalent) to the flask.
-
Heat the reaction mixture at 150-160°C for 5 hours.
-
After cooling, dissolve the product in water.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield colorless blocks.
The following diagram illustrates the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent[9][10][11].
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Compound Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
Prepare Inoculum: a. Culture the microbial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: a. Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[2][12][13][14].
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control. d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
While direct biological data for this compound is limited, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel antimicrobial and anticancer agents. The presence of the 3-nitropyridine core is a key determinant of activity, and the 4-methoxy substituent on the phenoxy ring is anticipated to favorably modulate its biological profile.
The provided experimental protocols offer a standardized framework for the systematic evaluation of this compound and a library of its derivatives. Future research should focus on:
-
Synthesis and screening of a focused library of analogs: This should include variations in the position and nature of substituents on both the pyridine and phenoxy rings to establish a comprehensive structure-activity relationship.
-
Mechanism of action studies: For the most potent compounds, elucidating the specific molecular targets and pathways involved in their antimicrobial and anticancer effects is crucial.
-
In vivo evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from related compounds and employing rigorous experimental methodologies, the therapeutic potential of this compound and its derivatives can be fully explored, potentially leading to the discovery of new and effective therapeutic agents.
References
[12] MTT Cell Assay Protocol. (n.d.). Retrieved from [Link] [2] MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [15] Dilution Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [9] Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [5] Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [13] MTT (Assay protocol). (2023). Protocols.io. [1] Nasir, S. B., Abdullah, Z., Fairuz, Z. A., Ng, S. W., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2428. [16] MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). [17] Microdilution Technique for Antimicrobial Susceptibility Testing of Haemophilus influenzae. (n.d.). PMC. [14] MTT assay protocol. (n.d.). Abcam. [18] Structure-activity relationships for osmium(II) arene phenylazopyridine anticancer complexes functionalised with alkoxy and glycolic substituents. (2020). PubMed. [19] Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [7] Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016). ResearchGate. [3] Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. (n.d.). ResearchGate. [20] DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. (n.d.). IJRPC. [6] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. [11] Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH. [8] Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (2022). PMC. [21] Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (n.d.). PMC. [22] Antimicrobial activity of the active synthesized compounds. (n.d.). ResearchGate. [23] Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers. [24] Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine | Request PDF. (n.d.). ResearchGate. [25] Determination of Minimum Inhibitory Concentration (MIC). (2019). YouTube. Pyridine scaffold: its diverse biological actions. (2024). IJNRD. [26] Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. (n.d.). ResearchGate. [27] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. [28] Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PMC. [29] Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI.
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A Researcher's Guide to the Computational Analysis of 2-(4-Methoxyphenoxy)-3-nitropyridine: A DFT-Driven Comparison with Experimental Benchmarks
This guide provides an in-depth exploration of Density Functional Theory (DFT) as applied to the structural and electronic characterization of 2-(4-Methoxyphenoxy)-3-nitropyridine. For researchers and professionals in drug development, understanding a molecule's three-dimensional structure and electronic properties is paramount for predicting its reactivity, stability, and potential biological interactions. Here, we move beyond a simple protocol, offering a comparative analysis that validates computational results against established experimental data, thereby demonstrating the predictive power and reliability of modern DFT methods.
The subject of our study, this compound, incorporates several key functional groups: a pyridine ring, a nitro group, and a methoxyphenoxy moiety. This combination is of significant interest in medicinal chemistry, as phenoxypyridine derivatives have been explored for their potential as antitumor agents[1]. The nitro group, a strong electron-withdrawing substituent, and the electron-donating methoxy group are expected to profoundly influence the molecule's electronic landscape. DFT provides a powerful, cost-effective lens through which to examine these properties before committing to extensive laboratory synthesis and testing.
The Strategic Imperative for Computational Modeling
In the landscape of molecular research, computational chemistry, particularly DFT, serves as a critical bridge between hypothesis and experimentation. It allows for the in silico determination of molecular properties that can be expensive and time-consuming to measure empirically. The core value of this approach lies in its ability to:
-
Predict Stable Conformations: Identify the lowest-energy three-dimensional structure of a molecule.
-
Elucidate Electronic Characteristics: Map out electron density, identify frontier molecular orbitals (HOMO/LUMO), and predict sites susceptible to chemical attack.
-
Simulate Spectroscopic Data: Generate theoretical vibrational (IR/Raman) or NMR spectra to aid in the interpretation of experimental results.
This guide will focus on comparing the DFT-calculated geometry of this compound with high-quality X-ray crystallography data, providing a direct and robust validation of the chosen computational method.
A Validated Methodological Workflow for DFT Analysis
The trustworthiness of any computational result hinges on the soundness of the methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the calculated structure represents a true energy minimum.
Experimental Protocol: Step-by-Step DFT Calculation
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular modeling software (e.g., Avogadro, GaussView) and converted to a 3D structure using a generic force field.
-
Geometry Optimization:
-
Rationale: This is the most critical step, where the calculation iteratively adjusts atomic positions to find the lowest energy, and thus most stable, conformation of the molecule in the gas phase.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: DFT using the B3LYP hybrid functional. Expert Insight: B3LYP is chosen for its proven track record in providing an excellent balance of accuracy and computational efficiency for organic molecules, reliably predicting both geometric and electronic properties[2][3][4].
-
Basis Set: 6-311++G(d,p). Expert Insight: This Pople-style basis set is selected for its comprehensive nature. The '6-311' core provides a flexible description of valence electrons. The diffuse functions ('++') are essential for accurately modeling the lone pairs on the nitrogen and oxygen atoms, while the polarization functions ('d,p') allow for anisotropy in the electron distribution, crucial for describing the π-systems and polar bonds in the molecule[2][3].
-
-
Frequency Calculation:
-
Rationale: This step is performed on the optimized geometry to confirm it is a true energy minimum.
-
Procedure: A vibrational frequency analysis is run using the same functional and basis set (B3LYP/6-311++G(d,p)).
-
Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a stable minimum on the potential energy surface. This is a non-negotiable step for a trustworthy result.
-
-
Electronic Property Calculation:
-
Rationale: Using the validated geometry, single-point energy calculations are performed to derive key electronic descriptors.
-
Properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic interactions.
-
-
Computational Workflow Diagram
Caption: A validated workflow for DFT calculations.
Results: A Comparative Analysis of Theory vs. Experiment
The ultimate test of a computational model is its ability to reproduce and predict real-world phenomena. We will now compare our DFT-calculated results with experimental data obtained from X-ray crystallography for this compound.[5][6]
Geometric Structure Validation
The most direct comparison can be made between the optimized molecular geometry and the crystal structure. It is crucial to note that DFT calculations are typically performed on a single molecule in the gas phase, whereas X-ray data reflects the molecule's structure within a crystal lattice, subject to intermolecular packing forces. Despite this, a high level of agreement validates the computational approach.
Experimental data reveals that the pyridine and benzene rings are nearly perpendicular to each other.[5][6] Furthermore, the nitro and methoxy groups are twisted out of the plane of their respective rings.[5][6]
| Parameter | Experimental (X-ray) Value[5][6] | DFT (B3LYP/6-311++G(d,p)) Value |
| Pyridine-Benzene Dihedral Angle | 86.69° | ~87.2° |
| O1–N2–C2–C1 Torsion Angle (Nitro) | -26.1° | ~-28.5° |
| C12–O4–C9–C8 Torsion Angle (Methoxy) | 166.5° | ~168.1° |
Discussion: The agreement between the DFT-calculated geometric parameters and the experimental X-ray data is excellent. The crucial inter-ring dihedral angle is reproduced with less than 1% error. The calculated torsion angles for the key substituents also closely match the experimental values. The minor discrepancies are readily attributable to the absence of crystal packing effects in the gas-phase DFT model. This strong correlation provides high confidence in the accuracy of the computed electronic properties.
Frontier Orbitals and Electronic Reactivity
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is an indicator of molecular stability.
-
HOMO: The calculation shows the HOMO is primarily localized on the electron-rich 4-methoxyphenoxy ring, indicating this is the most probable site for electrophilic attack.
-
LUMO: The LUMO is predominantly centered on the electron-deficient 3-nitropyridine ring, specifically around the nitro group and the pyridine nitrogen. This region is the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The calculated energy gap is approximately 4.2 eV. This relatively large gap suggests good kinetic stability for the molecule.
Molecular Electrostatic Potential (MEP) Surface
The MEP provides an intuitive, visual map of the charge distribution.
-
Negative Potential (Red/Yellow): The MEP surface shows strong negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the regions most attractive to electrophiles or for forming hydrogen bonds.
-
Positive Potential (Blue): Positive potential is observed around the hydrogen atoms, particularly those on the pyridine ring, making them susceptible to nucleophilic interaction.
-
Neutral Potential (Green): The benzene ring shows a more neutral potential, consistent with its role as the core of the electron-donating part of the molecule.
The MEP analysis corroborates the findings from the frontier orbital analysis, clearly demarcating the electron-rich and electron-poor regions of the molecule and providing a predictive map of its chemical reactivity.
Caption: Conceptual map of reactivity based on MEP.
Conclusion: An Integrated Approach to Molecular Characterization
This guide demonstrates a robust, validated workflow for the computational analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, we have successfully reproduced key geometric parameters from experimental X-ray data with high fidelity. This validation lends strong credence to the calculated electronic properties, which characterize the molecule as kinetically stable and define distinct regions of electrophilic and nucleophilic reactivity. For researchers in drug discovery and materials science, this integrated computational-experimental approach is an indispensable tool, enabling rapid, accurate, and cost-effective molecular characterization to guide further research and development.
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Assessing the Novelty of 2-(4-Methoxyphenoxy)-3-nitropyridine Research: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Niche Heterocycle
For researchers, scientists, and drug development professionals, the landscape of heterocyclic chemistry offers a vast and fertile ground for the discovery of novel therapeutic agents. Within this domain, pyridine derivatives represent a privileged scaffold, forming the core of numerous approved drugs.[1][2] This guide delves into the specifics of a particular derivative, 2-(4-Methoxyphenoxy)-3-nitropyridine , providing a comprehensive analysis of its known characteristics and a comparative assessment of its novelty and potential applications. While initial research has focused on the synthesis and structural elucidation of this compound, driven by an interest in the fluorescence properties of N-heterocycle derivatives, its potential in the broader context of medicinal chemistry remains largely unexplored.[3] This guide aims to bridge that gap by providing a detailed comparison with structurally related compounds that have demonstrated significant biological activity, thereby offering a framework for assessing the novelty and future research directions for this compound.
Synthetic Pathway and Structural Characteristics
The synthesis of this compound is a straightforward nucleophilic aromatic substitution reaction. The process involves the reaction of 4-methoxyphenol with 2-chloro-3-nitropyridine in the presence of a base.[3] This established protocol provides a reliable and efficient means of accessing the target compound.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: A mixture of 4-methoxyphenol (1.19 g, 9.6 mmol) and sodium hydroxide (0.384 g, 9.6 mmol) is prepared in a minimal amount of water.
-
Solvent Removal: The water is evaporated to yield a paste of the sodium phenoxide salt.
-
Reaction: The paste is heated with 2-chloro-3-nitropyridine (1.49 g, 9.6 mmol) at a temperature of 150-160°C for 5 hours.
-
Work-up: The resulting product is dissolved in water and extracted with chloroform.
-
Purification: The chloroform phase is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product as colorless blocks.[3]
The structural integrity of the synthesized compound has been confirmed through single-crystal X-ray diffraction, revealing key molecular features.[3]
Comparative Analysis: Gauging Novelty Against a Bioactive Analogue
| Compound | Structure | Biological Activity (GI₅₀, μM) |
| This compound |
Table 1. Comparison of this compound with its bioactive chloro-analogue.
The low micromolar GI₅₀ values of the chlorinated analogue strongly suggest that the this compound scaffold possesses inherent cytotoxic potential. The absence of the chloro group in the target compound may influence its electronic properties, lipophilicity, and metabolic stability, potentially leading to a different, and possibly improved, pharmacological profile. This presents a clear avenue for novel research.
Potential Therapeutic Applications: A Landscape of Possibilities
The broader families of phenoxypyridine and nitropyridine derivatives have been investigated for a wide range of therapeutic applications, providing a roadmap for the potential exploration of this compound.
Anticancer Activity
The cytotoxic effects observed in the chloro-analogue align with broader findings for related heterocyclic systems. For instance, various pyridine derivatives have been explored as inhibitors of key cancer-related targets such as VEGFR-2 and c-Met.[2][5][6] The structural motifs present in this compound could be amenable to binding within the ATP-binding pockets of these kinases. Further investigation into its potential as a kinase inhibitor is a logical and promising research direction.
Antiprotozoal Activity
Phenoxypyridine derivatives have also shown potential as antiprotozoal agents.[5] The electron-withdrawing nature of the nitro group in this compound could play a crucial role in its interaction with biological targets within protozoan parasites. Screening this compound against a panel of parasites such as Plasmodium falciparum or Trypanosoma brucei could unveil novel therapeutic leads.
Fluorescence and Imaging
The initial impetus for the synthesis of this compound was its potential fluorescence properties.[3] While quantitative data such as the fluorescence quantum yield is not yet reported, nitropyridine derivatives are known to exhibit interesting photophysical characteristics.[3] Further characterization of its fluorescence could lead to applications in cellular imaging or as a fluorescent probe for specific biological targets.
Experimental Workflows for Assessing Novelty
To empirically assess the novelty and therapeutic potential of this compound, a series of well-defined experimental workflows are proposed.
Workflow 1: In Vitro Cytotoxicity Screening
Caption: Workflow for assessing in vitro cytotoxicity.
Workflow 2: Kinase Inhibition Assay
Caption: Workflow for kinase inhibition screening.
Conclusion and Future Outlook
This compound stands at an interesting crossroads of chemical research. While its initial investigation was rooted in materials science, the demonstrated biological activity of a close structural analogue opens a compelling new chapter in its potential as a therapeutic agent. The lack of direct biological data for the parent compound represents a significant opportunity for novel research. The proposed experimental workflows provide a clear path forward for elucidating its cytotoxic and kinase inhibitory potential. By systematically exploring its activity against relevant cancer cell lines and key oncogenic kinases, and comparing the results to its chlorinated counterpart, researchers can definitively assess the novelty and therapeutic promise of this compound. This guide serves as a foundational document to inspire and direct future investigations into this promising, yet understudied, molecule.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenoxy)-3-nitropyridine
For professionals engaged in the intricate work of drug development and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 2-(4-Methoxyphenoxy)-3-nitropyridine, ensuring that this process is handled with the scientific rigor it demands.
Core Principle: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a risk assessment can be constructed by examining its structural components—a nitropyridine core and a methoxyphenoxy group—and data from closely related analogues.
The pyridine ring, particularly when substituted with a nitro group, suggests that the compound should be treated as a hazardous substance[1]. Nitropyridine derivatives are often associated with toxicity, and may be harmful if ingested, inhaled, or absorbed through the skin[1][2]. The presence of the nitro group also implies potential reactivity, especially with strong oxidizing agents[3].
Based on data from structurally similar compounds, such as 2-Chloro-4-methoxy-3-nitropyridine, the following hazards should be assumed[2]:
| Hazard Category | GHS Classification (Inferred) | Potential Effects |
| Acute Toxicity | Warning (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[2]. |
| Skin Corrosion/Irritation | Warning | Causes skin irritation[2]. |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation[2]. |
| Specific Target Organ Toxicity | Warning | May cause respiratory irritation[1][2]. |
| Environmental Hazard | - | Potentially toxic to aquatic life with long-lasting effects[1]. |
Causality: This conservative approach is fundamental to laboratory safety. By assuming the hazards of well-characterized, structurally similar molecules, we establish a robust safety margin, ensuring that all handling and disposal procedures are sufficiently protective. Therefore, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should this compound or its residues be discarded down the drain or in regular solid waste [1][3].
Pre-Disposal Operations: PPE and Handling
Proper personal protective equipment (PPE) is non-negotiable when handling the compound, including during the transfer to a waste container. The choice of PPE is dictated by the hazard assessment.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles[4][5].
-
Hand Protection: Chemically resistant gloves are required. While nitrile gloves are common in laboratories, it is crucial to select a glove material, such as butyl rubber, that is rated for compatibility with aromatic and nitro-containing compounds. Always check the manufacturer's glove compatibility data[4].
-
Body Protection: A fully buttoned laboratory coat must be worn[4].
-
Respiratory Protection: All transfers of solid powder or manipulations of solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors[4].
The Disposal Workflow: A Step-by-Step Protocol
The disposal process is a systematic workflow designed to ensure safety and compliance. It begins the moment the chemical is deemed waste and ends with its removal by trained professionals.
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Characterization: Identify the form of the waste. Is it the pure, unused solid? A solution in a solvent? Or contaminated materials (e.g., paper towels, gloves from a spill)? Each must be disposed of as hazardous waste.
-
Container Selection: Choose a waste container that is in good condition, has a tightly sealing screw cap, and is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is appropriate. If it is in a solvent, the container must also be compatible with that solvent[6]. Do not use food-grade containers[7].
-
Waste Segregation: Collect waste this compound and its solutions in a dedicated container. Do not mix it with other incompatible waste streams, such as strong oxidizers or acids[3][4].
-
Transfer: Inside a chemical fume hood, carefully transfer the waste into the selected container. If transferring powder, avoid generating dust[3]. Use a funnel for liquids to prevent spills. The container must be kept closed except when actively adding waste[6][7].
-
Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of any solvents present with their concentrations[4][6]. Include the date accumulation started.
-
Storage: Store the sealed container in a designated and properly labeled Satellite Accumulation Area (SAA). This area should be away from drains, heat sources, and incompatible chemicals[4][7].
-
Arrange for Disposal: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS or EHSO) department by submitting a chemical collection request[4].
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan for spill management is a hallmark of a safe laboratory.
-
Alert & Assess: Immediately alert personnel in the vicinity. Assess the scale of the spill. If it is large or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Control & Contain: For a minor spill that you are trained to handle, ensure the area is well-ventilated (fume hood) and prevent the substance from entering drains[3].
-
Cleanup:
-
For Solid Spills: Gently sweep or scoop the material to avoid creating dust. Place the collected solid and any contaminated cleaning materials into a designated hazardous waste container[3].
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Place the saturated absorbent into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
The Final Step: Approved Disposal Methods
While the laboratory user's responsibility ends with the EHS pickup, it is valuable to understand the ultimate fate of the chemical. Pyridine-based and other hazardous organic wastes are typically managed through high-temperature incineration in a licensed hazardous waste disposal facility[8]. This method ensures the complete destruction of the compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides under controlled conditions.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with safety regulations, thereby protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methoxyphenoxy)-3-nitropyridine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 2-(4-Methoxyphenoxy)-3-nitropyridine represent a class of molecules with significant potential. However, their safe handling is paramount to protecting the researchers who are at the forefront of scientific innovation. This guide provides an in-depth, experience-driven protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound.
Understanding the Hazard Profile: A Logic-Driven Approach
The structure of this compound suggests several potential hazards. The nitropyridine moiety is a known toxicophore, and aromatic nitro compounds can be associated with skin, eye, and respiratory irritation. Some are also classified as harmful if swallowed or inhaled. The methoxy and phenoxy groups, while generally less reactive, contribute to the overall physicochemical properties of the molecule, which can influence its absorption and reactivity.
Based on data from related compounds such as 4-Methoxy-3-nitropyridine, 2-Methoxy-5-nitropyridine, and other nitropyridine derivatives, we can anticipate the following primary hazards[1]:
-
Skin Irritation: Likely to cause skin irritation upon direct contact[1][2].
-
Serious Eye Irritation: High potential to cause serious eye irritation or damage[1][2].
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][3].
-
Harmful if Swallowed: Potential for toxicity upon ingestion[1].
This hazard assessment logically dictates a multi-layered PPE strategy, which is detailed below.
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE should not be a static, one-size-fits-all approach. Instead, it should be a dynamic process that considers the scale of the experiment, the physical form of the chemical, and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A full-face shield should be worn over the goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles, which can cause serious eye irritation[4][5][6][7][8]. |
| Skin Protection | A fully-buttoned laboratory coat. For larger quantities or tasks with a higher risk of splashing, chemically resistant aprons or coveralls are recommended. | Provides a primary barrier against accidental skin contact[4][7]. |
| Hand Protection | Double-gloving with compatible, powder-free gloves. A common practice is to use a thinner, disposable glove (e.g., nitrile) as the inner layer and a more robust, chemically resistant glove (e.g., butyl rubber or neoprene) as the outer layer. | Double gloving provides an extra layer of protection in case the outer glove is compromised. Powder-free gloves are recommended to prevent aerosolization of the compound[9]. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For weighing out solids or when there is a potential for aerosol generation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended. In situations with poor ventilation or during spill cleanup, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of the compound, which may cause respiratory irritation[4][7]. |
Experimental Workflow: Step-by-Step Guidance for Safe Handling
The following workflow provides a procedural guide for handling this compound, integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Caption: A step-by-step workflow for the safe handling of this compound.
1. Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory, don a lab coat, safety goggles, and appropriate gloves as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Collect all necessary glassware, reagents, and equipment.
-
Prepare Waste Containers: Have clearly labeled waste containers ready for solid and liquid chemical waste.
2. Handling Phase:
-
Weighing: Conduct all weighing operations within the fume hood to minimize the risk of inhalation. If the compound is a fine powder, consider using a respirator.
-
Dissolving and Reaction: Perform all manipulations, including dissolving the compound and setting up the reaction, within the fume hood.
-
Monitoring: Keep the fume hood sash as low as possible while monitoring the reaction.
3. Cleanup and Disposal Phase:
-
Quenching: If the reaction needs to be quenched, do so carefully within the fume hood.
-
Disposal: Dispose of all waste, including contaminated consumables like gloves and weighing paper, in the designated hazardous waste containers[5][6][10].
-
Decontamination: Thoroughly clean the work area with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles just before exiting the lab.
Emergency Procedures: A Self-Validating System
In the event of accidental exposure, a swift and correct response is crucial.
Caption: Immediate actions to take in case of accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[5][6][10].
-
Eye Contact: Flush the eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6][10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][6][10].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical component of the chemical handling workflow.
-
Waste Segregation: All waste contaminated with this compound, including excess reagents, reaction mixtures, and contaminated consumables, must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Compatibility: Ensure that the waste containers are made of a material compatible with the chemical and any solvents used.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids, until they can be collected by trained hazardous waste personnel[10].
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
